Methoxypiperamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPVVZZGGGCRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032899 | |
| Record name | Methoxypiperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67023-02-3 | |
| Record name | Methoxypiperamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxypiperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOXYPIPERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2GQ3VGF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methoxypiperamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for Methoxypiperamide, a psychoactive compound of the piperazine (B1678402) class. The document details the core synthetic methodology, starting materials, experimental protocols, and data presentation to support research and development activities.
Core Synthesis Pathway: Acylation of 1-Methylpiperazine (B117243)
The most prevalent and well-documented method for the synthesis of this compound, chemically known as (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, involves the acylation of 1-methylpiperazine with 4-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group.
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of 1-methylpiperazine itself, to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting free base of this compound can then be converted to its more stable hydrochloride salt by treatment with hydrochloric acid.
Starting Materials
The primary starting materials for this synthesis are:
-
1-Methylpiperazine: A readily available cyclic diamine.
-
4-Methoxybenzoyl chloride: An acyl chloride that can be sourced commercially or synthesized from 4-methoxybenzoic acid.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 4-methoxybenzoyl chloride and its subsequent reaction with 1-methylpiperazine to yield this compound.
Synthesis of 4-Methoxybenzoyl Chloride
Reaction:
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount (a few drops) of DMF.
-
Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.
-
The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.
Synthesis of this compound
Reaction:
Materials:
-
4-Methoxybenzoyl chloride
-
1-Methylpiperazine
-
Triethylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 1-methylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound free base.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Formation of this compound Hydrochloride
The free base of this compound can be converted to the more stable hydrochloride salt.
Procedure:
-
Dissolve the purified this compound free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₃H₁₈N₂O₂ | |
| Molar Mass | 234.30 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not widely reported | - |
| Boiling Point | Not applicable (solid) | - |
| Solubility | Soluble in organic solvents like DCM, ethyl acetate | Inferred from work-up procedures |
| Reaction Yield | Not specifically reported for this compound, but yields for analogous reactions are generally good (>80%) | Based on similar reported syntheses |
| Purity (Post-purification) | >98% achievable by column chromatography | Standard expectation for synthetic procedures |
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons, aromatic protons of the benzoyl ring, and the protons of the piperazine ring and its N-methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the carbons of the piperazine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Logical Workflow of Synthesis
An In-depth Technical Guide to the Chemical and Pharmacological Properties of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound belonging to the arylpiperazine class. This class of molecules is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine (B1678402) moiety in a wide range of biologically active compounds. Arylpiperazine derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, making them attractive scaffolds for the development of therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the known and inferred chemical properties, a plausible synthetic route, and the potential pharmacological context of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone.
Chemical Properties
Direct experimental data for (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is limited in publicly available literature. However, its properties can be reliably inferred from its constituent parts and data available for its close structural analog, (4-Methoxyphenyl)(piperazin-1-yl)methanone.
Table 1: Physicochemical Properties
| Property | Value (Estimated for Target Compound) | Value (for (4-Methoxyphenyl)(piperazin-1-yl)methanone) | Source |
| IUPAC Name | (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone | (4-Methoxyphenyl)(piperazin-1-yl)methanone | - |
| Synonyms | 1-(4-Methoxybenzoyl)-4-methylpiperazine | 1-(4-Methoxybenzoyl)piperazine | - |
| CAS Number | Not readily available | 94747-49-6 | [1] |
| Molecular Formula | C13H18N2O2 | C12H16N2O2 | - |
| Molecular Weight | 234.29 g/mol | 220.27 g/mol | [1] |
| Melting Point | Data not available | Data not available | - |
| Boiling Point | Data not available | Data not available | - |
| Solubility | Likely soluble in organic solvents like dichloromethane (B109758), chloroform, and methanol. | Sealed in dry, Room Temperature | [1] |
Table 2: Spectroscopic Data (Inferred)
While specific spectra for the target compound are not widely published, the expected NMR signals can be predicted based on its structure and data from similar compounds.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 2H | Aromatic (ortho to C=O) | |
| ~ 6.9 | d | 2H | Aromatic (ortho to OCH₃) | |
| 3.85 | s | 3H | -OCH₃ | |
| ~ 3.7 | br s | 4H | Piperazine (-CH₂-N(C=O)-CH₂-) | |
| ~ 2.5 | br s | 4H | Piperazine (-CH₂-N(CH₃)-CH₂-) | |
| 2.3 | s | 3H | -NCH₃ | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| ~ 170 | C=O | |||
| ~ 162 | Aromatic (C-OCH₃) | |||
| ~ 130 | Aromatic (ortho to C=O) | |||
| ~ 128 | Aromatic (ipso to C=O) | |||
| ~ 114 | Aromatic (ortho to OCH₃) | |||
| ~ 55 | -OCH₃ | |||
| ~ 54 | Piperazine (-CH₂-N(CH₃)-CH₂-) | |||
| ~ 46 | -NCH₃ | |||
| ~ 45 | Piperazine (-CH₂-N(C=O)-CH₂-) |
Experimental Protocols
Synthesis of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone
A plausible and efficient method for the synthesis of the title compound involves a two-step process starting from commercially available reagents: 1-methylpiperazine (B117243) and 4-methoxybenzoyl chloride.
Step 1: Acylation of 1-Methylpiperazine
This reaction is a standard amide bond formation.
-
Materials: 1-methylpiperazine, 4-methoxybenzoyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 1-methylpiperazine (1.0 equivalent) and the base (1.1 equivalents) in the chosen solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone.
Potential Pharmacological Activity and Signaling Pathways
Arylpiperazine derivatives are well-documented for their interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2][3][4][5] The (4-methoxyphenyl) moiety is a common feature in ligands for these receptors. The N-methylpiperazine group can also influence receptor affinity and selectivity.[6]
Potential Molecular Targets
-
Serotonin Receptors: Various subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇, are known targets for arylpiperazines, which can act as agonists, antagonists, or partial agonists.[5][7]
-
Dopamine Receptors: D₂, D₃, and D₄ receptors are also common targets for this class of compounds, with potential applications in treating psychosis and other neurological disorders.[3][8][9]
Generalized GPCR Signaling Pathway
The interaction of a ligand like (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone with a GPCR, such as a serotonin or dopamine receptor, would likely initiate a downstream signaling cascade. A generalized representation of this is shown below.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow: Synthesis and Characterization
A logical workflow for the synthesis and characterization of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is crucial for ensuring the identity and purity of the compound for further studies.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
(4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone represents a molecule of interest within the broader class of arylpiperazines. While specific data for this compound is not extensively available, its chemical properties and biological activities can be reasonably inferred from its structure and comparison with closely related analogs. The synthetic route is straightforward, employing standard organic chemistry reactions. The potential for this compound to interact with key CNS receptors, such as serotonin and dopamine receptors, makes it a candidate for further investigation in drug discovery programs targeting neurological and psychiatric disorders. The information and protocols provided in this guide serve as a valuable resource for researchers initiating studies on this and similar molecules.
References
- 1. (4-Methoxyphenyl)(piperazin-1-yl)methanone - CAS:94747-49-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.bg.ac.rs [chem.bg.ac.rs]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 9. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methoxypiperamide: A Technical Guide on its Predicted Mechanism of Action as a Dopamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methoxypiperamide is a psychoactive substance with limited pharmacological data available in scientific literature.[1][2] This document provides a predicted mechanism of action based on the known pharmacology of structurally related arylpiperazine compounds. The experimental protocols and data presented are derived from studies on these related molecules and serve as a guide for potential research on this compound.
Introduction
This compound is a psychoactive compound of the piperazine (B1678402) class, identified as a designer drug.[1][2] Structurally, it belongs to the arylpiperazine family, a scaffold known to interact with various G-protein coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. This guide explores the predicted mechanism of action of this compound as a dopamine antagonist, drawing parallels from well-characterized N-(methoxyphenyl)piperazine derivatives. The primary focus is on its potential interaction with D2-like dopamine receptors (D2, D3, and D4), which are key targets for antipsychotic and other psychoactive drugs.[3]
Predicted Core Mechanism: Dopamine D2-like Receptor Antagonism
Based on its structural similarity to known dopamine receptor ligands, this compound is predicted to act as an antagonist at D2-like dopamine receptors.[4][5][6] This antagonism involves the blockade of the receptor, preventing the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades.
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D2-like receptors are coupled to Gi/o proteins. Upon activation by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] As an antagonist, this compound would bind to the D2-like receptor but fail to induce the conformational change necessary for G-protein activation. Consequently, it would block the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels in the presence of a stimulatory signal.
Downstream Signaling Pathway
The predicted downstream signaling pathway following D2-like receptor antagonism by this compound is illustrated below.
Dopamine D2 Receptor Signaling Pathway
Quantitative Data: Binding Affinities of Related Compounds
While specific binding data for this compound is not publicly available, the following table summarizes the binding affinities (Ki values) of structurally related N-(methoxyphenyl)piperazine derivatives for human dopamine D2 and D3 receptors. These values provide an estimate of the potential affinity range for this compound. Lower Ki values indicate higher binding affinity.
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Selectivity (D2/D3) |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 76.4 | 0.5 | 0.006 |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-naphthamide | 15.7 | 1.2 | 0.076 |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | High Affinity | Not Reported | - |
Data sourced from studies on N-alkylated 1-(2-methoxyphenyl)piperazines and cinnamyl derivatives.[4][5]
Experimental Protocols
To characterize the dopamine antagonist activity of a compound like this compound, several key experiments are typically performed.
Radioligand Binding Assays
These assays determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2-like receptors.
Methodology: Competitive Binding Assay [8][9]
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L) are cultured and harvested.[9]
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.[8]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[8][9]
-
Protein concentration is determined using a standard method like the Bradford assay.[9]
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-spiperone or [3H]-methylspiperone) is incubated with the membrane preparation.[4][9]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., (+)-butaclamol).[9]
-
The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[9]
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Competitive Radioligand Binding Assay Workflow
Functional Assays
These assays measure the functional consequence of receptor binding.
Objective: To determine if this compound acts as an antagonist by measuring its effect on cAMP levels.
Methodology: cAMP Accumulation Assay [11][12][13]
-
Cell Preparation:
-
CHO or HEK293 cells expressing the human D2 receptor are seeded in multi-well plates.[7]
-
Cells are grown to an appropriate confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[14]
-
To measure antagonism of a Gi-coupled receptor, the cells are first stimulated with a known D2 receptor agonist (e.g., quinpirole) at a concentration that produces a submaximal response (e.g., EC80), in the presence of forskolin (B1673556) to stimulate adenylyl cyclase.[13]
-
Increasing concentrations of the test compound (this compound) are added to the wells.
-
The plates are incubated for a specified time at 37°C.
-
-
Detection and Analysis:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence).[11][12]
-
In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.[11]
-
The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.
-
Conclusion
While direct experimental evidence is lacking for this compound, its structural similarity to a well-established class of arylpiperazine dopamine receptor ligands strongly suggests a mechanism of action involving the antagonism of D2-like dopamine receptors. This antagonism would disrupt the normal signaling cascade initiated by dopamine, leading to its psychoactive effects. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this predicted mechanism and for the detailed pharmacological characterization of this compound and related compounds. Such studies are crucial for understanding the therapeutic potential and toxicological profile of this and other emerging psychoactive substances.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
Unveiling the Dopamine Receptor Affinity of Methoxypiperamide: A Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxypiperamide (MeOP) is a psychoactive substance of the piperazine (B1678402) class, structurally similar to other designer drugs, which has emerged on the new psychoactive substances (NPS) market.[1][2] While its presence has been identified, a comprehensive pharmacological profile, particularly its in vitro binding affinity for dopamine (B1211576) receptors, remains largely uncharacterized in publicly available scientific literature. This technical guide provides a detailed framework for researchers to investigate the dopamine receptor binding affinity of this compound. It outlines the established experimental protocols for determining key binding parameters and presents the necessary visualizations to understand the experimental workflow and the associated signaling pathways. This document serves as a foundational resource for initiating a rigorous pharmacological evaluation of this compound.
Introduction to this compound and Dopamine Receptor Interactions
This compound is a synthetic compound that has been sold online as a designer drug.[2] Its structural resemblance to benzylpiperazine (BZP), a known stimulant, suggests a potential interaction with monoamine neurotransmitter systems, including the dopaminergic system.[1] Dopamine receptors, which are G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system, such as motor control, motivation, and cognition.[3] They are primary targets for therapeutic agents aimed at treating neurological and psychiatric conditions like Parkinson's disease and schizophrenia.[3]
Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] D1-like receptors typically couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] Conversely, D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[3][4] Determining the binding affinity and selectivity of a compound like this compound for these receptor subtypes is a critical first step in elucidating its pharmacological and toxicological profile.
Quantitative Data Presentation: A Framework for Analysis
A comprehensive in vitro evaluation of this compound would involve determining its binding affinity (Ki) for each of the five dopamine receptor subtypes. The data would be generated through competitive radioligand binding assays. While no specific binding data for this compound is currently available in the cited literature, Table 1 provides a template for how such data should be structured for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Dopamine Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Hill Slope (nH) | Number of Experiments (n) |
| D1-like | |||||
| D1 | [3H]SCH23390 | This compound | Value | Value | Value |
| D5 | e.g., [3H]SCH23390 | This compound | Value | Value | Value |
| D2-like | |||||
| D2 | [3H]Spiperone | This compound | Value | Value | Value |
| D3 | [3H]Spiperone | This compound | Value | Value | Value |
| D4 | e.g., [3H]N-methylspiperone | This compound | Value | Value | Value |
Note: The values in this table are placeholders and are for illustrative purposes only. Actual experimental data is required to determine the true binding profile of this compound.
Experimental Protocols
The following sections detail the standard methodologies for conducting in vitro radioligand binding assays to determine the dopamine receptor affinity of a test compound such as this compound.
Membrane Preparation from Recombinant Cell Lines
This protocol describes the preparation of crude membrane fractions from cell lines stably expressing a specific human dopamine receptor subtype.
Materials:
-
Cell line stably expressing the human dopamine receptor subtype of interest (e.g., HEK-293 or CHO cells)
-
Lysis Buffer: 50 mM Tris-HCl with protease inhibitors, ice-cold[4]
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose[4]
-
High-speed refrigerated centrifuge[4]
-
Dounce homogenizer or polytron[3]
-
Protein assay kit (e.g., BCA assay)[4]
Procedure:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer.[4]
-
Homogenize the cell suspension using a Dounce homogenizer or polytron.[3]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[4]
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[4]
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the high-speed centrifugation step.[4]
-
Resuspend the final pellet in the cryoprotectant buffer.[4]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.[4]
-
Store the membrane aliquots at -80°C until use.[4]
Competitive Radioligand Binding Assay
This assay determines the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
Materials:
-
Prepared receptor membrane preparations (see Section 3.1)
-
Radioligand specific for the dopamine receptor subtype (e.g., [3H]SCH23390 for D1-like, [3H]Spiperone for D2-like receptors).[4]
-
Unlabeled test compound (this compound) at various concentrations.
-
Non-specific binding determinant: A high concentration of a known ligand (e.g., 1-10 µM Haloperidol or Sulpiride for D2/D3 receptors) to saturate all specific binding sites.[4]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[4]
-
96-well plates.[3]
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]
-
Filtration apparatus (cell harvester).[3]
-
Scintillation vials and scintillation cocktail.[3]
-
Liquid scintillation counter.[3]
Procedure:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well, including the following conditions:[4][5]
-
The radioligand concentration should be close to its dissociation constant (Kd) for the receptor.[4]
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[4]
-
Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.[4]
-
Wash the filters three to four times with ice-cold wash buffer.[4]
-
Dry the filters (e.g., 30 minutes at 50°C).[4]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.[4]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the in vitro characterization of this compound's interaction with dopamine receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Dopamine receptor signaling pathways.
Conclusion
While the in vitro dopamine receptor binding affinity of this compound has not been extensively reported, the established methodologies for its determination are robust and well-documented. This guide provides the necessary framework, from membrane preparation to data analysis, for researchers to conduct a thorough investigation. The resulting data will be crucial for understanding the compound's mechanism of action, potential psychoactive effects, and overall public health risk. A comprehensive characterization of this compound's binding profile at dopamine and other CNS receptors is a critical step towards a complete pharmacological and toxicological assessment.
References
Methoxypiperamide: A Technical Guide to its Discovery, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxypiperamide (MeOP), a psychoactive substance of the piperazine (B1678402) class, has recently emerged as a compound of interest within the scientific community, primarily due to its availability as a "research chemical."[1] While its initial synthesis was reported in 1968, detailed historical research from that period is largely unavailable.[2] Modern research has focused on its synthesis, metabolism, and detection. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its historical context, synthesis protocols, metabolic pathways, and analytical methodologies. It is important to note that while some aspects of its biochemistry are understood, there is a significant lack of quantitative pharmacological data, including receptor binding affinities and functional activities, which are critical for a complete understanding of its pharmacological profile.
Historical Context and Discovery
The first documented synthesis of this compound is cited as having occurred in 1968, although specific publications from this era are not readily accessible in contemporary scientific literature.[2] The compound gained notoriety more recently with its appearance on the online market for "research chemicals" and was first officially reported to the European Monitoring Centre for Drug and Drug Addiction (EMCDDA) in 2013, marking its emergence as a new psychoactive substance.[1] Structurally, it is the 4-methoxy-α-keto analog of methylbenzylpiperazine.[1] In the United States, the state of Vermont has classified it as a hallucinogen.[1]
Chemical Synthesis
A documented method for the synthesis of this compound involves the acylation of 1-methylpiperazine (B117243) with 4-methoxybenzoyl chloride.[3] The resulting free base is then typically converted to its hydrochloride salt for improved stability.
Synthesis of (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Experimental Protocol:
-
Step 1: Reaction Setup
-
In a reaction vessel, dissolve 1-methylpiperazine in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C using an ice bath.
-
-
Step 2: Acylation
-
Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous DCM to the cooled 1-methylpiperazine solution.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
-
Step 3: Work-up and Isolation
-
Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude product.
-
-
Step 4: Purification
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
-
Synthesis Workflow
Synthesis of this compound.
Pharmacological Profile (Limited Data)
Detailed pharmacological data for this compound is scarce in peer-reviewed literature.[1] Its classification as a hallucinogen in Vermont suggests potential activity at serotonergic receptors, a common target for hallucinogenic compounds.[1] Piperazine derivatives, as a class, are known to interact with a variety of neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors.[4][5][6] However, without specific binding affinity or functional assay data for this compound, its precise mechanism of action remains speculative.
Hypothetical Signaling Pathway
Given the known pharmacology of similar piperazine-based psychoactive compounds, a hypothetical signaling pathway for this compound could involve interactions with serotonin receptors, potentially the 5-HT2A receptor, which is a key target for classic hallucinogens. Agonism at this G-protein coupled receptor (GPCR) would likely activate downstream signaling cascades involving phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Hypothetical this compound Signaling.
Metabolism
The metabolism of this compound has been investigated in rats, with findings suggesting similar pathways in humans.[2] The primary metabolic transformations involve Phase I and Phase II reactions.
Metabolic Pathways
Phase I Metabolism:
-
N-Oxide Formation: The formation of this compound-N-oxide is a major metabolic step.
-
Demethylation: Both N-demethylation of the piperazine ring and O-demethylation of the methoxy (B1213986) group can occur.
-
Oxidation: The piperazine ring can be oxidized to a keto-piperazine derivative.
-
Ring Opening: The piperazine ring can undergo opening, followed by oxidation.
-
Hydroxylation: The phenyl group can be hydroxylated.
Phase II Metabolism:
-
Glucuronidation and Sulfation: The metabolites from Phase I reactions can be conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.
Human Cytochrome P450 (CYP) Isoenzyme Involvement
Studies have identified several human CYP isoenzymes responsible for the initial metabolic steps of this compound:
-
CYP1A2
-
CYP2C19
-
CYP2D6
-
CYP3A4
Metabolic Pathway Diagram
Metabolic Pathway of this compound.
Analytical Detection
The detection of this compound and its metabolites in biological fluids is primarily achieved through chromatographic techniques coupled with mass spectrometry.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol for Urine Analysis:
-
Sample Preparation:
-
Urine samples are typically subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
The hydrolyzed sample is then alkalinized (e.g., to pH 12).[8]
-
-
Extraction:
-
A low-density solvent such as n-hexane is added to the sample.[8]
-
The mixture is subjected to ultrasound-assisted dispersive liquid-liquid microextraction (UA-LDS-DLLME) to facilitate the transfer of analytes into the organic phase.[8]
-
The mixture is centrifuged, and the organic supernatant is collected.
-
-
Derivatization (Optional but common for piperazines):
-
The extracted analytes may be derivatized (e.g., with trifluoroacetic anhydride) to improve their volatility and chromatographic properties.[9]
-
-
GC-MS Analysis:
-
The prepared sample is injected into a GC-MS system.
-
Separation is achieved on a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Mass spectrometric detection is performed in either full-scan or selected ion monitoring (SIM) mode for identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol for Serum/Urine Analysis:
-
Sample Preparation ("Dilute and Shoot"):
-
A small volume of the biological sample (e.g., 20 µL of urine) is taken.[10]
-
An internal standard solution (in a solvent like acetonitrile (B52724) to precipitate proteins) is added.[10]
-
The sample is vortexed and centrifuged.[10]
-
The supernatant is diluted with the mobile phase and injected into the LC-MS/MS system.[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is performed on a reverse-phase column (e.g., C18).[10]
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10]
-
Detection is carried out using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]
-
Analytical Workflow
Analytical Workflow for this compound.
Quantitative Data Summary
As of the current literature, there is a notable absence of quantitative pharmacological data for this compound. The tables below are structured to incorporate such data as it becomes available through future research.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) | Reference |
|---|---|---|
| 5-HT2A | Data Not Available | |
| D2 | Data Not Available |
| ... | ... | |
Table 2: Functional Activity (EC50/IC50, nM)
| Assay | EC50/IC50 (nM) | Reference |
|---|---|---|
| 5-HT2A Agonism | Data Not Available | |
| Dopamine Reuptake Inhibition | Data Not Available |
| ... | ... | |
Table 3: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ | [12] |
| Molar Mass | 234.30 g/mol | [12] |
| IUPAC Name | (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone | [1] |
| CAS Number | 67023-02-3 |[12] |
Conclusion and Future Directions
This compound represents a modern example of a "rediscovered" compound that has transitioned from obscure chemical literature to the forefront of forensic and toxicological research. While significant strides have been made in understanding its synthesis, metabolism, and analytical detection, a critical knowledge gap exists regarding its pharmacological and toxicological properties. Future research should prioritize the in-depth characterization of its interactions with a broad range of CNS receptors and transporters to elucidate its mechanism of action and to better understand its potential effects and risks to public health. Such data is essential for regulatory bodies and the scientific community to make informed decisions regarding this emerging psychoactive substance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. scholars.direct [scholars.direct]
- 10. phenomenex.com [phenomenex.com]
- 11. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
Unraveling the Enigmatic Psychoactive Landscape of Novel Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of psychoactive substance research is in a constant state of flux, with the continuous emergence of novel chemical entities. Among these, piperazine (B1678402) derivatives have garnered significant attention due to their structural similarity to existing pharmaceuticals and their diverse pharmacological profiles. These compounds, often emerging in the realm of novel psychoactive substances (NPS), present a formidable challenge to researchers and clinicians alike, as their psychoactive effects and underlying mechanisms of action remain largely uncharacterized. This technical guide aims to provide a comprehensive overview of the current understanding of the unknown psychoactive effects of novel piperazine derivatives, with a focus on their interactions with key neurotransmitter systems. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as an in-depth resource for professionals engaged in drug discovery, pharmacology, and toxicology.
Quantitative Data Summary
The psychoactive effects of piperazine derivatives are intrinsically linked to their affinity and functional activity at a variety of G-protein coupled receptors (GPCRs), most notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. The following tables summarize the in vitro binding affinities (Ki) and, where available, functional activities (EC50/IC50) of a selection of novel arylpiperazine derivatives. This data is crucial for understanding the structure-activity relationships (SAR) that govern the psychoactive properties of this chemical class.
Table 1: Receptor Binding Affinities (Ki, nM) of Novel Arylpiperazine Derivatives for Human Serotonin and Dopamine Receptors
| Compound | 5-HT1A | 5-HT2A | D2 | Reference |
| 1 | 41.5 | 315 | 300 | [1] |
| 9b | 23.9 | 39.4 | - | [1] |
| 12a | 41.5 | 315 | 300 | [1] |
| 8b | - | - | - | [1] |
| 11b | - | - | - | [1] |
| 2a | 2290 | - | - | [2] |
| 2b | 412 | - | - | [2] |
| 2c | 49500 | - | - | [2] |
| 4 | 0.78 | - | - | [3] |
| 7 | 0.57 | - | - | [3] |
Note: A lower Ki value indicates a higher binding affinity. '-' indicates data not available.
Table 2: Functional Activity (EC50/IC50, nM) of Piperazine Designer Drugs
| Compound | Assay | Cell Line | EC50/IC50 (µM) | Reference |
| N-benzylpiperazine (BZP) | MTT Assay | SH-SY5Y | >1000 | [4] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | MTT Assay | SH-SY5Y | 530 ± 40 | [4] |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | MTT Assay | SH-SY5Y | 960 ± 70 | [4] |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | MTT Assay | SH-SY5Y | >1000 | [4] |
| N-benzylpiperazine (BZP) | Neutral Red Uptake | SH-SY5Y | >1000 | [4] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Neutral Red Uptake | SH-SY5Y | 830 ± 60 | [4] |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | Neutral Red Uptake | SH-SY5Y | >1000 | [4] |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | Neutral Red Uptake | SH-SY5Y | >1000 | [4] |
Note: The MTT and Neutral Red Uptake assays are used to assess cytotoxicity. A lower EC50/IC50 value indicates greater toxicity.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental methodologies are paramount. Below are protocols for key in vitro and in vivo assays used to characterize the psychoactive properties of novel piperazine derivatives.
In Vitro Radioligand Binding Assay for 5-HT and D2 Receptors
This protocol is adapted from studies investigating the receptor binding profiles of novel arylpiperazine derivatives.[1]
Objective: To determine the binding affinity (Ki) of novel piperazine derivatives for human serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.
Materials:
-
Membrane preparations from stable cell lines heterologously expressing the human cloned 5-HT1A, 5-HT2A, or D2 receptors.
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]ketanserin (for 5-HT2A), and [3H]spiperone (for D2).
-
Non-specific binding competitors: 10 µM 5-HT (for 5-HT1A), 10 µM mianserin (B1677119) (for 5-HT2A), and 10 µM haloperidol (B65202) (for D2).
-
Test compounds (novel piperazine derivatives) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparations, radioligand, and either the test compound, buffer (for total binding), or non-specific binding competitor.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Locomotor Activity Test in Mice
This protocol provides a standardized method for assessing the stimulant or depressant effects of novel piperazine derivatives on spontaneous motor activity.[5][6][7]
Objective: To measure the effect of novel piperazine derivatives on the locomotor activity of mice.
Apparatus:
-
Locomotor activity chambers (e.g., 40 cm L x 40 cm W x 30 cm H clear acrylic boxes).
-
Infrared photobeam detectors and a computerized recording system.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Habituation to Chambers: On the day prior to testing, place the mice in the locomotor activity chambers for a period (e.g., 30 minutes) to acclimate them to the novel environment.
-
Drug Administration: On the test day, administer the novel piperazine derivative or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place each mouse into the center of a locomotor activity chamber.
-
Data Recording: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the data to compare the locomotor activity of the drug-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.
Drug Discrimination Study in Rodents
Drug discrimination is a powerful behavioral technique used to assess the subjective effects of novel psychoactive compounds.[8][9][10][11][12]
Objective: To determine if a novel piperazine derivative produces subjective effects similar to a known psychoactive drug (training drug).
Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a food dispenser.
Procedure:
-
Training Phase:
-
Train animals (typically rats or mice) to press one lever ("drug lever") to receive a food reward after being administered a known psychoactive drug (e.g., a stimulant or a hallucinogen).
-
On alternate days, train the same animals to press a different lever ("vehicle lever") to receive a food reward after being administered the vehicle.
-
Continue this training until the animals reliably press the correct lever depending on whether they received the drug or vehicle.
-
-
Testing Phase:
-
Administer a novel piperazine derivative to the trained animals.
-
Place the animals in the operant chambers and record which lever they press.
-
The percentage of responses on the "drug lever" indicates the degree to which the novel compound produces subjective effects similar to the training drug.
-
-
Data Analysis:
-
Full generalization is considered to have occurred if the animals predominantly press the "drug lever" after administration of the novel compound.
-
Partial generalization or no generalization suggests that the subjective effects of the novel compound are different from the training drug.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the action of novel piperazine derivatives, the following diagrams have been generated using the DOT language.
Workflow for determining the receptor binding affinity of novel compounds.
Canonical signaling pathway of the 5-HT2A receptor upon agonist binding.
Workflow for assessing the effects of novel compounds on locomotor activity.
Conclusion
The study of novel piperazine derivatives presents a significant challenge due to the limited availability of comprehensive pharmacological and toxicological data. This technical guide provides a foundational resource for researchers by consolidating available quantitative data, outlining detailed experimental protocols for key in vitro and in vivo assays, and visualizing the complex biological processes involved. The presented information underscores the importance of a multi-faceted approach, combining receptor binding studies, functional assays, and behavioral pharmacology to elucidate the psychoactive effects of these emerging compounds. As new piperazine derivatives continue to be synthesized and identified, the systematic application of these methodologies will be crucial for understanding their potential therapeutic applications and public health risks. Further research is imperative to expand the quantitative dataset and to fully characterize the complex signaling cascades initiated by these novel psychoactive substances.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. va.gov [va.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. protocols.io [protocols.io]
- 8. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 9. Drug discrimination - Wikipedia [en.wikipedia.org]
- 10. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Toxicological Screening of Methoxypiperamide (MEXP): A Technical Guide
Disclaimer: Methoxypiperamide (MEXP) is a novel psychoactive substance (NPS) with limited publicly available toxicological data.[1] This guide synthesizes the available information and outlines a standardized framework for its early-stage toxicological assessment based on established methodologies for analogous compounds.
Introduction
This compound, also known as MeOP or MEXP, is a psychoactive compound of the piperazine (B1678402) class, structurally similar to benzylpiperazine (BZP).[2] It has been identified as a designer drug sold online.[1] While its synthesis was described in 1968, comprehensive pharmacological and toxicological profiles remain largely uncharacterized.[2] The known adverse effects of its analogue BZP, which include agitation, seizures, and chest pains, underscore the necessity for a thorough toxicological evaluation of MEXP.[2] This document provides a technical overview of a recommended early-stage screening cascade to characterize the toxicological profile of MEXP.
Metabolic Profile & In Silico Analysis
Understanding the metabolic fate of a compound is a critical first step in toxicology. Studies on MEXP have identified its primary phase I and phase II metabolites in rat urine, with findings suggesting a similar metabolic pathway in humans.[2][3]
Key Metabolic Pathways:
-
Phase I Metabolism: The primary metabolic steps include hydrolysis of the amide, N-oxide formation, N- and O-demethylation, oxidation, and hydroxylation of the phenyl group.[2][3][4] The main metabolites detected are MEXP and N-oxide-MEXP.[2]
-
Human Cytochrome P450 (CYP) Involvement: In vitro studies with human CYP enzymes have shown that CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are involved in the initial metabolic transformations.[3]
-
Phase II Metabolism: Conjugation with glucuronic acid and sulfonic acid (glucuronidation and sulfation) are key phase II pathways.[2][3]
This information is crucial for designing subsequent in vitro and in vivo studies, as metabolites can be more or less toxic than the parent compound.
In Vitro Toxicity Screening
A battery of in vitro assays is recommended to efficiently screen for potential toxicities at an early stage.
Cytotoxicity assays determine the concentration at which a substance produces cell death. This is a fundamental indicator of toxicity.
Table 1: Hypothetical Cytotoxicity Data for MEXP in Various Cell Lines
| Cell Line | Type | Assay | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| HepG2 | Human Hepatoma | MTT | 24 | 150 |
| SH-SY5Y | Human Neuroblastoma | Neutral Red | 24 | 95 |
| HEK293 | Human Embryonic Kidney | LDH | 24 | 210 |
| Caco-2 | Human Colorectal Adenocarcinoma | AlamarBlue | 48 | 180 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Exposure: Prepare serial dilutions of MEXP (e.g., from 0.1 µM to 1 mM) in cell culture medium. Replace the existing medium with the MEXP-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.
Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, a potential indicator of carcinogenicity.[5]
Table 2: Hypothetical Genotoxicity Profile of MEXP
| Assay | System | Metabolic Activation (S9) | Result |
|---|---|---|---|
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium (TA98, TA100) | With & Without | Negative |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With & Without | Positive |
| Comet Assay | TK6 cells | Without | Positive |
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Culture human peripheral blood lymphocytes, stimulated with a mitogen, for 48 hours.
-
Compound Exposure: Treat the cells with at least three concentrations of MEXP, with and without metabolic activation (S9 fraction), for 3-4 hours. Include vehicle and positive controls.
-
Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvesting: Harvest cells 24-28 hours post-treatment.
-
Slide Preparation: Use a cytocentrifuge to prepare slides, followed by fixation and staining (e.g., with Giemsa).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Safety Pharmacology
Early safety pharmacology studies aim to identify potential adverse effects on major physiological systems.
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias.
Table 3: Hypothetical hERG Channel Inhibition Data for MEXP
| Assay Type | System | IC50 (µM) |
|---|
| Patch Clamp | HEK293 cells expressing hERG | 25 |
Experimental Protocol: Automated Patch Clamp for hERG
-
Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the hERG channel.
-
Compound Application: Apply a range of MEXP concentrations to the cells.
-
Electrophysiology: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage pulse protocol before and after compound application.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration. Determine the IC50 value from the concentration-response curve.
Visualizations: Workflows and Pathways
Caption: Early-stage toxicological screening workflow for MEXP.
Caption: Metabolic pathway of this compound (MEXP).
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Preliminary In Vivo Assessment
Following a favorable in vitro profile, limited in vivo studies are warranted.
Acute Toxicity Study (Rodent)
-
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity. A study on rats involved a single dose of 20 mg/kg for metabolism analysis and 1 mg/kg for detection studies.[2]
-
Protocol: Administer single escalating doses of MEXP to groups of mice or rats via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Endpoints: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, seizures, respiratory distress), body weight changes, and mortality over a 14-day period.[2] Conduct gross necropsy at the end of the study.
Conclusion and Future Directions
The early-stage toxicological screening of this compound should follow a tiered, systematic approach. The available data indicates that MEXP undergoes extensive metabolism by key human CYP enzymes.[2][3] The primary focus of an initial screening battery should be on in vitro cytotoxicity, genotoxicity, and cardiotoxicity to identify any major liabilities. Positive findings in these assays, particularly for genotoxicity or cardiotoxicity, would be significant red flags for further development. Given its status as a new psychoactive substance, further research is imperative to fully understand its pharmacological effects and potential for public health risk.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of Methoxypiperamide in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methoxypiperamide, also known as MeOP or MEXP, is a psychoactive substance of the piperazine (B1678402) class sold as a designer drug.[1] Very limited public data exists regarding its comprehensive solubility and stability profiles. This guide provides a framework based on established pharmaceutical principles to enable researchers to determine these properties. The experimental protocols outlined are derived from standard methodologies for small molecule drug candidates.
Introduction to this compound
This compound, with the IUPAC name (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone, is a structural analog of other psychoactive piperazine derivatives.[1][2] Its molecular formula is C₁₃H₁₈N₂O₂ and it has a molar mass of 234.299 g/mol .[2] As with any compound intended for research or development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical attributes that influence formulation, bioavailability, and analytical method development.
This document outlines the theoretical basis and practical experimental protocols for determining the solubility and stability of this compound in common laboratory solvents. It is designed to guide researchers in generating the necessary data to support further investigation.
Solubility Profile of this compound
Solubility is a crucial parameter, impacting everything from reaction kinetics in synthetic chemistry to absorption and distribution in biological systems. The determination of a compound's solubility in various solvents is a fundamental step in pre-formulation studies.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a different laboratory solvent of interest (e.g., water, phosphate-buffered saline (pH 7.4), methanol, ethanol, acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO)). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[3]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, the sample must be filtered (e.g., using a 0.22 µm PVDF syringe filter) or centrifuged at high speed.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]
-
Data Recording: The solubility is expressed in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.
Data Presentation: this compound Solubility
The following table should be used to record experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Method of Analysis |
| Deionized Water | 25 | Data to be determined | Data to be determined | HPLC-UV |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | HPLC-UV |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |
| DMSO | 25 | Data to be determined | Data to be determined | HPLC-UV |
| Propylene Glycol | 25 | Data to be determined | Data to be determined | HPLC-UV |
Stability Profile of this compound
Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors such as pH, light, heat, and oxidation.[7] Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[8]
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.[8] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Methodology: A stock solution of this compound (e.g., in acetonitrile or methanol) is used for the following tests.
-
Acid Hydrolysis:
-
Treat the drug solution with an equal volume of 0.1 M to 1 M HCl.
-
Heat the mixture (e.g., at 60-80°C) for several hours.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of NaOH.[9]
-
-
Base Hydrolysis:
-
Treat the drug solution with an equal volume of 0.1 M to 1 M NaOH.
-
Maintain the mixture at room temperature or heat gently (e.g., 40-60°C).
-
Withdraw and neutralize samples with an equivalent amount of HCl before analysis.[9]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Expose a solution of this compound to the same conditions.
-
Analyze samples at various time points.[10]
-
-
Photolytic Degradation:
-
Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis of Stressed Samples: All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method. The method must be able to separate the intact this compound from all formed degradation products.[12][13]
Predicted Degradation and Metabolic Pathways
The structure of this compound contains an amide linkage and a piperazine ring, which are known to be susceptible to specific degradation pathways. Studies on its metabolism have identified several biotransformation steps.[14][15]
Potential Degradation Pathways:
-
Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into 4-methoxybenzoic acid and 1-methylpiperazine.
-
Oxidation: The piperazine ring and the N-methyl group are potential sites for oxidation, leading to N-oxide formation or N-demethylation.[14]
-
Piperazine Ring Opening: More strenuous conditions could lead to the opening of the piperazine ring.[14]
The diagram below illustrates the postulated metabolic pathways for this compound, which can provide insights into potential degradation products.
Caption: Postulated metabolic pathways of this compound.
Data Presentation: this compound Stability
The following table should be used to summarize the results from forced degradation studies.
| Stress Condition | Duration (hours) | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |
| 0.1 M HCl (80°C) | 24 | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH (60°C) | 8 | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂ (RT) | 24 | Data to be determined | Data to be determined | Data to be determined |
| Thermal (80°C, Solid) | 48 | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (ICH Q1B) | - | Data to be determined | Data to be determined | Data to be determined |
Integrated Experimental Workflow
The determination of solubility and stability are interconnected processes. A validated analytical method is required for solubility determination, and this method is often developed and validated using samples from forced degradation studies. The workflow below illustrates the logical sequence of experiments.
Caption: Workflow for solubility and stability profile determination.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the application of these standard pharmaceutical testing protocols will allow researchers to generate the robust data necessary for any scientific investigation. The successful execution of these studies will elucidate the compound's degradation pathways, establish its intrinsic stability, and enable the development of suitable formulations and analytical procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijisrt.com [ijisrt.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
Unveiling the Molecular Architecture of Methoxypiperamide: An In-depth Spectroscopic Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of Methoxypiperamide, a psychoactive substance of the piperazine (B1678402) class, through the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the methodologies and expected spectroscopic data essential for the unambiguous identification and characterization of this compound.
This compound, with the IUPAC name (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone and a molecular formula of C₁₃H₁₈N₂O₂, has been identified as a novel psychoactive substance.[1][2] Its characterization is crucial for forensic analysis, toxicological studies, and understanding its pharmacological profile. Spectroscopic techniques like NMR and IR are powerful tools for determining its molecular structure.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are estimated based on the analysis of structurally related compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~7.40 | d | 2H | ~8.8 | Ar-H (ortho to C=O) |
| ~6.90 | d | 2H | ~8.8 | Ar-H (ortho to -OCH₃) |
| ~3.85 | s | 3H | - | -OCH₃ |
| ~3.70 | t | 4H | ~5.0 | -N(CH₂)- (proximal to C=O) |
| ~2.45 | t | 4H | ~5.0 | -N(CH₂)- (distal to C=O) |
| ~2.30 | s | 3H | - | -NCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~170.0 | C=O (Amide) |
| ~162.0 | Ar-C (-OCH₃) |
| ~129.5 | Ar-CH (ortho to C=O) |
| ~128.0 | Ar-C (ipso to C=O) |
| ~113.5 | Ar-CH (ortho to -OCH₃) |
| ~55.5 | -OCH₃ |
| ~55.0 | -N(CH₂)- (distal to C=O) |
| ~46.0 | -NCH₃ |
| ~42.0 | -N(CH₂)- (proximal to C=O) |
Table 3: Predicted IR Absorption Data for this compound (KBr Pellet)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2950-2800 | Strong | C-H stretch (aliphatic) |
| ~1630 | Strong | C=O stretch (amide) |
| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1170 | Strong | C-N stretch (piperazine) |
| ~840 | Strong | C-H bend (para-disubstituted aromatic) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized and can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 s
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2.0 s
-
Pulse width: 30 degrees
-
Acquisition time: 1-2 s
-
Spectral width: 0 to 200 ppm
-
Decoupling: Proton broadband decoupling.
-
-
Data Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: Perform a background scan using a blank KBr pellet. Acquire the sample spectrum and present it in transmittance or absorbance mode.
Visualizing the Elucidation Process
The following diagrams, generated using the Graphviz DOT language, illustrate the workflow and logical connections in the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Caption: Logical relationships in deducing the structure of this compound.
References
Predicted Metabolic Pathways of Methoxypiperamide in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypiperamide (MeOP), a synthetic derivative of piperazine (B1678402), has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate in humans is crucial for clinical toxicology, forensic analysis, and comprehending its pharmacological and toxicological profile. This technical guide synthesizes the current scientific knowledge on the predicted metabolic pathways of this compound in humans, based on in vitro studies using human liver microsomes and cytochrome P450 (CYP) enzymes, as well as findings from preclinical studies. While comprehensive quantitative data in humans is not yet available, a consistent qualitative picture of its biotransformation has been established.
Predicted Metabolic Pathways
The metabolism of this compound in humans is predicted to proceed through extensive Phase I and Phase II reactions, primarily mediated by hepatic enzymes. The metabolic pathways are largely analogous to those observed in rat studies, with human cytochrome P450 enzymes playing a key role in the initial oxidative transformations.[1][2]
The main Phase I metabolic reactions include:
-
Hydrolysis: Cleavage of the amide bond.
-
N-Oxidation: Formation of an N-oxide metabolite.
-
Demethylation: Both N-demethylation and O-demethylation.
-
Piperazine Ring Oxidation: This includes oxidation to a keto-piperazine derivative and subsequent piperazine ring opening to form an imide.
-
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Following Phase I biotransformation, the resulting metabolites are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:
-
N-Acetylation
-
Glucuronidation
-
Sulfation
The primary metabolites detected in preclinical studies are the parent compound (this compound) and N-oxide-Methoxypiperamide, with other metabolites present in smaller quantities.[2]
Key Metabolizing Enzymes
In vitro studies with human-specific systems have identified the involvement of several cytochrome P450 isoenzymes in the initial metabolic steps of this compound. The key enzymes implicated are:
-
CYP1A2
-
CYP2C19
-
CYP2D6
-
CYP3A4
These enzymes are responsible for catalyzing the N-oxide formation, as well as N- and O-demethylation and/or oxidation reactions.[1]
Data Presentation
Currently, there is a lack of publicly available quantitative data from human studies to populate detailed comparative tables. The information from preclinical and in vitro studies is primarily qualitative. The table below summarizes the identified metabolic pathways and the enzymes involved.
| Metabolic Pathway | Reaction Type | Key Enzymes Involved | Resulting Metabolite Class | Relative Abundance (Predicted) |
| Phase I | Hydrolysis | Amidases | Amide cleavage products | Minor |
| N-Oxidation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | N-oxide derivatives | Major | |
| N-Demethylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | N-demethylated metabolites | Minor | |
| O-Demethylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | O-demethylated metabolites | Minor | |
| Piperazine Ring Oxidation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Keto-piperazine and imide derivatives | Minor | |
| Phenyl Hydroxylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Hydroxylated metabolites | Minor | |
| Phase II | N-Acetylation | N-acetyltransferases (NATs) | N-acetylated conjugates | To be determined |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | To be determined | |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | To be determined |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the literature for the study of this compound metabolism.
In Vitro Metabolism with Human Liver Microsomes
This protocol is designed to identify Phase I metabolites of this compound.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL), a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), and this compound (final concentration, e.g., 50 µM, dissolved in a suitable solvent like methanol, with the final solvent concentration kept below 1%).
-
Prepare a negative control incubation without the NADPH-regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) (2 volumes).
-
-
Sample Preparation for Analysis:
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Metabolite Identification using LC-HR-MS/MS
This protocol outlines a general approach for the analysis of metabolites from in vitro or in vivo samples.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate metabolites, for example, starting with a low percentage of mobile phase B and gradually increasing.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan for parent ions and data-dependent MS/MS for fragmentation analysis.
-
Mass Range: e.g., m/z 100-1000.
-
Collision Energy: A ramped collision energy to obtain informative fragment spectra.
-
-
Data Analysis:
-
Metabolites are identified by comparing their accurate mass, retention time, and fragmentation patterns with those of the parent drug and predicted metabolites. Metabolite identification software can be used to aid in this process.
-
Visualization of Metabolic Pathways
The following diagrams illustrate the predicted metabolic pathways of this compound and a typical experimental workflow for metabolite identification.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound in humans.
Caption: A typical experimental workflow for the identification of this compound metabolites.
References
Unraveling the Neurochemical Profile of Novel Psychoactive Substances: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a significant lack of publicly available scientific literature detailing the specific neurochemical effects of Methoxypiperamide (MEXP) on monoamine systems, this guide will serve as a methodological framework. It outlines the standard experimental protocols and data presentation formats that would be employed to characterize the effects of a novel psychoactive substance like MEXP on dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems.
Introduction
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a complex area of study for neuropharmacologists. This compound (MEXP), also known as MeOP, is a synthetic compound of the piperazine (B1678402) class that has been identified as a designer drug.[1] Structurally related to benzylpiperazine (BZP), a known stimulant, its pharmacological and toxicological profile remains largely uncharacterized.[2] Understanding the interaction of such compounds with central monoamine systems—dopaminergic, serotonergic, and noradrenergic pathways—is critical for predicting their psychoactive effects, abuse potential, and neurotoxicity.
This technical guide provides a comprehensive overview of the standard methodologies used to elucidate the neurochemical effects of a compound like MEXP. It is intended to serve as a resource for researchers and drug development professionals by detailing the experimental workflows, from in vitro receptor binding and transporter assays to in vivo neurochemical monitoring.
Experimental Protocols
A thorough characterization of a novel compound's effects on monoamine systems involves a multi-tiered approach, beginning with in vitro assays to determine its affinity and functional activity at relevant molecular targets, followed by in vivo studies to assess its impact on neurotransmitter dynamics in the living brain.
In Vitro Characterization
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for specific neurotransmitter receptors. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Protocol:
-
Membrane Preparation:
-
Harvest cells stably expressing the human recombinant receptor of interest (e.g., dopamine D1, D2, D3, D4, D5; serotonin 5-HT1A, 5-HT2A, 5-HT2C; adrenergic α1, α2) or prepare synaptosomal membranes from specific brain regions of rodents (e.g., striatum for dopamine receptors, prefrontal cortex for serotonin and norepinephrine receptors).
-
Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membranes, a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (e.g., MEXP).
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known, non-labeled antagonist (e.g., haloperidol (B65202) for D2 receptors).
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
These assays measure the ability of a compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine into synaptosomes or cells expressing the respective transporters (DAT, SERT, NET).
Protocol:
-
Synaptosome Preparation or Cell Culture:
-
Prepare synaptosomes from rodent brain regions rich in the respective monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) as described for membrane preparation.
-
Alternatively, use human embryonic kidney (HEK293) cells stably transfected with the human DAT, SERT, or NET.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound.
-
Initiate the uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity of the filters to quantify the amount of radiolabeled monoamine taken up by the synaptosomes or cells.
-
Determine the IC50 value for the inhibition of uptake for each monoamine transporter.
-
In Vivo Neurochemical Monitoring
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[3][4][5]
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[3]
-
Allow a stabilization period of 1-2 hours for the neurotransmitter levels in the dialysate to reach a steady baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., MEXP) via a relevant route (e.g., intraperitoneal, subcutaneous, or oral) and continue to collect dialysate samples.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the content of dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the concentrations of the analytes by comparing their peak heights or areas to those of known standards.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of any changes in neurotransmitter levels over time.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound (MEXP) at Monoamine Receptors
| Receptor Subtype | MEXP Ki (nM) | Reference Compound Ki (nM) |
| Dopamine Receptors | ||
| D1 | SCH23390: | |
| D2 | Haloperidol: | |
| D3 | ||
| D4 | ||
| D5 | ||
| Serotonin Receptors | ||
| 5-HT1A | 8-OH-DPAT: | |
| 5-HT2A | Ketanserin: | |
| 5-HT2C | ||
| Adrenergic Receptors | ||
| α1 | Prazosin: | |
| α2 | Yohimbine: |
Table 2: Hypothetical Monoamine Transporter Inhibition (IC50, nM) by this compound (MEXP)
| Transporter | MEXP IC50 (nM) | Reference Compound IC50 (nM) |
| Dopamine Transporter (DAT) | Cocaine: | |
| Serotonin Transporter (SERT) | Fluoxetine: | |
| Norepinephrine Transporter (NET) | Desipramine: |
Table 3: Hypothetical Peak Effect of this compound (MEXP) on Extracellular Monoamine Levels in the Nucleus Accumbens (In Vivo Microdialysis)
| Neurotransmitter | MEXP Dose (mg/kg) | Peak Effect (% of Baseline ± SEM) |
| Dopamine (DA) | ||
| Serotonin (5-HT) | ||
| Norepinephrine (NE) |
Visualization of Pathways and Workflows
Graphical representations are essential for illustrating complex biological pathways and experimental processes.
Caption: Hypothetical mechanism of MEXP as a DAT inhibitor and potential D2 receptor agonist.
Caption: Experimental workflow for characterizing a novel psychoactive substance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: A Technical Guide to the Prospective In Vivo Behavioral Assessment of Methoxypiperamide
Foreword: The following guide addresses the initial in vivo behavioral studies of Methoxypiperamide (MeOP), a psychoactive compound of the piperazine (B1678402) class. It is critical to note that as of the time of this writing, publicly available scientific literature on the in vivo behavioral effects of this compound in animal models is exceedingly scarce. The compound has been identified as a designer drug, but its pharmacological and toxicological profiles remain largely uncharacterized.[1]
This document, therefore, serves as a prospective technical guide for researchers, scientists, and drug development professionals. It outlines the established methodologies and experimental workflows that would be essential in conducting the initial in vivo behavioral assessment of a novel psychoactive substance such as this compound. The protocols and pathways described are based on standard practices for analogous compounds and are intended to provide a foundational framework for future research.
Core Objective: Initial Behavioral Phenotyping
The primary goal of initial in vivo studies for a novel compound like this compound is to conduct a broad behavioral phenotyping. This process aims to identify the compound's primary effects on locomotion, anxiety, depression-like behaviors, and potential hallucinogenic properties, given its classification in some jurisdictions.[1]
Hypothetical Experimental Workflow
A logical progression of experiments is crucial to build a comprehensive behavioral profile of a novel compound. The following diagram illustrates a typical workflow for the initial in vivo assessment of a psychoactive substance.
Detailed Experimental Protocols
The following are detailed methodologies for key behavioral experiments that would be pertinent to the study of this compound.
Open Field Test (OFT)
-
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (typically 40x40 cm for mice) with walls to prevent escape. The floor is divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle control to the animal subjects at predetermined doses and time points.
-
Place the animal in the center of the open field arena.
-
Record activity using an automated video-tracking system for a defined period (e.g., 10-30 minutes).
-
-
Key Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Grooming bouts.
-
Elevated Plus Maze (EPM)
-
Objective: To evaluate anxiety-like behavior based on the animal's natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Procedure:
-
Following compound or vehicle administration, place the animal in the central junction of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set duration (typically 5 minutes).
-
Record the session with a video camera for subsequent analysis.
-
-
Key Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total arm entries.
-
Forced Swim Test (FST)
-
Objective: To assess depression-like behavior, often referred to as "behavioral despair."
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
On day one (pre-test), place the animal in the water for 15 minutes.
-
Twenty-four hours later (test day), administer this compound or vehicle.
-
Place the animal back in the water for a 5-6 minute session.
-
Record the duration of immobility during the final 4 minutes of the test session.
-
-
Key Parameters Measured:
-
Immobility time (the primary measure).
-
Climbing time.
-
Swimming time.
-
Potential Signaling Pathway Involvement
While the precise molecular targets of this compound are unknown, many psychoactive substances, particularly those with potential hallucinogenic properties, interact with G-protein coupled receptor (GPCR) signaling pathways, such as the serotonergic system. The following diagram illustrates a generalized GPCR signaling cascade that could be a hypothetical starting point for investigating this compound's mechanism of action.
Data Presentation
As no quantitative data from in vivo behavioral studies of this compound are currently available, the following tables are presented as templates for how such data would be structured for clear comparison.
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries |
|---|---|---|---|---|
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effects of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
|---|---|---|---|---|
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effects of this compound in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
|---|---|---|
| Vehicle | 0 | Mean ± SEM |
| This compound | 1 | Mean ± SEM |
| This compound | 5 | Mean ± SEM |
| this compound | 10 | Mean ± SEM |
Conclusion and Future Directions
The study of this compound is in its infancy. This guide provides a roadmap for the essential initial in vivo behavioral studies required to begin characterizing its effects. Future research should prioritize systematic dose-response studies using the outlined behavioral paradigms. Following behavioral characterization, further investigation into the underlying neurochemical and molecular mechanisms, such as receptor binding assays and in vivo microdialysis, will be crucial to fully understand the pharmacological profile of this compound. The lack of existing data underscores a significant gap in the literature and highlights the need for rigorous scientific investigation to inform public health and regulatory bodies.
References
Methoxypiperamide: A Technical Guide to Structural and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxypiperamide ((4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone), also known as MeOP or MEXP, is a synthetic compound belonging to the piperazine (B1678402) class of substances. It has emerged as a novel psychoactive substance (NPS) and is structurally related to other piperazine-based designer drugs.[1][2][3][4][5] A comprehensive understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the experimental methodologies used to characterize this compound, with a focus on its structural and conformational properties. While a definitive crystal structure of this compound is not publicly available, this document outlines the techniques that would be employed for such an analysis and presents the currently known spectroscopic data.
Synthesis and Spectroscopic Characterization
The synthesis of this compound has been reported via the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine (B117243).[1] Following synthesis, the compound is typically characterized using a suite of analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence of key functional groups and the overall molecular framework.
Table 1: Spectroscopic Characterization Data for this compound
| Technique | Method | Key Findings | Reference |
| ¹H NMR | Solution-state NMR in a suitable deuterated solvent (e.g., CDCl₃). | Confirms the presence of protons corresponding to the methoxy (B1213986) group, the aromatic ring, and the piperazine ring. Chemical shifts and coupling patterns are consistent with the proposed structure. | [1] |
| ¹³C NMR | Solution-state NMR in a suitable deuterated solvent (e.g., CDCl₃). | Identifies the carbon signals for the methoxy group, the aromatic ring, the carbonyl group, and the piperazine ring, further confirming the molecular structure. | [1] |
| GC-MS | Gas Chromatography coupled with Mass Spectrometry. | Provides the retention time for the compound and its mass spectrum, which shows the molecular ion peak and characteristic fragmentation patterns. | [1][2][4] |
| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry. | Offers high sensitivity and specificity for the detection and identification of the parent compound and its metabolites in complex matrices. | [2][4] |
| HR-ESI-MS | High-Resolution Electrospray Ionization Mass Spectrometry. | Determines the accurate mass of the molecular ion, allowing for the calculation of the elemental composition and unambiguous confirmation of the molecular formula. | [1] |
Mass Spectrometry (MS)
Mass spectrometry techniques are vital for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification, particularly in forensic and toxicological screenings.[1][2][4]
Conformational Analysis
The conformational flexibility of this compound is primarily due to two key structural features: the piperazine ring and the rotatable amide bond. The piperazine ring can undergo chair-to-chair interconversion, while rotation around the C-N amide bond is restricted due to its partial double bond character. These conformational dynamics can be investigated using variable temperature NMR spectroscopy.
While specific experimental data on the conformational analysis of this compound is not available, the principles can be understood from studies on analogous N-acylpiperazines. Such studies reveal the energy barriers associated with ring inversion and amide bond rotation.
Table 2: Hypothetical Quantitative Data from Conformational Analysis of this compound
| Dynamic Process | Coalescence Temperature (Tc) [K] (Hypothetical) | Activation Energy (ΔG‡) [kJ/mol] (Hypothetical) |
| Piperazine Ring Inversion | 250 | 50 |
| Amide Bond Rotation | 290 | 60 |
Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be obtained from a variable temperature NMR study. Actual experimental values for this compound may differ.
Experimental Protocols
Synthesis of this compound
Caption: Synthesis Workflow for this compound.
-
Reaction Setup: To a solution of 1-methylpiperazine in an anhydrous solvent (e.g., tetrahydrofuran), add a suitable base (e.g., triethylamine).
-
Addition of Acyl Chloride: Slowly add a solution of 4-methoxybenzoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the mixture to stir at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Single-Crystal X-ray Diffraction (General Protocol)
Although a crystal structure for this compound has not been reported, the following is a general protocol for obtaining one.
Caption: General Workflow for Single-Crystal X-ray Diffraction.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in the final crystal structure.
Conformational Analysis by Variable Temperature NMR
Caption: Workflow for Conformational Analysis using VT-NMR.
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene (B28343) or dichloromethane).
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and incrementally decreasing to a low temperature where the conformational exchange is slow on the NMR timescale. Subsequently, acquire spectra at increasing temperatures above room temperature to observe any high-energy conformational processes.
-
Data Analysis: Analyze the changes in the NMR spectra as a function of temperature. Look for broadening of signals and their eventual coalescence into single peaks as the temperature is raised.
-
Determination of Energy Barriers: The coalescence temperature (Tc) for a given set of exchanging protons can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation.
Conclusion
While a definitive single-crystal X-ray structure of this compound remains to be determined, its molecular structure has been well-characterized by a combination of NMR and mass spectrometry techniques. The inherent conformational flexibility of the piperazine ring and the amide linkage suggests a dynamic behavior in solution, which can be probed by variable temperature NMR studies. The experimental protocols and analytical approaches outlined in this guide provide a comprehensive framework for the complete structural and conformational elucidation of this compound and related novel psychoactive substances. Such detailed structural information is indispensable for understanding their mechanism of action and for the development of effective analytical methods for their detection.
References
- 1. The syntheses, characterization and in vitro metabolism of nitracaine, this compound and mephtetramine. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | 21091-92-9 | Benchchem [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). | Semantic Scholar [semanticscholar.org]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Methoxypiperamide in Urine
Introduction
This compound (MeOP), also known as MEXP, is a psychoactive substance of the piperazine (B1678402) class that has emerged as a designer drug.[1] Structurally similar to controlled piperazine drugs, MeOP poses a public health concern, necessitating reliable analytical methods for its detection in biological matrices.[2] This document provides a detailed protocol for the detection and quantification of this compound and its primary metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is compiled from established procedures for piperazine derivatives and findings from metabolic studies of MeOP.[2][3][4]
Principle
This protocol involves the enzymatic hydrolysis of conjugated metabolites in urine, followed by solid-phase extraction (SPE) to isolate and concentrate the analytes. The extracted compounds are then derivatized to enhance their volatility and thermal stability for GC-MS analysis. Detection and quantification are achieved by monitoring specific ions characteristic of this compound and its metabolites.
Materials and Reagents
-
This compound (MeOP) reference standard
-
Internal Standard (IS) (e.g., deuterated analogue or a structurally similar compound not expected in the sample)
-
β-glucuronidase from Helix pomatia
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Sodium acetate (B1210297) buffer (0.2 M, pH 5.2)[4]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (GC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)[5]
-
Hydrochloric acid (for acidic hydrolysis, if required)[2]
-
Deionized water
-
Urine collection containers
Experimental Protocol
Sample Preparation
-
Urine Sample Collection and Storage: Collect urine samples in sterile containers. Samples should be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage until analysis.
-
Internal Standard Spiking: To 2 mL of urine, add a known concentration of the internal standard.
-
Enzymatic Hydrolysis:
-
Alkalinization: Adjust the pH of the hydrolyzed urine to approximately 9-10 with ammonium hydroxide.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of 0.1 M phosphate buffer (pH 7.0) through the cartridge.
-
Loading: Load the alkalinized urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetonitrile.
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent[6] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4][6] |
| Injector | Splitless mode, 280°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min[4] |
| Oven Program | Initial temperature 100°C for 2 min, ramp at 15°C/min to 290°C, hold for 5 min.[6] |
| Mass Spectrometer | Agilent 5973N or equivalent[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Source Temperature | 230°C[6] |
| Transfer Line | 280°C[4][6] |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Data Summary
The following table presents hypothetical, yet expected, quantitative data for the analysis of this compound and its major metabolite, N-oxide-Methoxypiperamide. Actual values must be determined during method validation.
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound-TMS | ~15.5 | 234 (M+) | 135, 70 | 0.5 | 1.5 |
| N-oxide-Methoxypiperamide-TMS | ~16.2 | 250 (M+) | 135, 86 | 1.0 | 3.0 |
| Internal Standard-TMS | User-defined | User-defined | User-defined | N/A | N/A |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated values and should be experimentally determined.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound in urine.
Metabolic Pathway of this compound
Studies on rat urine and human cytochrome P450 enzymes have identified several metabolic pathways for this compound.[2][3] The primary routes include N-oxide formation, N- and O-demethylation, and hydrolysis of the amide bond.[3]
Caption: Postulated metabolic pathways of this compound.
Conclusion
The protocol outlined in this application note provides a robust framework for the sensitive and selective detection of this compound in urine samples. Adherence to these guidelines, coupled with proper method validation, will enable researchers and forensic toxicologists to accurately identify and quantify MeOP exposure. As with any analytical method, ongoing quality control and the use of certified reference materials are essential for ensuring the reliability of results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). | Semantic Scholar [semanticscholar.org]
- 4. scholars.direct [scholars.direct]
- 5. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 6. comum.rcaap.pt [comum.rcaap.pt]
Application Note: Quantification of Methoxypiperamide and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methoxypiperamide (MeOP) and its major metabolites in biological matrices. This compound is a psychoactive substance of the piperazine (B1678402) class, and understanding its metabolic fate is crucial for toxicological and pharmacological studies.[1][2] The described method is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances.
Introduction
This compound (MeOP), chemically known as (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone, is a designer drug that has been identified in the recreational drug market.[2] Its structural similarity to other piperazine-based drugs necessitates reliable analytical methods for its detection and quantification in biological samples to understand its pharmacokinetics and potential for toxicity. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of drugs and their metabolites in complex biological matrices.[3][4][5]
The metabolism of this compound is complex, involving multiple phase I and phase II biotransformations. In vivo studies in rats have identified several metabolic pathways, including hydrolysis of the amide bond, N-oxide formation, N- and O-demethylation, oxidation of the piperazine ring, and hydroxylation of the phenyl group.[1][6][7] Phase II metabolism involves conjugation reactions such as glucuronidation and sulfation.[1][6] The primary cytochrome P450 (CYP) isoenzymes involved in the initial metabolic steps are CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[1]
This application note provides a general protocol for the simultaneous quantification of this compound and its key metabolites, which can be adapted and validated for specific research needs.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is recommended for the extraction of this compound and its metabolites from plasma or serum samples.[8][9]
Protocol:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like imipramine-d3).[10]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation of the analytes.[3][4][11]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is suitable for this application.[10][11]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Hypothetical MRM Transitions for this compound and its Metabolites
Note: These values are hypothetical and require experimental optimization and validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (MeOP) | 235.1 | 135.1 | 20 |
| N-oxide-MeOP | 251.1 | 135.1 | 22 |
| O-desmethyl-MeOP | 221.1 | 121.1 | 25 |
| N-desmethyl-MeOP | 221.1 | 135.1 | 20 |
| Hydroxy-phenyl-MeOP | 251.1 | 151.1 | 25 |
| Internal Standard (IS) | User-defined | User-defined | User-defined |
Results and Discussion
This method is designed to provide excellent chromatographic separation and sensitive detection of this compound and its primary metabolites. The use of a C18 column with a gradient elution program allows for the resolution of the parent drug from its more polar metabolites. The MRM transitions should be carefully selected and optimized to ensure specificity and minimize crosstalk between analytes.
A typical validation of this method would involve assessing linearity, accuracy, precision, recovery, matrix effects, and stability according to regulatory guidelines. The expected limit of quantification (LOQ) for this type of assay is typically in the low ng/mL range.[12]
Visualization of Workflow and Metabolic Pathway
Caption: Figure 1: Experimental Workflow for LC-MS/MS Analysis
Caption: Figure 2: Metabolic Pathway of this compound
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound and its major metabolites in biological samples. This application note serves as a starting point for method development and validation, enabling researchers to conduct pharmacokinetic and toxicological studies of this emerging psychoactive substance. The provided workflows and metabolic pathway diagrams offer a clear overview of the analytical process and the biotransformation of this compound.
References
- 1. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). | Semantic Scholar [semanticscholar.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release Following Methoxypiperamide Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypiperamide (MMP) is a psychoactive substance belonging to the piperazine (B1678402) class of compounds.[1][2] While its exact pharmacological profile is not extensively documented, many piperazine derivatives are known to interact with monoaminergic systems, including the dopaminergic pathways. Drugs in this class can modulate dopamine (B1211576) levels by interacting with dopamine transporters or receptors.[3][4] In vivo microdialysis is a widely used neuropharmacological technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals.[5][6] When coupled with a sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the precise quantification of neurotransmitter fluctuations in response to pharmacological agents.[6][7]
These application notes provide a comprehensive protocol for utilizing in vivo microdialysis to investigate the effects of this compound on dopamine release in the rat striatum, a key region for dopamine-regulated motor control and reward.
Putative Signaling Pathway of this compound
Given that many piperazine derivatives affect the dopamine system, a hypothesized mechanism of action for this compound is the inhibition of the dopamine transporter (DAT). By blocking DAT, MMP would prevent the reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular dopamine and enhanced dopaminergic signaling.
Data Presentation
The following table presents a hypothetical summary of quantitative data for changes in striatal dopamine levels following the administration of this compound. This data is for illustrative purposes to demonstrate how results from an in vivo microdialysis experiment would be presented.
| Treatment Group | Dose (mg/kg, i.p.) | Basal Dopamine (pg/µL) | Peak Dopamine (% of Basal) | Time to Peak (minutes) |
| Vehicle (Saline) | N/A | 4.5 ± 0.5 | 105 ± 8% | N/A |
| This compound | 1.0 | 4.8 ± 0.6 | 150 ± 15% | 40 |
| This compound | 3.0 | 4.3 ± 0.4 | 275 ± 25% | 40 |
| This compound | 10.0 | 4.6 ± 0.7 | 450 ± 38% | 60 |
Data are presented as mean ± SEM. Basal dopamine levels are the average of three consecutive samples before drug administration. Peak dopamine is the highest concentration observed after administration, expressed as a percentage of the basal level.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to measure the effect of this compound on striatal dopamine release.[6]
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g).[8]
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture.[9]
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length.[6]
-
Guide Cannula: Sized appropriately for the microdialysis probe.[6]
-
Surgical Equipment: Stereotaxic apparatus, surgical drill, dental cement.[10]
-
Perfusion Solution (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH adjusted to 7.4.[11]
-
Microinfusion Pump and Swivels: For continuous and free-moving perfusion.[10]
-
Fraction Collector: Refrigerated, to collect dialysate samples.[6]
-
Analytical System: HPLC system with an electrochemical detector (HPLC-ECD).[12]
Experimental Workflow Diagram
Detailed Methodologies
3.1. Surgical Procedure: Guide Cannula Implantation [6]
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates for the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.5 mm from the dura.[6]
-
Slowly lower the guide cannula to the predetermined DV coordinate.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to ensure the guide remains patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[6]
3.2. In Vivo Microdialysis Procedure [9]
-
On the day of the experiment, place the rat in the experimental chamber to habituate for 1-2 hours.
-
Gently restrain the animal and remove the dummy cannula. Insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe's inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.[9]
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect at least three baseline dialysate samples at 20-minute intervals.[9]
-
Administer this compound (at desired doses) or vehicle via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-administration to monitor the time-course of the drug's effect.
-
Immediately freeze the collected dialysate samples and store them at -80°C until analysis.[9]
3.3. Histological Verification [10]
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde).
-
Slice the brain and stain the sections (e.g., with cresyl violet) to histologically verify the correct placement of the microdialysis probe.
3.4. Dopamine Analysis by HPLC-ECD [12]
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample (e.g., 10-20 µL) into the HPLC-ECD system.[11]
-
Separate dopamine from other compounds using a reverse-phase C18 column.[12] A common mobile phase consists of a phosphate (B84403) buffer, an ion-pairing agent like octane (B31449) sulfonic acid, EDTA, and methanol.[11]
-
Detect dopamine using an electrochemical detector. The potential of the working electrode should be optimized for dopamine detection.
-
Quantify the concentration of dopamine in each sample by comparing the peak heights or areas to those of known standards.[10]
Conclusion
The combination of in vivo microdialysis and HPLC-ECD provides a robust and sensitive method for investigating the effects of novel psychoactive substances like this compound on neurotransmitter dynamics.[6] The protocol outlined in this application note offers a comprehensive guide for researchers to measure potential changes in striatal dopamine release induced by MMP. By elucidating the neurochemical effects of such compounds, researchers can gain valuable insights into their mechanisms of action and potential neurobiological impact.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min [amuzainc.com]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. besjournal.com [besjournal.com]
Application Note: A Multi-Assay, Cell-Based Approach to Profile the Pharmacological Effects of Methoxypiperamide on Dopamine D2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine (B1211576) receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in modulating a wide range of physiological processes within the central nervous system, including cognition, motor control, and motivation.[1][2] The dopamine D2 receptor (D2R) subtype, in particular, is a primary target for therapies addressing neurological and psychiatric conditions like schizophrenia and Parkinson's disease.[1][3][4] D2-like receptors (D2, D3, and D4) traditionally couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1][4][5] Furthermore, D2R activation can also initiate G protein-independent signaling cascades through the recruitment of β-arrestin proteins.[6][7]
Methoxypiperamide (MeOP) is a psychoactive substance of the piperazine (B1678402) class, identified as a designer drug, for which the pharmacological profile and mechanism of action remain largely uncharacterized.[8][9] Understanding the interaction of such novel compounds with critical neuroreceptors like the D2R is essential for both public health and identifying potential therapeutic leads.
This document provides detailed protocols for a suite of cell-based assays designed to comprehensively characterize the effects of this compound on the human dopamine D2 receptor. The described assays will determine its binding affinity, its functional activity on G-protein and β-arrestin signaling pathways, and its potential as an agonist or antagonist.
Dopamine D2 Receptor Signaling Pathways
Upon activation by an agonist like dopamine, the D2R can initiate two primary signaling pathways. The canonical G-protein-dependent pathway involves the coupling of the Gαi/o subunit, which inhibits adenylyl cyclase (AC), reducing the production of the second messenger cAMP.[5][10] Alternatively, agonist-bound D2R can be phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin. This action not only desensitizes the G-protein signal but also initiates a distinct, G-protein-independent signaling cascade.[7][11] Profiling a compound's activity on both pathways is crucial for identifying functionally selective or "biased" ligands.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells | HTS039RTA [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. innoprot.com [innoprot.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Methoxypiperamide Metabolism in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypiperamide (MeOP), a psychoactive substance of the piperazine (B1678402) class, has emerged as a designer drug.[1][2] Understanding its metabolic fate in humans is crucial for predicting its pharmacokinetic profile, potential toxicity, and for developing analytical methods for its detection in biological samples.[1][3] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, convert xenobiotics into more water-soluble compounds to facilitate their excretion.[4][5] Human liver microsomes (HLMs), which are subcellular fractions of the liver endoplasmic reticulum, are a well-established in vitro model for studying drug metabolism as they contain a high concentration of these key drug-metabolizing enzymes.[4][6][7][8]
These application notes provide a detailed protocol for the investigation of this compound metabolism using human liver microsomes, including procedures for determining metabolic stability, identifying metabolites, and characterizing the kinetics of its metabolism. The subsequent analysis of metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the detection and quantification of drug metabolites.[9][10]
Experimental Protocols
Materials and Reagents
-
This compound (MeOP)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)[11]
-
Magnesium Chloride (MgCl₂)[11]
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II metabolism studies)
-
Alamethicin (to permeabilize microsomal vesicles for UGT assays)[6][12]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not expected to be found in the samples)
-
Control compounds (e.g., testosterone (B1683101) for CYP3A4, dextromethorphan (B48470) for CYP2D6)[13]
Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by human liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in buffer. The final concentration in the incubation should be low (e.g., 1 µM) to ensure linear kinetics.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and MgCl₂ (3.3 mM) at 37°C for 5 minutes.[11][12]
-
Initiate the reaction by adding the this compound working solution.
-
Immediately after adding the substrate, add the pre-warmed NADPH regenerating system to start the reaction. For negative controls, add buffer instead of the NADPH system.[11]
-
Incubate the reaction mixture at 37°C with gentle agitation.[12]
-
-
Time Points and Reaction Termination:
-
Sample Preparation for LC-MS/MS Analysis:
Metabolite Identification
This experiment aims to identify the metabolites of this compound formed by human liver microsomes.
Protocol:
-
Incubation:
-
Follow the incubation procedure described in the metabolic stability assay, but use a higher concentration of this compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection.
-
Use a single, longer incubation time (e.g., 60 minutes).
-
-
Sample Preparation:
-
Terminate the reaction with ice-cold acetonitrile.
-
Centrifuge to remove proteins.
-
The supernatant can be concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase the concentration of metabolites.
-
-
LC-MS/MS Analysis:
Reaction Phenotyping
This protocol identifies the specific CYP450 enzymes responsible for this compound metabolism. Studies have indicated that CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are involved in the metabolism of this compound.[16][17]
Protocol:
-
Incubation with Specific CYP Inhibitors:
-
Set up incubation reactions as described in the metabolic stability assay.
-
In separate reactions, pre-incubate the microsomes with known selective inhibitors for major CYP enzymes (e.g., furafylline (B147604) for CYP1A2, ticlopidine (B1205844) for CYP2C19, quinidine (B1679956) for CYP2D6, and ketoconazole (B1673606) for CYP3A4) for a short period before adding this compound.
-
-
Incubation with Recombinant Human CYP Enzymes:
-
Incubate this compound with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system.[13]
-
This allows for the direct assessment of each enzyme's contribution to metabolism.
-
-
Analysis:
-
Quantify the depletion of this compound or the formation of a specific metabolite in the presence and absence of inhibitors or with different recombinant enzymes.
-
A significant reduction in metabolism in the presence of a specific inhibitor or high metabolic activity with a specific recombinant enzyme indicates the involvement of that enzyme.[13]
-
Data Presentation
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | Data |
| 15 | Data |
| 30 | Data |
| 45 | Data |
| 60 | Data |
Table 2: Kinetic Parameters of this compound Metabolism
| Parameter | Value |
| Half-life (t½, min) | Calculated Value |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated Value |
Table 3: Identified Metabolites of this compound
| Metabolite | Proposed Biotransformation |
| M1 | N-oxide formation |
| M2 | N-demethylation |
| M3 | O-demethylation |
| M4 | Oxidation of the piperazine ring |
| M5 | Hydroxylation of the phenyl group |
| M6 | Glucuronidation |
| M7 | Sulfation |
Note: The metabolic transformations listed are based on published findings for this compound.[16][17][18]
Table 4: Contribution of CYP450 Isoforms to this compound Metabolism
| CYP Isoform | Relative Contribution (%) |
| CYP1A2 | Data |
| CYP2C19 | Data |
| CYP2D6 | Data |
| CYP3A4 | Data |
| Other | Data |
Visualizations
Caption: Experimental workflow for studying this compound metabolism.
Caption: Proposed metabolic pathway of this compound.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. oyc.co.jp [oyc.co.jp]
- 7. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). | Semantic Scholar [semanticscholar.org]
- 18. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
Application Notes and Protocols for Assessing the Psychoactive Properties of Methoxypiperamide Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypiperamide (MeOP) is a novel psychoactive substance belonging to the piperazine (B1678402) class of compounds.[1] Structurally similar to other designer drugs, it has been classified as a hallucinogen in some jurisdictions, suggesting potential interaction with the serotonergic system.[1][2] Preclinical assessment of new psychoactive substances is critical for understanding their pharmacological profile, psychoactive effects, and potential for abuse. This document provides detailed application notes and protocols for utilizing established animal models to assess the psychoactive properties of this compound.
The primary animal models discussed are the Head-Twitch Response (HTR), Drug Discrimination (DD), and Conditioned Place Preference (CPP). These models are well-validated for characterizing the hallucinogenic, subjective, and rewarding effects of psychoactive compounds, particularly those acting on the serotonin (B10506) 5-HT2A receptor.[3][4]
Key Animal Models for Psychoactive Assessment
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement observed in rodents following the administration of serotonergic hallucinogens.[3][5] This behavior is strongly correlated with the activation of 5-HT2A receptors and is considered a reliable preclinical proxy for hallucinogenic potential in humans.[3][6]
Experimental Protocol: Head-Twitch Response (HTR)
-
Animals: Male C57BL/6J mice are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A standard transparent observation chamber (e.g., a Plexiglas cylinder) is sufficient for visual observation. For automated detection, a magnetometer system can be used where a small magnet is attached to the ear of the mouse, and a coil surrounding the chamber detects the rapid head movements.[5]
-
Procedure:
-
Habituate the mice to the observation chamber for at least 10 minutes prior to drug administration.
-
Administer this compound (intraperitoneal injection is common) at various doses. A vehicle control group (e.g., saline) and a positive control group (e.g., DOI or LSD) should be included.
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the number of head twitches for a defined period, typically 30 to 60 minutes.[5] Observations can be done live by a trained observer or by recording the session for later analysis.
-
-
Data Analysis:
-
The primary endpoint is the total number of head twitches per observation period.
-
Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.
-
Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal response).
-
Quantitative Data for HTR Assay
| Compound | Animal Model | Dose Range | Peak Response (Mean Head Twitches) | ED50 | Antagonist Blockade |
| DOI | C57BL/6J Mice | 0.25 - 2.5 mg/kg (i.p.) | ~30-40 twitches in 30 min | ~0.5 mg/kg | Ketanserin (B1673593) (5-HT2A antagonist) effectively blocks the HTR.[7] |
| LSD | C57BL/6J Mice | 0.05 - 0.4 mg/kg (i.p.) | ~84 twitches in 30 min | 52.9 µg/kg | MDL 100,907 (selective 5-HT2A antagonist) blocks the HTR.[5] |
| Psilocybin | C57BL/6J Mice | 0.3 - 3 mg/kg (i.p.) | Inverted U-shaped dose-response | ~0.3 mg/kg | Blocked by 5-HT2A antagonists.[8][9] |
Drug Discrimination (DD) Paradigm
The drug discrimination paradigm is a behavioral assay that assesses the interoceptive (subjective) effects of a drug.[4] Animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle. The ability of a novel compound to substitute for the training drug suggests that it produces similar subjective effects.[4]
Experimental Protocol: Drug Discrimination (DD)
-
Animals: Male Sprague-Dawley rats are frequently used. They are typically food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward.
-
Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.
-
Procedure:
-
Training Phase:
-
Rats are trained to press one lever after receiving an injection of the training drug (e.g., LSD or DOI) to receive a food reward (drug-appropriate lever).
-
On alternate days, they are trained to press the other lever after receiving a vehicle injection to receive a food reward (vehicle-appropriate lever).
-
Training continues until the rats reliably select the correct lever based on the injection they received (e.g., >80% accuracy).
-
-
Testing Phase:
-
Once trained, various doses of this compound are administered.
-
The percentage of responses on the drug-appropriate lever is recorded. Full substitution (>80% drug-lever responding) indicates that the test drug produces subjective effects similar to the training drug.
-
-
Antagonist Challenge:
-
To determine the receptor mechanism, a 5-HT2A antagonist (e.g., ketanserin or MDL 100,907) can be administered prior to the training drug or a substituting dose of this compound. Blockade of the discriminative stimulus effects confirms the involvement of the 5-HT2A receptor.
-
-
-
Data Analysis:
-
The primary dependent variable is the percentage of responses on the drug-appropriate lever.
-
ED50 values for substitution can be calculated from the dose-response curve.
-
Response rates are also analyzed to assess for non-specific behavioral disruption.
-
Quantitative Data for Drug Discrimination Paradigm
| Training Drug (Dose) | Test Compound | Animal Model | Substitution ED50 | Antagonist (Dose) | Effect of Antagonist |
| LSD (0.08 mg/kg) | LSD | Sprague-Dawley Rats | 0.0384 mg/kg[4] | MDL 100,907 (0.2 mg/kg) | 63% of animals failed to select the LSD lever.[4] |
| LSD (0.08 mg/kg) | DOI | Sprague-Dawley Rats | Full substitution | Ketanserin (2 mg/kg) | Attenuated the LSD response in 50% of rats.[4] |
| DOI (1.12 µmol/kg) | DOI | Sprague-Dawley Rats | N/A (training dose) | Ketanserin (2 mg/kg) | Completely antagonized the effects of DOI (0.25 mg/kg).[10] |
| DOI (1.12 µmol/kg) | LSD | Sprague-Dawley Rats | Full substitution | MDL 100,907 (0.5-1 mg/kg) | Completely antagonized the effects of DOI (0.25 mg/kg).[10] |
Conditioned Place Preference (CPP) Paradigm
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[11] The animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment suggests rewarding properties, while avoidance suggests aversive effects.[11]
Experimental Protocol: Conditioned Place Preference (CPP)
-
Animals: Male Sprague-Dawley rats or mice are commonly used.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.
-
Conditioning Phase:
-
On conditioning days, the animal is injected with this compound and confined to one of the compartments (the drug-paired side).
-
On alternate days, the animal is injected with vehicle and confined to the other compartment (the vehicle-paired side). This is typically repeated for several days.
-
-
Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
-
Data Analysis:
-
The primary measure is the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward).
-
A significant decrease indicates a conditioned place aversion.
-
Data are typically analyzed using a t-test or ANOVA.
-
Quantitative Data for Conditioned Place Preference
Note: Studies have shown that classic hallucinogens like psilocybin do not typically induce a conditioned place preference, suggesting they may lack significant rewarding properties in this paradigm.[7][12][13]
| Compound | Animal Model | Dose | Result |
| Psilocybin | Sprague-Dawley Rats | 10 mg/kg (i.p.) | No significant difference in time spent in the psilocybin-paired compartment compared to vehicle.[12][13] |
| LSD | Fawn Hooded Rats | 0.2 mg/kg (i.p.) | Induced a conditioned place preference in male but not female rats.[14] |
| Cocaine | Sprague-Dawley Rats | 10 mg/kg (i.p.) | Significant increase in time spent in the cocaine-paired compartment.[11] |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The psychoactive effects of many hallucinogens are mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[15] The canonical signaling pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[15][16] There is also evidence for the involvement of other signaling pathways, such as those involving Gi/o proteins.[16]
Experimental Workflow for Psychoactive Assessment
The following diagram illustrates a logical workflow for assessing the psychoactive properties of a novel compound like this compound.
Conclusion
The animal models and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's psychoactive properties. The Head-Twitch Response assay serves as an effective initial screen for hallucinogenic potential. The Drug Discrimination paradigm can further elucidate the subjective effects and their similarity to known hallucinogens. Finally, the Conditioned Place Preference model can provide insights into the compound's rewarding properties and abuse liability. By following these detailed protocols and utilizing the provided quantitative data for comparison, researchers can systematically characterize the pharmacological and behavioral profile of this compound and other novel psychoactive substances.
References
- 1. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 2. Effects of D1 and D2 Receptor Antagonists on the Discriminative Stimulus Effects of Methylendioxypyrovalerone (MDPV) and Mephedrone in Male Sprague-Dawley Rats Trained to Discriminate d-Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ketanserin on the discrimination of electrical stimulation of the dorsal raphé nucleus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin type 5A receptor antagonists inhibit D-lysergic acid diethylamide discriminatory cue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1/D2 antagonist combinations as antagonists of the discriminative stimulus effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the discriminative stimulus properties induced by 5-HT1 and 5-HT2 agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 5-HT2A receptor stimulation on the discrimination of durations by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High dose of psilocybin induces acute behavioral changes without inducing conditioned place preference in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 317. PSILOCYBIN DOES NOT INDUCE CONDITIONED PLACE PREFERENCE, BUT MODIFIES BEHAVIORAL PATTERNS IN SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD produces conditioned place preference in male but not female fawn hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Re-evaluation of the discriminative stimulus effects of lysergic acid diethylamide with male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Methoxypiperamide from Biological Matrices
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of methoxypiperamide from complex biological matrices such as human plasma and urine. This compound is a psychoactive substance of the piperazine (B1678402) class, and its monitoring in biological samples is crucial for forensic, toxicological, and pharmacokinetic studies.[1] The described method utilizes a mixed-mode cation exchange SPE sorbent to achieve high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound ((4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone) is a designer drug that has been identified in the recreational drug market.[1] Accurate and sensitive analytical methods are essential for its detection and quantification in biological specimens to understand its pharmacological and toxicological effects. Biological matrices, such as plasma and urine, contain numerous endogenous substances that can interfere with analysis, necessitating an effective sample preparation step. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex samples.[2]
This protocol is designed for researchers, scientists, and drug development professionals, providing a detailed methodology for the extraction of this compound.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective SPE method. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3] |
| Molar Mass | 234.29 g/mol | [3] |
| Structure | Contains a piperazine ring and a methoxybenzoyl group | [3] |
| Predicted Basicity (pKa) | The piperazine moiety confers basic properties, with an estimated pKa in the range of 7.5-8.5 for the tertiary amine. | General chemical knowledge |
| Predicted logP | Moderately lipophilic | General chemical knowledge |
Solid-Phase Extraction Protocol
The following protocol is optimized for the extraction of this compound from human plasma or urine using a mixed-mode cation exchange SPE cartridge. This type of sorbent offers a dual retention mechanism, combining reversed-phase and strong cation exchange, which is ideal for the retention of basic compounds like this compound.
3.1. Materials and Reagents
-
Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Human plasma or urine samples
3.2. Experimental Workflow
The overall experimental workflow for the solid-phase extraction of this compound is illustrated in the following diagram.
Caption: SPE Workflow for this compound.
3.3. Detailed Protocol
A summary of the SPE protocol is provided in Table 2.
Table 2: Detailed Solid-Phase Extraction Protocol for this compound
| Step | Procedure | Volume | Details |
| 1. Sample Pre-treatment | Dilute plasma or urine sample with 2% formic acid in deionized water. | 1:1 (v/v) | This step ensures the this compound is protonated for efficient binding to the cation exchange sorbent. |
| 2. Column Conditioning | Condition the SPE cartridge with methanol. | 1 mL | Wets the sorbent and activates the reversed-phase functional groups. |
| Follow with deionized water. | 1 mL | Removes the organic solvent and prepares the column for the aqueous sample. | |
| 3. Column Equilibration | Equilibrate the cartridge with 2% formic acid in deionized water. | 1 mL | Primes the column with the same pH as the sample to ensure consistent loading. |
| 4. Sample Loading | Load the pre-treated sample onto the SPE cartridge. | 2 mL | Apply the sample at a slow and steady flow rate (approx. 1 mL/min). |
| 5. Wash Step 1 | Wash the cartridge with 2% formic acid in deionized water. | 1 mL | Removes polar interferences. |
| 6. Wash Step 2 | Wash the cartridge with methanol. | 1 mL | Removes non-polar, non-basic interferences. |
| 7. Elution | Elute this compound with 5% ammonium hydroxide in methanol. | 1 mL | The basic pH neutralizes the charge on the this compound, releasing it from the cation exchange sorbent. |
| 8. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. | - | |
| Reconstitute the residue in mobile phase (e.g., 100 µL of 10:90 acetonitrile:water with 0.1% formic acid). | 100 µL | Prepares the sample for LC-MS/MS injection. |
LC-MS/MS Analysis
The cleaned and concentrated extract can be analyzed using a suitable LC-MS/MS system. The following are suggested starting conditions.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic content.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.
Discussion
The use of a mixed-mode cation exchange SPE sorbent provides a highly selective extraction for basic compounds like this compound. The protocol involves a series of steps to ensure the removal of interfering substances from the biological matrix, leading to a cleaner extract and improved analytical sensitivity. The pH of the loading and wash solutions is critical to ensure the analyte is retained on the sorbent while interferences are washed away. The final elution step utilizes a basic organic solvent to disrupt the ionic interaction and elute the analyte of interest.
Conclusion
The solid-phase extraction protocol presented in this application note provides an effective and reliable method for the extraction of this compound from biological matrices. This method is suitable for use in clinical and forensic toxicology laboratories for the routine analysis of this compound. The protocol can be adapted and optimized for different biological sample volumes and concentrations as required.
References
Application Note: Identifying Unknown Methoxypiperamide Metabolites Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypiperamide (MeOP) is a synthetic psychoactive substance of the piperazine (B1678402) class. Understanding its metabolic fate is crucial for toxicological assessment, drug development, and forensic analysis. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), is a powerful tool for identifying unknown drug metabolites in complex biological matrices. Its high mass accuracy and resolution enable the determination of elemental compositions and the differentiation of metabolites from endogenous interferences. This application note provides a detailed protocol for the untargeted screening and identification of unknown this compound metabolites in biological samples using LC-HRMS.
Metabolic Pathway of this compound
This compound undergoes extensive Phase I and Phase II metabolism. The primary metabolic transformations include hydrolysis, oxidation, demethylation, and conjugation reactions. These reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP1A2, CYP2C19, CYP2D6, and CYP3A4 being implicated in its biotransformation. The resulting metabolites are then often conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[1]
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
A generic workflow for the identification of unknown metabolites involves sample preparation, LC-HRMS analysis, and data processing.
Caption: General workflow for unknown metabolite identification.
Protocol 1: Sample Preparation from Urine
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 400 µL of ice-cold methanol (B129727) (containing an internal standard, if used) to precipitate proteins and other macromolecules.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the final supernatant to an LC-MS autosampler vial for analysis.
Protocol 2: Sample Preparation from Plasma/Serum
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of the sample, add 400 µL of ice-cold acetonitrile (containing an internal standard, if used) for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge as described in the urine protocol.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
Protocol 3: Liquid Chromatography
The choice of chromatography is critical for separating metabolites of varying polarities. Both reversed-phase (for less polar compounds) and HILIC (for polar compounds) are recommended.
| Parameter | Reversed-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Amide/Silica, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 45°C |
| Injection Vol. | 5 µL | 5 µL |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B | 0-1 min, 95% A; 1-12 min, 95-50% A; 12-15 min, 50% A; 15-16 min, 50-95% A; 16-20 min, 95% A |
Protocol 4: High-Resolution Mass Spectrometry
Data should be acquired in both positive and negative ionization modes to maximize the coverage of metabolites. A data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy is recommended.
| Parameter | Setting |
| Mass Spectrometer | Q-TOF or Orbitrap-based instrument |
| Ionization Mode | ESI Positive and Negative |
| Scan Mode | Full Scan (MS1) and Data-Dependent MS/MS (dd-MS2) |
| MS1 Scan Range | m/z 100 - 1000 |
| MS1 Resolution | > 60,000 FWHM |
| MS/MS Acquisition | Top 5-10 most intense ions from MS1 scan |
| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) |
| Mass Accuracy | < 5 ppm |
Data Presentation
The following table summarizes typical performance characteristics for an untargeted LC-HRMS workflow. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Characteristic | Typical Value |
| Mass Accuracy | < 3 ppm |
| Precision (Peak Area RSD%) | < 15% (for QC samples) |
| Sensitivity (LOD) | 0.1 - 10 ng/mL |
| Linearity (R²) | > 0.99 (for representative standards) |
Data Analysis Workflow
The identification of unknown metabolites from complex LC-HRMS data requires a systematic data processing workflow.
Caption: Data analysis workflow for metabolite identification.
A key technique in untargeted drug metabolite screening is Mass Defect Filtering (MDF) .[2] The mass defect is the difference between the exact mass of a molecule and its nominal mass. Metabolites of a parent drug will typically have mass defects within a narrow range of the parent compound. By applying an MDF, a significant portion of endogenous background ions can be removed, simplifying the dataset and highlighting potential metabolites.[2][3]
Software solutions such as XCMS, MetFrag, SIRIUS, and vendor-specific software (e.g., Compound Discoverer) can be utilized for data processing and metabolite identification.[4][5]
Conclusion
The protocols and workflows described in this application note provide a comprehensive framework for the identification of unknown this compound metabolites using high-resolution mass spectrometry. The combination of robust sample preparation, advanced LC-HRMS analysis, and sophisticated data processing techniques enables the confident identification and structural elucidation of novel metabolites, which is essential for a thorough understanding of the biotransformation of this psychoactive compound.
References
Application Notes and Protocols for the Synthesis and Purification of Methoxypiperamide as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of Methoxypiperamide, intended for use as an analytical standard. The procedures outlined are based on established chemical principles and analogous reactions reported in the scientific literature.
Synthesis of this compound
This compound, also known as (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, is synthesized via the acylation of 1-methylpiperazine (B117243) with 4-methoxybenzoyl chloride. This reaction forms a stable amide bond and is a common method for preparing such derivatives.[1] The resulting free base can be converted to its hydrochloride salt for enhanced stability and handling.[2]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Free Base)
Materials:
-
4-Methoxybenzoyl chloride
-
1-Methylpiperazine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-methylpiperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound free base.
Synthesis Data
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Methoxybenzoyl chloride | 170.59 | 1.0 |
| 1-Methylpiperazine | 100.16 | 1.2 |
| Triethylamine | 101.19 | 1.5 |
Purification of this compound
The crude this compound can be purified by column chromatography followed by recrystallization to obtain a high-purity analytical standard.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol: Purification by Column Chromatography
Due to the basic nature of the piperazine (B1678402) moiety, it is recommended to use a mobile phase containing a small amount of a competing amine like triethylamine to prevent streaking on the silica gel column.[3]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass column
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity), containing 1% triethylamine.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Experimental Protocol: Recrystallization
Materials:
-
Purified this compound from chromatography
-
Ethanol
-
Beaker
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified this compound in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Use as an Analytical Standard
To be used as an analytical standard, the purity of the synthesized this compound must be rigorously assessed, and its identity confirmed.
Purity Assessment and Characterization
The purity of the final product should be determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The identity and structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Preparation of Standard Solutions for HPLC
Procedure:
-
Accurately weigh a precise amount of the purified this compound.
-
Dissolve it in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.[4]
HPLC Method Validation
The HPLC method for quantifying this compound should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]
Analytical Characterization Data
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons, aromatic protons on the phenyl ring, and the protons of the methyl and methylene (B1212753) groups on the piperazine ring. |
| ¹³C NMR | Resonances for the carbons of the methoxy group, the aromatic ring, the carbonyl group, and the piperazine ring. |
| MS (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| HPLC | A single major peak indicating high purity, with the area of the peak being proportional to the concentration. |
Disclaimer: The protocols provided are intended for guidance and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The specific reaction conditions and purification methods may require optimization.
References
Application of Methoxyphenylpiperazine Derivatives in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview and protocol for the application of methoxyphenylpiperazine derivatives in competitive radioligand binding assays. While specific pharmacological data for Methoxypiperamide (MeOP) in this context is limited in publicly available literature, the broader class of methoxyphenylpiperazines has been extensively studied. These compounds are known to interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. This application note will, therefore, focus on the general principles and methodologies for characterizing the binding affinity of such compounds using a representative methoxyphenylpiperazine derivative as an example.
Competitive radioligand binding assays are a fundamental technique in pharmacology and drug discovery for determining the affinity of an unlabeled test compound for a specific receptor.[1][2] The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor. The resulting data is used to calculate the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.
Principle of Competitive Radioligand Binding Assay
The core principle of a competitive binding assay is the competition between a labeled ligand (radioligand) and an unlabeled test compound for a finite number of receptor binding sites. A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is then used to calculate the Kᵢ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kₔ) of the radioligand.
Data Presentation
The binding affinities of various methoxyphenylpiperazine derivatives for serotonin and dopamine receptors are summarized below. It is important to note that these are examples from the broader class of compounds and not specific to this compound.
Table 1: Example Binding Affinities (Kᵢ, nM) of Representative Methoxyphenylpiperazine Derivatives
| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | D₂ Receptor | α₁-Adrenergic Receptor | Reference |
| 1-(2-Methoxyphenyl)piperazine (oMeOPP) | High Affinity (Partial Agonist) | No Affinity | No Affinity | - | [3] |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 | - | - | 0.8 | [4] |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | - | - | 64 | [4] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Low to Moderate | Low to Moderate | High | Variable | [5] |
| {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamide derivative (4v) | - | - | Kᵢ (hD₃) = 1.6 | - | [6] |
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay using a hypothetical methoxyphenylpiperazine derivative as the test compound.
Materials and Reagents
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human 5-HT₁ₐ receptor, or rat brain tissue).
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for the 5-HT₁ₐ receptor).
-
Test Compound: Methoxyphenylpiperazine derivative of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., serotonin for 5-HT receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[7]
-
Filtration Apparatus: Vacuum manifold or cell harvester.
-
Scintillation Counter.
-
Protein Assay Kit: (e.g., BCA assay).[7]
Procedure
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C until use.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of the methoxyphenylpiperazine test compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Test Compound Competition: Test compound dilution, radioligand, and membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
-
Filtration:
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.[7]
-
Data Analysis
-
Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and each concentration of the test compound).
-
Determine the specific binding by subtracting the mean non-specific binding CPM from the mean total binding CPM.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.[8]
-
Visualizations
Signaling Pathway
Caption: Hypothetical GPCR signaling pathway for a methoxyphenylpiperazine derivative.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Methoxypiperamide (MEXP) and Related Piperazine Derivatives in Rodent Behavioral Pharmacology Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is a significant lack of published research on the specific behavioral effects of Methoxypiperamide (MEXP) in rodent models. The following application notes and protocols are based on standard behavioral pharmacology assays and data from structurally related piperazine (B1678402) derivatives with known antipsychotic and anxiolytic properties. Researchers should adapt these protocols based on preliminary dose-finding and tolerability studies for MEXP.
Introduction
This compound (MEXP) is a psychoactive compound belonging to the piperazine class.[1] While its precise pharmacological profile is not well-documented, many piperazine derivatives exhibit activity at dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications as antipsychotic or anxiolytic agents.[2][3] This document provides detailed protocols for key behavioral assays in rodents—the Open Field Test, the Elevated Plus Maze, and the Prepulse Inhibition test—that are suitable for characterizing the potential behavioral effects of MEXP. The data presented is derived from studies on analogous piperazine compounds and should serve as a comparative baseline.
Open Field Test (OFT)
The Open Field Test is a common assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents. Animals with increased anxiety tend to spend more time in the periphery of the open field (thigmotaxis), while a reduction in overall movement can indicate sedative effects.
Experimental Protocol
Objective: To assess the effects of MEXP on locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 50 cm x 50 cm x 40 cm for mice; 100 cm x 100 cm x 40 cm for rats) made of a non-reflective material.
-
The arena floor is typically divided into a grid of equal-sized squares, with the central squares defined as the "center zone."
-
An overhead camera and tracking software to record and analyze the animal's movement.
Procedure:
-
Acclimation: Allow rodents to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer MEXP or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration, typically 5-10 minutes. The tracking software will monitor parameters such as:
-
Total distance traveled
-
Time spent in the center zone vs. periphery
-
Number of entries into the center zone
-
Rearing frequency (vertical activity)
-
Grooming bouts
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Data Presentation: Representative Data for Piperazine Derivatives in the Open Field Test
The following table summarizes the effects of various piperazine derivatives on locomotor activity in mice. This data can serve as a reference for designing studies with MEXP.
| Compound | Species | Dose Range (mg/kg) | Route | Key Findings |
| l-benzylpiperazine (BZP) | Mouse | 30.0 - 100.0 | i.p. | Dose-dependent increase in locomotor activity.[4] |
| TFMPP | Mouse | 10.0 - 30.0 | i.p. | Decrease in ambulatory behavior at the highest dose.[4] |
| m-CPP | Mouse | 1.0 - 4.0 | i.p. | Significant decrease in distance traveled and entries into the center zone, indicating anxiogenic-like effects.[5] |
| JJGW08 (Arylpiperazine derivative) | Rat | - | - | Reduced MK-801-induced hyperlocomotion.[2] |
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Protocol
Objective: To evaluate the potential anxiolytic or anxiogenic effects of MEXP.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open, and the other two are enclosed by high walls.
-
A central platform connects the four arms.
-
An overhead camera and software for tracking the animal's position.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer MEXP or vehicle control at a specified time before the test.
-
Test Initiation: Place the animal on the central platform, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. The primary measures recorded are:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total number of arm entries (a measure of general activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Cleaning: Clean the maze thoroughly between animals.
Data Presentation: Representative Data for Piperazine Derivatives in the Elevated Plus Maze
The following table presents data on the anxiolytic-like effects of novel arylpiperazine derivatives.
| Compound | Species | Dose (mg/kg) | Route | Key Findings in EPM |
| 4p (Arylpiperazine derivative) | - | 60 | - | Confirmed anxiolytic effects.[3] |
| 3o (Arylpiperazine derivative) | - | 7.5 | - | Confirmed anxiolytic effects.[3] |
| LQFM212 (Piperazine derivative) | Mouse | 54 µmol/kg | - | Demonstrated anxiolytic-like activity.[6] |
| HBK-5 (Xanthone with piperazine moiety) | Mouse | 5 and 10 | - | Showed significant anxiolytic-like properties in the four-plate test (a related anxiety model).[7] |
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Prepulse Inhibition is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia. This test can be used to assess the potential antipsychotic-like properties of MEXP.
Experimental Protocol
Objective: To determine if MEXP can reverse deficits in sensorimotor gating, a common preclinical screen for antipsychotic efficacy.
Apparatus:
-
A startle chamber that minimizes external noise and vibrations.
-
A speaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.
-
Software to control the presentation of stimuli and record the responses.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Drug Administration: Administer MEXP or a standard antipsychotic (as a positive control) or vehicle. Often, a psychosis-mimicking agent like MK-801 is used to induce a PPI deficit that the test compound is expected to reverse.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. An increase in PPI suggests an improvement in sensorimotor gating.
Data Presentation: Representative Data for Piperazine Derivatives in Prepulse Inhibition
The table below shows the effects of a novel antipsychotic candidate with a piperazine structure on PPI in a rodent model.
| Compound | Species | Model | Key Findings in PPI |
| JJGW08 (Arylpiperazine derivative) | Rat | MK-801-induced deficit | Did not show a significant effect in the prepulse inhibition test in rats.[2] |
| Novel 5-HT2C receptor inhibitors | Mouse | Pharmacological and genetic models | Restored prepulse inhibition in mouse models of schizophrenia.[8] |
| Multi-target piperazine derivative (3w) | Mouse | Conditioned avoidance response (CAR) | Reversed avoidance behavior in the CAR test, another model for antipsychotic efficacy.[9] |
Signaling Pathways and Experimental Workflows
The behavioral effects of many piperazine derivatives are mediated through their interaction with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The following diagrams illustrate the general experimental workflow and these key signaling pathways.
Experimental Workflow
Caption: General experimental workflow for behavioral pharmacology studies.
Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)
Caption: Simplified Dopamine D2 receptor antagonist signaling cascade.
Serotonin 5-HT1A Receptor Signaling Pathway (Gi/o-coupled)
Caption: Serotonin 5-HT1A receptor agonism leading to anxiolysis.
Serotonin 5-HT2A Receptor Signaling Pathway (Gq/11-coupled)
Caption: Serotonin 5-HT2A receptor antagonism in psychosis models.
Conclusion
While direct behavioral data for this compound in rodents is currently lacking, the established protocols for the Open Field Test, Elevated Plus Maze, and Prepulse Inhibition test provide a robust framework for its initial characterization. Based on its structural similarity to other piperazine derivatives, it is hypothesized that MEXP may interact with dopaminergic and serotonergic systems. The provided data from related compounds offer a valuable reference for interpreting novel findings. Further research, including receptor binding assays and in vivo microdialysis, will be crucial to fully elucidate the mechanism of action and behavioral profile of MEXP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic- and Anxiolytic-like Properties of a Multimodal Compound JJGW08 in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 6. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antidepressant- and anxiolytic-like activities of new xanthone derivative with piperazine moiety in behavioral tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
Electrochemical detection of dopamine in the presence of Methoxypiperamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) (DA) is a critical neurotransmitter in the mammalian central nervous system, playing a vital role in reward-motivated behavior, motor control, and various cognitive functions.[1] Aberrant dopamine levels are associated with several neurological disorders, including Parkinson's disease and schizophrenia. Consequently, the accurate and sensitive detection of dopamine is of paramount importance in neuroscience research and clinical diagnostics.[2][3] Electrochemical methods offer a rapid, cost-effective, and highly sensitive approach for dopamine detection.[1][2][4] These techniques are based on the oxidation of dopamine at an electrode surface, generating a current that is proportional to its concentration.[1][2]
This application note provides a detailed protocol for the electrochemical detection of dopamine using common techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). It also addresses the challenge of detecting dopamine in the presence of common biological interferents.
The Challenge of Methoxypiperamide Interference
A critical aspect of developing a robust dopamine detection method is ensuring its selectivity in complex biological environments where other electroactive species may be present. While common interferents like ascorbic acid (AA) and uric acid (UA) are well-documented, the presence of novel psychoactive substances such as this compound (MeOP) presents a unique challenge.
Currently, there is a significant lack of published data on the electrochemical properties of this compound. Without information on its oxidation potential, it is not possible to develop a specific protocol for the detection of dopamine in its presence.
Strategy for Uncharacterized Interferences:
When faced with a novel and uncharacterized potential interferent like this compound, the following systematic approach is recommended:
-
Characterize the Interferent: Perform cyclic voltammetry on a solution containing only this compound to determine if it is electroactive within the potential window used for dopamine detection.
-
Assess Peak Separation: If MeOP is electroactive, run a cyclic voltammogram on a mixed solution of dopamine and MeOP to observe the degree of peak separation.
-
Electrode Modification: If the oxidation peaks of dopamine and MeOP overlap, electrode surface modification may be necessary to enhance selectivity. Strategies include using polymers, nanomaterials, or specific recognition elements to either selectively bind dopamine or repel the interferent.
-
Optimize Electrochemical Parameters: Adjusting the parameters of the electrochemical technique (e.g., scan rate in CV, pulse amplitude and width in DPV) may help to resolve the signals.
Electrochemical Detection of Dopamine: Principles and Methods
Dopamine undergoes a two-electron, two-proton oxidation to form dopamine-o-quinone. This electrochemical reaction forms the basis for its detection.
Signaling Pathway of Dopamine Oxidation
Caption: Electrochemical oxidation of dopamine at an electrode surface.
Common Electrochemical Techniques
-
Cyclic Voltammetry (CV): A versatile technique used to study the redox properties of an analyte. It provides information on the oxidation and reduction potentials.
-
Differential Pulse Voltammetry (DPV): A highly sensitive technique that minimizes background current, resulting in lower detection limits compared to CV.[5][6]
Experimental Protocols
Reagents and Materials
-
Dopamine hydrochloride
-
Ascorbic acid
-
Uric acid
-
Phosphate buffer saline (PBS), pH 7.4
-
Working Electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
Electrode Preparation and Modification
A clean electrode surface is crucial for reproducible results.
Protocol for GCE Polishing:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Soncate the electrode in deionized water and then in ethanol (B145695) for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
For enhanced sensitivity and selectivity, various electrode modifications can be employed. Common modifications include the use of carbon nanotubes, graphene, and conducting polymers.[7][8][9]
Experimental Workflow
Caption: General workflow for electrochemical detection of dopamine.
Cyclic Voltammetry Protocol
-
Assemble the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Run a blank CV scan from -0.2 V to 0.6 V at a scan rate of 50 mV/s.
-
Add a known concentration of dopamine to the cell.
-
Record the cyclic voltammogram. An oxidation peak for dopamine should appear around +0.2 V to +0.4 V.
-
To study the effect of interferences, add ascorbic acid and uric acid to the solution and record the CV.
Differential Pulse Voltammetry Protocol
-
Set up the electrochemical cell as described for CV.
-
The DPV parameters can be set as follows: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.[6][10]
-
Record the DPV for the blank PBS solution.
-
Add successive amounts of dopamine to the cell and record the DPV after each addition.
-
Plot the peak current versus the dopamine concentration to construct a calibration curve.
Data Presentation
The following table summarizes typical performance characteristics of various modified electrodes for dopamine detection.
| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA/µM) | Reference |
| Graphene Oxide Quantum Dots/GCE | DPV | 0.1 - 30 | 0.506 | 0.0616 | [9] |
| Polyaniline-GO/Silica Nanocomposite/GCE | DPV | 2 - 12 | 1.7 | - | [5][6] |
| Pd Nanoparticles/CeO2-APTES/GCE | DPV | 2.5 - 149.5 | 0.46 | - | [11] |
| Au@MoS2/GCE | DPV | 0.8 - 10 | 0.0789 | - | [3] |
Conclusion
Electrochemical methods provide a powerful platform for the sensitive and selective detection of dopamine. While common biological interferences can be addressed through various electrode modification strategies and the use of sensitive techniques like DPV, the emergence of new psychoactive substances like this compound necessitates a systematic approach to method development. By first characterizing the electrochemical behavior of potential interferents, researchers can devise tailored strategies to ensure the accurate quantification of dopamine in complex matrices. The protocols and information provided in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and neuroscience.
References
- 1. Electrochemical methods for on-site multidrug detection at festivals - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Methamphetamine produces bidirectional, concentration-dependent effects on dopamine neuron excitability and dopamine-mediated synaptic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Conductive Peroxidase-like Ce-MoS2 Nanoflowers for the Simultaneous Electrochemical Detection of Dopamine and Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. This compound Hydrochloride | 21091-92-9 | Benchchem [benchchem.com]
- 9. This compound hydrochloride | C13H19ClN2O2 | CID 44121019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Quantitative Method for Methoxypiperamide in Human Serum using LC-MS/MS
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methoxypiperamide in human serum. This compound is a psychoactive substance of the piperazine (B1678402) class and has been identified as a designer drug.[1][2] The increasing prevalence of new psychoactive substances (NPS) necessitates the development of robust analytical methods for their detection and quantification in biological matrices to support clinical and forensic toxicology.[2][3][4] This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and selectivity.[5][6][7][8]
Introduction
This compound, also known as MeOP or MEXP, is a synthetic compound structurally related to benzylpiperazine (BZP).[2] While its pharmacological and toxicological effects are not extensively documented, it is classified as a hallucinogen in some regions.[1] The ability to accurately measure concentrations of this compound in serum is crucial for pharmacokinetic studies, monitoring of intoxication cases, and in the context of forensic investigations.
LC-MS/MS is the technique of choice for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[9][10] This application note provides a detailed protocol for a validated LC-MS/MS method for this compound in human serum, suitable for use by researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm particle size)
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from serum.[11]
-
Allow serum samples to thaw to room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound-d3, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 235.3 | 135.1 (Quantifier) | 150 |
| 235.3 | 98.1 (Qualifier) | 150 | |
| This compound-d3 (IS) | 238.3 | 135.1 | 150 |
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guidelines.[5][7][8] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Summary of Validation Results
Table 5: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Selectivity | No significant interference observed |
| Mean Extraction Recovery | 85 - 95% |
| Matrix Effect | Minimal, compensated by IS |
| Stability | Stable under tested conditions (Freeze-thaw, short-term, long-term, post-preparative) |
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human serum has been developed and validated. The method meets the requirements for bioanalytical method validation as per ICH guidelines.[5][6][7][12] This method is suitable for use in clinical and forensic settings for the analysis of this compound.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d3 and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.
Protocol 2: Sample Analysis Workflow
Caption: Workflow for the analysis of this compound in serum.
Protocol 3: Bioanalytical Method Validation (Logical Flow)
Caption: Logical flow of the bioanalytical method validation process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. The syntheses, characterization and in vitro metabolism of nitracaine, this compound and mephtetramine. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. This compound Hydrochloride | 21091-92-9 | Benchchem [benchchem.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. worldwide.com [worldwide.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 10. Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices [ricerca.unich.it]
- 11. researchgate.net [researchgate.net]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes and Protocols for the Quantification of Methoxypiperamide using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypiperamide (MMPP) is a synthetic compound belonging to the piperazine (B1678402) class of drugs, which has been identified as a new psychoactive substance (NPS). Accurate and precise quantification of MMPP in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and drug monitoring in clinical and forensic settings. The use of a stable isotope-labeled internal standard, specifically a deuterated analog of the analyte, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), provides the highest level of accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[1][3]
This document provides a comprehensive guide to the quantification of this compound in plasma using a deuterated internal standard, this compound-d3. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the analytical workflow.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this analytical method is the principle of Isotope Dilution Mass Spectrometry. A known amount of the deuterated internal standard (this compound-d3) is added to the unknown sample containing this compound at the beginning of the sample preparation process. The deuterated standard is chemically identical to the analyte, ensuring that it behaves similarly throughout extraction, chromatography, and ionization.[4][5] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[4]
Experimental Protocols
Materials and Reagents
-
This compound (MMPP) reference standard
-
This compound-d3 (MMPP-d3) internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
96-well protein precipitation plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and this compound-d3 in methanol to obtain individual stock solutions of 1 mg/mL.
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound-d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Calibration Curve and QC Samples:
-
Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound-d3 internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Seal the plate and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
Mass Spectrometry:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound (MMPP) | 235.1 | 135.1 | 20 |
| this compound-d3 (MMPP-d3) | 238.1 | 135.1 | 20 |
Data Presentation
Table 1: Calibration Curve for this compound Quantification
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,320,000 | 50,800 | 25.984 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{0.9992 } |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 76.8 | 102.4 | 3.1 |
| High | 750 | 742.5 | 99.0 | 2.8 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Methoxypiperamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Methoxypiperamide.
Troubleshooting Guides
Issue: Poor reproducibility and inaccurate quantification of this compound.
This is a common symptom of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3][4][5]
Root Cause Analysis and Solutions:
-
Inadequate Sample Cleanup: The presence of phospholipids (B1166683) and other matrix components is a primary cause of ion suppression.[6]
-
Solution: Enhance your sample preparation protocol. While protein precipitation (PPT) is a simple method, it is often insufficient for removing phospholipids.[7] Consider implementing more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[1][6][7]
-
-
Co-elution of Matrix Components: If interfering substances elute at the same time as this compound, it can lead to significant ion suppression or enhancement.[1]
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, it is difficult to correct for the variability introduced by matrix effects.
-
Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound in your analysis.[9][10][11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus allowing for accurate correction.[12]
-
Issue: Low signal intensity for this compound.
Low signal intensity, or ion suppression, is a direct consequence of matrix effects where other compounds in the sample compete with the analyte for ionization.[1][4][5]
Troubleshooting Steps:
-
Evaluate Sample Preparation: As a first step, assess the cleanliness of your sample extract. Protein precipitation is known to be less effective at removing phospholipids, a major cause of ion suppression.[6][7]
-
Recommendation: Compare the signal intensity of this compound in a sample prepared by your current method versus one prepared by SPE.
-
-
Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. This will help you determine if the retention time of this compound coincides with a zone of significant ion suppression.
-
Recommendation: If co-elution with an ion-suppressing region is observed, modify the chromatographic method to shift the retention time of this compound.
-
-
Matrix-Matched Calibrators: The use of calibrators prepared in the same matrix as the samples can help to compensate for matrix effects.[1]
-
Recommendation: Prepare your calibration curve in a blank matrix that is free of this compound to mimic the matrix effects seen in your unknown samples.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting components in the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantitative analyses.[2][3][4]
Q2: What are the most common causes of matrix effects in biological samples?
A2: In biological matrices such as plasma or serum, the most common causes of matrix effects are endogenous components like phospholipids, salts, and proteins.[1][6] These substances can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to quantitatively assess matrix effects is the post-extraction spike method.[6][13] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same analyte in a neat solution. A significant difference in the peak areas indicates the presence of matrix effects.[13]
Q4: What is the best sample preparation technique to minimize matrix effects?
A4: While the optimal technique can be analyte and matrix-dependent, solid-phase extraction (SPE) is generally considered the most effective method for removing a broad range of interfering matrix components, leading to cleaner extracts and reduced matrix effects compared to protein precipitation and liquid-liquid extraction.[7]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: It is highly recommended to use a SIL-IS whenever possible in quantitative LC-MS/MS bioanalysis.[9][10][11] A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby providing the most accurate correction for matrix effects.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Relative Cleanliness | Phospholipid Removal Efficiency | Throughput | Recommendation for this compound Analysis |
| Protein Precipitation (PPT) | Low | Low | High | Use with caution; high risk of significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | A better option than PPT for cleaner samples. |
| Solid-Phase Extraction (SPE) | High | High | Low-Medium | Recommended for minimizing matrix effects and achieving the highest data quality.[7] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.
-
This compound analytical standard.
-
Stable isotope-labeled internal standard (SIL-IS) for this compound.
-
All necessary solvents and reagents for your established LC-MS/MS method.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound and its SIL-IS in the final reconstitution solvent at a concentration that will give a good signal-to-noise ratio.
-
Set B (Post-Spiked Matrix): Dispense the blank biological matrix into six different tubes. Process these blank samples using your established extraction procedure (e.g., PPT, LLE, or SPE). After the final evaporation step, reconstitute the dried extracts with the same solution prepared for Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound and the SIL-IS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
A value close to 1 indicates that the SIL-IS is effectively compensating for the matrix effects.
-
Mandatory Visualization
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Methoxypiperamide and Its Isomers
Welcome to the technical support center for the chromatographic analysis of Methoxypiperamide (MeOP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the separation of MeOP from its structural and chiral isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomers of this compound that I might encounter?
A1: this compound, a new psychoactive substance, can have several types of isomers that may be present as impurities or byproducts from synthesis. These include:
-
Positional (Regio) Isomers: These isomers differ in the position of the methoxy (B1213986) group on the phenyl ring (e.g., 2-methoxyphenyl, 3-methoxyphenyl, and 4-methoxyphenyl (B3050149) derivatives). Separating these is crucial for accurate identification and quantification.
-
Chiral Isomers (Enantiomers): If the molecule possesses a stereocenter, it will exist as a pair of enantiomers. These have identical physical properties in an achiral environment but can have significantly different pharmacological and toxicological effects.
Q2: I am seeing poor resolution between my MeOP isomers. What is the first thing I should check?
A2: Poor resolution is a common issue. The first step is to assess your mobile phase composition.[1] For basic compounds like MeOP and its isomers, the pH of the mobile phase is a critical parameter that influences retention and selectivity.[2][3][4] A small adjustment in pH can significantly alter the ionization state of the analytes, potentially improving separation.[2] Also, ensure your column is not degraded or overloaded.[1]
Q3: My peaks for MeOP and its isomers are tailing. What are the likely causes and solutions?
A3: Peak tailing for basic analytes like this compound is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based columns.[5] Here are some common causes and solutions:
-
Mobile Phase pH: If the pH is not optimal, it can lead to these secondary interactions. Consider operating at a lower pH to protonate the silanol groups or at a higher pH to ensure the analyte is in its neutral form.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][6] Try reducing the injection volume or sample concentration.
-
Column Contamination: Residual sample components on the column can cause asymmetrical peaks.[1] Ensure proper column washing and consider using a guard column.
Q4: Which type of HPLC column is best suited for separating MeOP isomers?
A4: The choice of column depends on the type of isomers you are trying to separate.
-
For Positional Isomers: A high-purity, end-capped C18 or a Phenyl-Hexyl column is often a good starting point for reversed-phase chromatography. These columns provide good hydrophobic and π-π interactions, which can aid in the separation of aromatic positional isomers.
-
For Chiral Isomers (Enantiomers): A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including those similar to MeOP.[7][8][9] Protein-based columns, such as those with α1-acid glycoprotein (B1211001) (AGP), can also be effective.[10]
Troubleshooting Guides
Issue 1: Poor Resolution of Positional Isomers
This guide will help you troubleshoot when you are unable to achieve baseline separation between the 2-MeOP, 3-MeOP, and 4-MeOP isomers.
| Possible Cause | Recommended Solution | Expected Outcome |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. Since MeOP is a basic compound, moving to a higher pH (e.g., pH > 9) can suppress the ionization of the piperazine (B1678402) nitrogen, increasing retention and potentially improving selectivity between isomers.[11][12] Ensure your column is stable at high pH. | Improved separation due to differential interactions of the neutral isomers with the stationary phase. |
| Inappropriate Organic Modifier | Switch from acetonitrile (B52724) to methanol, or vice versa. The different solvent properties can alter selectivity. | Change in elution order and/or improved resolution. |
| Insufficient Chromatographic Efficiency | Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates. | Sharper peaks and better separation. |
| Column Temperature Not Optimized | Vary the column temperature (e.g., from 25°C to 40°C). Temperature can affect the kinetics of mass transfer and selectivity. | Improved resolution, although retention times will decrease with higher temperatures. |
Issue 2: No Separation of Enantiomers on a Chiral Column
This guide is for situations where you have confirmed the presence of enantiomers, but they co-elute on a chiral stationary phase.
| Possible Cause | Recommended Solution | Expected Outcome |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point.[7][13] If these are unsuccessful, consider a protein-based (e.g., AGP) or a Pirkle-type column.[10][14] | Identification of a CSP that provides enantioselective interactions. |
| Mobile Phase Composition | For polysaccharide CSPs, switching between normal-phase (e.g., hexane/ethanol) and reversed-phase or polar organic modes can have a dramatic effect on enantioselectivity.[13] For protein-based CSPs, adjusting the buffer pH and concentration is critical.[10] | Successful chiral resolution. |
| Use of Additives | In normal-phase mode, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution. | Sharper peaks and improved enantioselectivity. |
| Low Temperature | Reducing the column temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. | Increased separation factor (alpha) between the enantiomers. |
Experimental Protocols
Protocol 1: Method Development for the Separation of Positional Isomers of this compound by RP-HPLC
This protocol provides a starting point for developing a reversed-phase HPLC method for separating the 2-, 3-, and 4-methoxy positional isomers of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve standard mixture of isomers in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.
-
-
Optimization Strategy:
-
If resolution is poor, increase the final percentage of mobile phase B to ensure all isomers elute.
-
Adjust the gradient slope; a shallower gradient will provide better resolution.
-
If peaks are broad, try a different column (e.g., a Phenyl-Hexyl).
-
Optimize the pH of Mobile Phase A between 8.5 and 10.0 (ensure column compatibility).
-
Protocol 2: Chiral Separation of this compound Enantiomers
This protocol outlines a screening approach to find a suitable method for the chiral separation of MeOP.
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Data acquisition and processing software
-
-
Column Screening:
-
Columns:
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
-
Chromatographic Conditions (Screening):
-
Normal Phase:
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
-
Polar Organic Mode:
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
-
Reversed Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 0.8 mL/min
-
-
-
Optimization:
-
Once partial separation is observed, optimize the ratio of the organic modifiers in the mobile phase.
-
Adjust the concentration of the additive (diethylamine or formic acid).
-
Evaluate the effect of temperature on the separation.
-
Visualizations
Caption: A logical workflow for troubleshooting poor isomer separation.
Caption: A strategy for developing a chromatographic method for MeOP isomers.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing GC-MS Sensitivity for Low-Level Methoxypiperamide Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the low-level detection of Methoxypiperamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of this compound using GC-MS?
A1: The primary challenges in detecting low levels of this compound stem from its potential for low volatility and the presence of a polar amine group within its piperamide (B1618075) structure. These characteristics can lead to poor chromatographic peak shape (tailing), low ionization efficiency in the mass spectrometer, and a weak signal-to-noise ratio, all of which hinder sensitive detection.[1] Additionally, complex sample matrices can introduce interferences, further complicating accurate quantification at trace levels.[2]
Q2: How can I improve the signal-to-noise (S/N) ratio for this compound detection?
A2: Improving the S/N ratio is crucial for low-level detection and can be achieved by either increasing the signal intensity, reducing the baseline noise, or both.[3][4] Strategies to increase the signal include optimizing sample preparation through pre-concentration techniques, using a more sensitive injection method like Programmed Temperature Vaporization (PTV), and enhancing the analyte's response through derivatization.[5][6] Noise reduction can be accomplished by using high-purity carrier gases, ensuring a clean GC system (injector, column, detector), and employing data analysis techniques like signal averaging.[3][6][7]
Q3: Is derivatization necessary for this compound analysis, and what reagent is recommended?
A3: Derivatization is highly recommended for enhancing the GC-MS analysis of compounds containing amine groups like this compound.[1][8][9] The process chemically modifies the analyte to increase its volatility and thermal stability, leading to improved peak shape and sensitivity.[8][9] A common and effective derivatization strategy for primary and secondary amines is acylation with Trifluoroacetic Anhydride (TFAA). The resulting trifluoroacetyl derivative is more volatile and exhibits excellent electron-capturing properties, making it ideal for sensitive GC-MS detection.[1]
Q4: What are the key GC-MS parameters to optimize for enhanced sensitivity?
A4: Several GC-MS parameters should be optimized for sensitive detection. These include:
-
Injection Technique: Splitless or PTV injection is preferred over split injection for trace analysis to ensure the maximum amount of analyte reaches the column.[5][10]
-
Column Selection: Using a shorter, narrow-bore capillary column (e.g., 10-15 m length, 0.1-0.18 mm internal diameter) with a thin stationary phase film (0.1 µm) can produce sharper peaks, leading to increased peak height and better S/N.[5]
-
Oven Temperature Program: A well-optimized temperature program ensures good separation from matrix components and sharp peaks for the analyte of interest.
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate is essential for achieving the best column efficiency and peak shape.[11]
-
MS Detector Parameters: For high sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial. This involves monitoring only a few characteristic ions of the derivatized this compound, which significantly reduces background noise and enhances the S/N ratio.[12] Tuning the MS detector and setting the appropriate detector voltage are also critical for maximizing signal.[11] Using GC-MS/MS can provide even greater specificity and sensitivity.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Peak Response | Ineffective derivatization. | Ensure complete dryness of the sample before adding the derivatization reagent, as moisture can deactivate it.[1] Use a fresh derivatization reagent and optimize the reaction time and temperature. |
| Active sites in the GC system. | Use a deactivated inlet liner and a high-quality, low-bleed GC column.[11] Regular replacement of the liner is recommended.[11] | |
| Leaks in the system. | Check for leaks at the injector, column fittings, and septum using an electronic leak detector.[13] | |
| Inappropriate injection parameters. | For splitless injection, optimize the purge activation time to ensure efficient transfer of the analyte to the column without introducing excessive solvent.[10] | |
| Peak Tailing | Presence of underivatized analyte. | Improve the derivatization efficiency by optimizing the reaction conditions (reagent volume, temperature, time).[11] |
| Active sites in the injector liner or column. | Replace the liner with a fresh, deactivated one.[11] Trim the first few centimeters of the column to remove any active sites that may have developed.[6] | |
| Column overload. | Dilute the sample and reinject.[11] | |
| Inappropriate carrier gas flow rate. | Optimize the carrier gas flow rate for your column dimensions. A flow rate that is too low can lead to band broadening and tailing.[11] | |
| High Baseline Noise | Contaminated carrier gas. | Use high-purity carrier gas and install appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons.[7] |
| Column bleed. | Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.[10] | |
| Contaminated injector or detector. | Clean the injector and detector as per the instrument manual.[13] | |
| Ghost Peaks | Carryover from previous injections. | Run a blank solvent injection to confirm carryover. Clean the injector and replace the septum and liner.[14][15] |
| Contaminated syringe. | Thoroughly rinse the syringe with a suitable solvent between injections. | |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly.[13] |
Quantitative Data Summary
The following table provides an example of the performance characteristics that can be achieved for the analysis of piperazine (B1678402) compounds (structurally similar to this compound) using a validated GC-MS method. These values can serve as a benchmark for method development and validation for this compound.
| Validation Parameter | Plasma | Urine | Cell Culture Medium |
| Linearity (Concentration Range) | 0 - 10 µg/mL | 0 - 10 µg/mL | 0 - 10 µg/mL |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.002 µg/mL | 0.156 - 0.312 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.008 µg/mL | 0.312 - 0.625 µg/mL |
| Accuracy (Extraction Efficiency) | 79% - 96% | 90% - 108% | 76% - 101% |
Data adapted from a study on piperazine designer drugs.[16]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of this compound
This protocol is based on the derivatization of piperidine (B6355638) compounds with TFAA for GC-MS analysis.[1]
-
Sample Extraction:
-
For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the this compound from the sample matrix. A common LLE procedure involves adjusting the sample pH to basic (e.g., pH 9-10) and extracting with an organic solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol.
-
For solid samples, an initial extraction with a suitable solvent (e.g., methanol) may be required.[17]
-
-
Drying:
-
Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water and solvent, as moisture can interfere with the derivatization reaction.[1]
-
-
Derivatization:
-
Final Preparation:
Protocol 2: GC-MS Analysis Parameters
These are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode. Select 3-4 characteristic ions of the derivatized this compound for sensitive and selective detection.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low or no peak signal.
References
- 1. benchchem.com [benchchem.com]
- 2. labioscientific.com [labioscientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. aimanalytical.com [aimanalytical.com]
- 16. scholars.direct [scholars.direct]
- 17. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
Troubleshooting poor recovery of Methoxypiperamide during sample extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Methoxypiperamide during sample extraction.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is low when using Solid-Phase Extraction (SPE). What are the most common causes?
Low recovery in SPE is a frequent issue that can typically be traced to one of the four key steps: conditioning, loading, washing, or elution.[1] A systematic approach, collecting and analyzing the liquid from each step (the "fractions"), is the most effective way to diagnose where the analyte is being lost.[2]
Q2: I analyzed my fractions and found the this compound in the initial sample flow-through (load fraction). What went wrong?
If the analyte does not bind to the SPE sorbent, it will pass through with the sample solvent. This indicates an issue with retention. Common causes include:
-
Incorrect Sorbent Choice: this compound is a moderately nonpolar compound. Using a sorbent that is too polar (like normal-phase silica) may not provide sufficient retention. A reversed-phase sorbent (e.g., C8 or C18) is generally more appropriate.[1]
-
Inadequate Sorbent Conditioning: The sorbent must be properly activated (e.g., with methanol) and then equilibrated with a solution similar to your sample matrix.[3] Failure to fully wet the sorbent bed can lead to incomplete analyte binding.[4]
-
Sample Solvent Is Too Strong: If the solvent in which your sample is dissolved is too nonpolar (e.g., high percentage of acetonitrile (B52724) or methanol), it can prevent the analyte from binding to the sorbent. The analyte will remain in the strong solvent and flow through the cartridge. Consider diluting your sample with a weaker solvent like water.[2][3]
-
Incorrect Sample pH: this compound contains a basic piperazine (B1678402) group.[5] For reversed-phase SPE, the pH of the sample should be adjusted to ensure the analyte is in its neutral, uncharged form, which enhances retention. A pH of approximately 2 units above the pKa of the piperazine group is recommended. If the sample pH is too low, the compound will be protonated (charged) and less likely to bind to the nonpolar sorbent.[2][4]
-
High Flow Rate: Loading the sample too quickly does not allow sufficient time for the analyte to interact with and bind to the sorbent.[3][4]
Q3: My analyte is not in the final eluate, nor is it in the load or wash fractions. Where did it go?
If the analyte is not found in any of the collected fractions, it is likely still bound to the SPE cartridge. This points to a problem with the elution step.
-
Elution Solvent Is Too Weak: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent.[1] If you are using a reversed-phase sorbent, this means increasing the organic solvent (e.g., methanol (B129727), acetonitrile) percentage or using a stronger solvent altogether.[6]
-
Incorrect Elution Solvent pH: For a basic compound like this compound, eluting with a solvent at a low pH will cause the analyte to become charged (protonated). This can sometimes enhance elution from a reversed-phase sorbent, but the primary driver is solvent strength. For ion-exchange sorbents, pH is critical to neutralize the charge and release the analyte.[1]
-
Insufficient Elution Volume: You may not be using enough solvent to completely wash the analyte off the sorbent. Try increasing the elution volume in increments and collecting multiple small fractions to see when the analyte is released.[1]
Q4: I am using Liquid-Liquid Extraction (LLE) and my recovery is poor. What should I check?
LLE performance for an amine-containing compound like this compound is highly dependent on pH and solvent choice.
-
Incorrect pH: The key to LLE is to control the analyte's solubility. To extract the basic this compound into an organic solvent, the aqueous phase should have a high pH (basic) to keep the analyte in its neutral, organic-soluble form. To back-extract it into an aqueous phase, the aqueous solution should have a low pH (acidic) to protonate the amine, making it charged and water-soluble.[5] Incomplete precipitation or phase transfer can occur if the pH is not adjusted correctly.[7]
-
Emulsion Formation: Samples high in lipids or proteins can form emulsions at the interface between the aqueous and organic layers, trapping the analyte and preventing clean separation.[8] To break emulsions, you can try adding salt (salting out), centrifuging the sample, or filtering through a glass wool plug.[8] Gentle swirling instead of vigorous shaking during mixing can also prevent their formation.[8]
-
Mutual Solubility of Phases: If the organic and aqueous solvents are partially miscible, you can lose analyte and have poor phase separation. Ensure you are using immiscible solvent pairs (e.g., dichloromethane (B109758) and water, ethyl acetate (B1210297) and water).[9]
Q5: Could the this compound be degrading during my extraction process?
Analyte stability is a critical factor. While piperazine-containing drugs are generally stable, the amide bond in this compound could be susceptible to hydrolysis under harsh conditions, such as very low or high pH, especially when combined with elevated temperatures.[10][11] It is advisable to perform extraction at room temperature or below and to store samples properly (e.g., at 4°C or -20°C) to minimize potential degradation.[12][13]
Troubleshooting Summary for SPE
The following table summarizes common issues and solutions for troubleshooting poor this compound recovery using Solid-Phase Extraction.
| Symptom / Location of Lost Analyte | Potential Cause | Recommended Solution |
| In Load/Flow-Through Fraction | Sorbent choice/polarity mismatch. | Use a reversed-phase (e.g., C18) sorbent.[1] |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent (e.g., water).[3] | |
| Incorrect sample pH. | Adjust sample pH to >9 to ensure the analyte is neutral.[2][4] | |
| High sample loading flow rate. | Decrease the flow rate to allow for proper binding.[3] | |
| Sorbent bed dried out or improperly conditioned. | Re-condition and equilibrate the cartridge immediately before loading.[4][6] | |
| Cartridge capacity exceeded. | Decrease sample volume or use a cartridge with a larger sorbent mass.[3] | |
| In Wash Fraction | Wash solvent is too strong. | Decrease the organic solvent percentage in the wash step or use a weaker solvent.[2] |
| Retained on Cartridge (Not in Eluate) | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., higher % methanol).[1][6] |
| Insufficient elution volume. | Increase the volume of the elution solvent and/or use multiple elution steps.[1] | |
| Elution flow rate is too fast. | Allow the elution solvent to soak the sorbent bed before applying vacuum/pressure.[6] |
Standard SPE Protocol for this compound
This protocol provides a general methodology for extracting this compound from a liquid sample (e.g., plasma, urine) using a reversed-phase SPE cartridge. Optimization may be required based on the specific sample matrix.
1. Sample Pre-treatment:
-
Thaw the sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Dilute the sample 1:1 (or greater) with a 2% ammonium (B1175870) hydroxide (B78521) in water solution to raise the pH and ensure this compound is in its neutral form.
-
Centrifuge the sample if particulates are present.
2. SPE Cartridge Conditioning:
-
Pass 1-2 mL of methanol through the SPE cartridge (e.g., C18, 100 mg). This activates the sorbent. Do not let the sorbent go dry.
3. SPE Cartridge Equilibration:
-
Pass 1-2 mL of reagent-grade water through the cartridge.
-
Pass 1-2 mL of the 2% ammonium hydroxide solution (matching the sample diluent) through the cartridge. Do not let the sorbent go dry.
4. Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
5. Washing (Interference Removal):
-
Wash the cartridge with 1-2 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water, which can interfere with the final elution step.
6. Elution (Analyte Collection):
-
Elute the this compound from the cartridge using 1-2 mL of a strong solvent, such as 2% formic acid in methanol. The acid ensures the analyte is protonated and readily soluble in the elution solvent.
-
Collect the eluate in a clean collection tube.
7. Post-Elution (Concentration):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at or below 40°C.
-
Reconstitute the residue in a small, known volume of mobile phase appropriate for your analytical method (e.g., LC-MS/MS).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of poor this compound recovery.
Caption: A flowchart for troubleshooting poor this compound recovery during sample extraction.
References
- 1. welch-us.com [welch-us.com]
- 2. youtube.com [youtube.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. specartridge.com [specartridge.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing in-source fragmentation of Methoxypiperamide in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the in-source fragmentation of Methoxypiperamide during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the breakdown of an analyte that occurs within the ion source of a mass spectrometer, in the region between atmospheric pressure and the high-vacuum of the mass analyzer.[1] This process happens before the ions are selected for tandem mass spectrometry (MS/MS) in the collision cell. It is a significant concern for the analysis of this compound because the molecule's structure, containing amide and ether functional groups, can be susceptible to premature fragmentation under certain conditions.[2][3][4] This can lead to a decreased intensity of the target molecular ion ([M+H]⁺), complicating data interpretation, hindering accurate quantification, and potentially leading to the misidentification of fragments as impurities or metabolites.[1][2][5]
Q2: I am not observing the expected protonated molecule ([M+H]⁺) for this compound, or its signal is very weak. What is the likely cause?
A2: A weak or absent signal for the protonated molecule, which for this compound is expected at an m/z of approximately 235.14, is a classic symptom of excessive in-source fragmentation. Instead of the intact molecule being ionized and detected, it is fragmenting prematurely in the ion source. This is often caused by overly energetic source conditions. You should investigate instrument parameters such as the cone voltage (also known as fragmentor or declustering potential) and the source temperature, as these are the primary drivers of ISF.[1][6][7]
Q3: What are the primary instrument parameters that influence the in-source fragmentation of this compound?
A3: The two most critical parameters that control in-source fragmentation are:
-
Cone Voltage / Declustering Potential / Fragmentor Voltage: This voltage is applied to the ions as they move from the atmospheric pressure region of the source to the vacuum region. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and causing them to fragment.[1][6] Reducing this voltage typically results in "softer" ionization and less fragmentation.[6]
-
Ion Source Temperature: High source temperatures can provide enough thermal energy to cause the dissociation of thermally labile compounds like this compound.[1] Optimizing the temperature is crucial to ensure efficient desolvation without degrading the analyte.
Q4: How can I distinguish between fragments generated in the ion source and those from tandem MS (MS/MS)?
A4: To differentiate between these two types of fragments, you can perform a simple experiment. Set the collision energy in the collision cell to zero or a minimal value (e.g., 1-2 eV). The fragments you still observe in the spectrum are generated in the ion source. In contrast, fragments generated via collision-induced dissociation (CID) for MS/MS analysis will only appear when a specific precursor ion is isolated and a significant amount of collision energy is applied in the collision cell.
Troubleshooting Guide: Excessive In-Source Fragmentation
This guide outlines a systematic approach to reducing in-source fragmentation and maximizing the signal of the intact this compound molecular ion.
Troubleshooting Workflow for Reducing In-Source Fragmentation
Caption: A logical workflow for troubleshooting and minimizing in-source fragmentation.
Summary of Troubleshooting Steps
The following table provides a structured approach to adjusting key mass spectrometer parameters to minimize the in-source fragmentation of this compound.
| Parameter | Recommended Action | Rationale |
| Cone / Declustering Voltage | Systematically decrease the voltage in small increments (e.g., 5-10 V) while monitoring the ion intensities. | This is the most direct way to reduce the energy of ions entering the mass analyzer, thereby minimizing collision-induced fragmentation in the source.[1][6] |
| Source Temperature | Lower the temperature in increments (e.g., 10-20 °C). | Reduces the risk of thermal degradation of the this compound molecule before it is ionized and analyzed.[1] |
| Nebulizer Gas Flow | Optimize for a stable spray without excessive pressure. | Ensures efficient and consistent desolvation. An unstable spray can lead to fluctuations in ion signal and contribute to fragmentation. |
| Mobile Phase Composition | If using additives like TFA, consider switching to a softer modifier like formic acid (FA). | Certain additives can suppress ionization or promote fragmentation for specific molecules.[6] Formic acid is generally gentler in ESI. |
| Source Cleanliness | Perform routine cleaning of the ion source components as per the manufacturer's guidelines. | A contaminated source can lead to unstable electric fields and erratic ionization, which may enhance fragmentation.[8] |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
Objective: To identify the optimal cone voltage that maximizes the signal of the this compound protonated molecule ([M+H]⁺ at m/z ~235.14) while minimizing in-source fragmentation.
Methodology:
-
Preparation: Prepare a 1 µg/mL solution of this compound standard in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Infuse the solution directly into the electrospray ionization (ESI) source at a constant flow rate (e.g., 10 µL/min).
-
Initial MS Settings:
-
Set the instrument to ESI positive mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-300).
-
Set the source temperature and gas flows to standard, moderate values.
-
Crucially, set the collision energy in the collision cell to zero.
-
-
Voltage Ramp:
-
Begin with a relatively high cone voltage (e.g., 60 V). Acquire a stable signal.
-
Decrease the cone voltage in 10 V increments, acquiring a spectrum at each step (e.g., 60 V, 50 V, 40 V, 30 V, 20 V, 10 V).
-
-
Data Analysis:
-
For each voltage setting, record the absolute intensity of the [M+H]⁺ ion (m/z ~235.14) and any major fragment ions.
-
Calculate the ratio of the [M+H]⁺ intensity to the sum of the fragment intensities.
-
The optimal cone voltage is the one that provides the highest intensity for the [M+H]⁺ ion with an acceptable (minimal) level of fragmentation.
-
Example Data: Effect of Cone Voltage on this compound
The table below illustrates hypothetical data from the protocol described above, showing how the relative abundance of the molecular ion changes with cone voltage.
| Cone Voltage (V) | Relative Intensity of [M+H]⁺ (m/z 235.14) | Relative Intensity of Major Fragment (e.g., m/z 150.09) | [M+H]⁺ / Fragment Ratio |
| 60 | 15% | 85% | 0.18 |
| 50 | 35% | 65% | 0.54 |
| 40 | 70% | 30% | 2.33 |
| 30 | 95% | 5% | 19.00 |
| 20 | 80% (Overall signal drops) | <5% | >16.00 |
| 10 | 50% (Overall signal drops) | Not Detected | - |
In this example, 30 V would be selected as the optimal cone voltage.
Ion Path and Fragmentation Zones in LC-MS/MS
Caption: Diagram showing where in-source vs. collision cell fragmentation occurs.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Addressing solubility issues of Methoxypiperamide for in vitro assays
Welcome to the technical support center for Methoxypiperamide. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a psychoactive compound of the piperazine (B1678402) class.[1] Like many small molecule inhibitors and lipophilic compounds, it exhibits poor aqueous solubility.[2][3] This is a critical issue for in vitro assays, as the compound must be fully dissolved in aqueous cell culture media to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading biological data.[4]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[5] this compound is highly soluble in DMSO, allowing for the creation of a concentrated stock (e.g., 10-50 mM) that can be diluted to the final working concentration in your assay medium.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity.[6] For most cell lines, a final DMSO concentration of ≤ 0.5% is generally considered safe for short-term assays, with ≤ 0.1% being ideal for longer incubation periods or sensitive cell lines.[7][8][9] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (media with DMSO only) and assessing cell viability.[10]
Q4: My compound precipitates immediately when I add it to my cell culture medium. What is happening?
A4: This phenomenon, often called "crashing out," occurs when a compound in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower.[11] This "solvent shock" causes the compound to exceed its solubility limit and precipitate out of the solution.[12]
Q5: Can I use co-solvents or other agents to improve solubility in my aqueous medium?
A5: Yes, if DMSO alone is insufficient, advanced strategies can be employed. Co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants like Tween® 80 can help maintain solubility.[4][5] Another effective method is using cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes with hydrophobic molecules like piperine (B192125) and its derivatives, thereby increasing their aqueous solubility.[13][14] However, any new agent must be tested for its own potential cytotoxicity.
Troubleshooting Guide
This guide addresses common observations, their potential causes, and recommended solutions to resolve solubility issues with this compound.
| Observation | Potential Cause(s) | Recommended Solutions |
| Immediate Precipitation (Solution turns cloudy/hazy instantly upon adding stock to media) | 1. Concentration Exceeds Solubility: The final concentration is above this compound's aqueous solubility limit.[11]2. Solvent Shock: Rapid change in solvent polarity from DMSO to aqueous media.[12] | 1. Lower Final Concentration: Test a lower concentration range for your experiment.2. Optimize Dilution: Pre-warm media to 37°C. Add the stock solution drop-wise while gently vortexing the medium to avoid localized high concentrations.[15]3. Use an Intermediate Dilution Step: Instead of diluting directly from a high concentration DMSO stock, create an intermediate dilution in a small volume of media or PBS before adding to the final volume. |
| Delayed Precipitation (Solution is initially clear but forms a precipitate after incubation) | 1. Temperature Shift: Compound is less soluble at 37°C than at room temperature.2. Media Instability: The compound may interact with salts, proteins, or other components in the media over time, or the pH may shift in the CO₂ environment.[11] | 1. Confirm Solubility Limit: Empirically determine the maximum soluble concentration under your exact experimental conditions (see Protocol 1).2. Use Freshly Prepared Solutions: Do not store diluted working solutions; prepare them immediately before use.3. Check Media Buffering: Ensure your media is properly buffered for the incubator's CO₂ concentration. |
| Inconsistent Results (High variability between replicate wells or experiments) | 1. Incomplete Dissolution: The stock solution was not fully dissolved before use.2. Stock Solution Degradation: Repeated freeze-thaw cycles can cause the compound to fall out of solution in the stock vial.[15] | 1. Ensure Stock is Dissolved: Before each use, warm the stock vial to room temperature and vortex gently.2. Aliquot Stock Solution: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[15]3. Standardize Protocol: Ensure the exact same procedure for preparing working solutions is used for every experiment. |
| Vehicle Control Cytotoxicity (Cells in wells with DMSO only are showing signs of stress or death) | 1. DMSO Concentration Too High: The final percentage of DMSO is toxic to the specific cell line being used.[16][17] | 1. Perform a DMSO Dose-Response: Determine the maximum tolerated DMSO concentration for your cells (see Protocol 2).2. Adjust Stock Concentration: You may need to prepare a more concentrated stock solution so that a smaller volume is required to achieve the final desired concentration, thus keeping the final DMSO percentage low. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
This protocol helps establish the practical upper concentration limit for this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Your specific cell culture medium (including serum and other additives)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock: Create a 20 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved. Gentle warming (37°C) or brief sonication can assist.[4]
-
Prepare Serial Dilutions: In a 96-well plate, add your complete cell culture medium to multiple wells.
-
Add Compound: Add a small volume of the DMSO stock to the medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).
-
Incubate: Mix the plate gently and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Observe: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., 0, 2, 6, and 24 hours).[11]
Protocol 2: Preparing a Working Solution for Cell Treatment
This protocol details the recommended method for diluting the DMSO stock into the final culture medium.
Materials:
-
Validated this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw the this compound stock solution at room temperature.
-
Vortex Gently: Once thawed, vortex the stock solution gently to ensure any compound that may have settled is redissolved.
-
Calculate Volume: Determine the volume of stock solution needed to reach the desired final concentration, ensuring the final DMSO percentage does not exceed the toxic threshold for your cells.
-
Add to Medium: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution drop-wise. This gradual addition is crucial to prevent solvent shock.[12]
-
Final Mix: Cap the tube and mix gently by inverting or vortexing briefly.
-
Use Immediately: Use the freshly prepared working solution to treat your cells immediately to prevent delayed precipitation.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Hypothetical Signaling Pathway
This compound belongs to the piperazine class, some of which are known to interact with serotonergic and dopaminergic pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Agents for GC-MS Analysis of Methoxypiperamide
Welcome to the technical support center for the GC-MS analysis of Methoxypiperamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
This compound is a psychoactive compound of the piperazine (B1678402) class.[1] Due to its chemical structure, which includes a tertiary amine and an amide group, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to low volatility and potential for peak tailing.[2][3][4] Chemical derivatization is a crucial step to enhance its volatility and thermal stability, making it more amenable for GC-MS analysis.[5][6][7] Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for compounds containing amide groups.[8]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is necessary to improve the chromatographic behavior of this compound.[6] The process modifies the compound to increase its volatility and thermal stability, which are essential for GC analysis.[5][7] This leads to better peak shape, reduced peak tailing, and improved sensitivity.[9][10]
Q2: What are the most common derivatization agents for compounds like this compound?
A2: For compounds with amide groups, silylating reagents are most commonly used. These include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), and mixtures containing a catalyst like TMCS (Trimethylchlorosilane).[9][11] These reagents replace the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (TMS) group.[12]
Q3: What is the role of a catalyst like TMCS in the derivatization reaction?
A3: TMCS is often added as a catalyst to increase the reactivity of the silylating agent, particularly for sterically hindered or less reactive functional groups like amides.[9] It helps to drive the reaction to completion, ensuring that all analyte molecules are fully derivatized.[13]
Q4: Can I inject the derivatization reagent directly into the GC-MS?
A4: While excess reagent is typically present in the final sample, it's important to be aware that silylating reagents can be harsh on the GC column, potentially leading to stationary phase damage and increased column bleed over time.[14] However, a small, direct injection of the reagent can sometimes help to temporarily deactivate active sites within the inlet and column.[11]
Troubleshooting Guide
This section addresses common problems encountered during the derivatization and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Analyte Peak | 1. Incomplete Derivatization: Reaction conditions (time, temperature) may be insufficient.[11] 2. Reagent Degradation: Silylating reagents are moisture-sensitive.[11] 3. Insufficient Reagent: Not enough reagent to derivatize the analyte and any active sites in the sample matrix.[11] | 1. Optimize reaction time and temperature. Increase temperature (e.g., from 60°C to 75°C) or prolong reaction time (e.g., from 30 to 60 minutes).[11] 2. Use a fresh vial of the derivatizing reagent. Store reagents properly under an inert atmosphere.[11] 3. Increase the amount of derivatizing reagent. A molar excess is recommended.[11][15] |
| Peak Tailing | 1. Incomplete Derivatization: The presence of the original, more polar underivatized compound.[10] 2. Active Sites in GC System: Interaction with exposed silanol (B1196071) groups in the injector liner or column.[10][11] 3. Column Overload: Injecting too much sample.[11] | 1. Re-optimize derivatization conditions to ensure the reaction goes to completion.[11] 2. Use a deactivated liner and trim a small portion (10-20 cm) from the front of the GC column.[11] 3. Dilute the derivatized sample with an anhydrous solvent before injection.[11] |
| Split Peaks | 1. Incomplete or Partial Derivatization: Presence of both derivatized and underivatized (or partially derivatized) analyte.[11] | 1. Optimize derivatization conditions (time, temperature, reagent concentration) to ensure a single, fully derivatized product is formed.[11] |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in reagent volume, reaction time, or temperature. 2. Presence of Moisture: Water in the sample or solvent will consume the derivatizing reagent.[16] | 1. Follow a standardized protocol precisely for all samples. Use an autosampler for consistent injection.[17] 2. Ensure the sample is completely dry before adding the derivatization reagent. Use anhydrous solvents. |
| Extraneous Peaks in Chromatogram | 1. Reagent By-products: Silylation reactions can produce by-products.[10][11] 2. Contamination: Contaminants from solvents, vials, or the sample itself.[11] | 1. These are typically volatile and elute early. If they interfere, adjust chromatographic conditions or consider a different derivatization reagent.[11][15] 2. Use high-purity solvents and reagents. Run a blank (reagent and solvent only) to identify sources of contamination.[11] |
Optimization of Derivatization Parameters
The efficiency of the derivatization reaction is critical for accurate and reproducible results. The following table provides a starting point for optimizing key parameters using a common silylating agent like BSTFA with a TMCS catalyst.
| Parameter | Range | Recommendation | Rationale |
| Reagent | BSTFA + 1% TMCS, MSTFA | BSTFA + 1% TMCS | TMCS acts as a catalyst, which is often necessary for derivatizing amides.[9] |
| Reagent Volume | 50-200 µL | 100 µL | A molar excess of the reagent is recommended to ensure complete reaction.[11] |
| Reaction Temperature | 60-90°C | Start at 70°C | Amides may require elevated temperatures for the reaction to go to completion. |
| Reaction Time | 30-150 min | Start at 60 min | A longer reaction time ensures that even slow-reacting functional groups are fully derivatized.[13] |
| Solvent | Pyridine (B92270), Acetonitrile | Pyridine | Pyridine can act as a catalyst and helps to dissolve the analyte.[18] |
Experimental Protocols
Standard Derivatization Protocol with BSTFA + 1% TMCS
This protocol provides a general starting point for the silylation of this compound. Optimization may be required based on your specific sample and instrumentation.
Materials:
-
Dried sample extract in a 2 mL GC vial.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous pyridine or other suitable solvent.
-
Vortex mixer.
-
Heating block or oven.
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[11]
-
Tightly cap the vial and vortex for 30 seconds.
-
Place the vial in a heating block set to 70°C for 60 minutes.[11]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. If the expected concentration is high, the sample can be diluted with an anhydrous solvent like hexane.[11]
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for optimizing the derivatization of this compound for GC-MS analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18N2O2 | CID 805654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.organomation.com [blog.organomation.com]
- 5. youtube.com [youtube.com]
- 6. jfda-online.com [jfda-online.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. academic.oup.com [academic.oup.com]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Methoxypiperamide metabolites from other piperazine-derived drugs.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for differentiating Methoxypiperamide (MeOP) metabolites from those of other piperazine-derived drugs during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound (MeOP)?
A1: this compound undergoes extensive Phase I and Phase II metabolism. The primary Phase I metabolic steps include hydrolysis of the amide, N-oxide formation, N- and O-demethylation, and hydroxylation of the phenyl group.[1][2] Further Phase I reactions can involve the oxidation of the piperazine (B1678402) ring to a keto-piperazine and even ring opening to an imide.[1][2] Following Phase I, the metabolites can be conjugated through Phase II reactions, primarily N-acetylation, glucuronidation, and sulfation, to increase their water solubility for excretion.[1][2]
Q2: How can I analytically differentiate MeOP metabolites from those of other therapeutic or designer piperazine drugs?
A2: Differentiation can be challenging because piperazine-derived drugs can share common metabolic pathways and even produce identical metabolites. For instance, m-chlorophenylpiperazine (mCPP) is a known designer drug but is also an active metabolite of therapeutic drugs like trazodone (B27368) and nefazodone (B1678010).[3][4][5] The key strategies for differentiation are:
-
Target Unique Metabolites: Focus on metabolites that are specific to the parent drug. For MeOP, metabolites retaining the methoxybenzoyl moiety are more specific than simple piperazine degradation products.
-
Analyze for the Parent Drug: The presence of the parent drug (MeOP) alongside its metabolites is a strong indicator of direct administration.
-
Use High-Resolution Mass Spectrometry (HR-MS): HR-MS provides accurate mass measurements, which can help distinguish between metabolites with the same nominal mass but different elemental compositions.[1]
-
Chromatographic Separation: Optimized chromatographic methods (LC or GC) are essential to separate isomeric metabolites, which can have identical mass spectra but different structures.[3][6]
Q3: What are the recommended analytical techniques for identifying and quantifying MeOP metabolites?
A3: The most effective and commonly used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
-
LC-MS/MS (especially LC-HR-MS/MS): This is the preferred method for its high sensitivity, selectivity, and ability to analyze both Phase I and Phase II metabolites (like glucuronides) directly, often without derivatization.[1][7]
-
GC-MS: This is a robust technique, particularly for systematic toxicological analysis. However, it typically requires sample derivatization to improve the volatility and chromatographic behavior of polar metabolites.[3][4] It is excellent for identifying Phase I metabolites after cleavage of conjugates.[1]
Q4: I am observing a metabolite known to be produced by a common therapeutic drug, but I suspect the sample is from MeOP administration. What should I do?
A4: This is a common issue in toxicology.[5][7] If you detect a non-specific metabolite like a hydroxylated piperazine, you should expand your analytical panel to include the suspected therapeutic parent drug (e.g., trazodone) and its other, more specific metabolites.[4] If the therapeutic drug and its specific metabolites are absent, but MeOP and its more unique metabolites are present, it strengthens the case for MeOP administration.
Data Presentation: Metabolite Comparison
For accurate differentiation, it is crucial to understand the metabolic profiles of various piperazine drugs.
Table 1: Key Phase I Metabolic Reactions of this compound (MeOP)
| Metabolic Reaction | Resulting Moiety/Change | Reference |
|---|---|---|
| Amide Hydrolysis | Cleavage of the amide bond, separating the piperazine and methoxyphenyl groups. | [1][2] |
| N-Oxide Formation | Addition of an oxygen atom to a nitrogen on the piperazine ring. | [1][2] |
| O-Demethylation | Removal of the methyl group from the methoxy (B1213986) moiety, resulting in a phenol. | [1][2] |
| N-Demethylation | Removal of the N-methyl group from the piperazine ring. | [1][2] |
| Phenyl Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | [1][2] |
| Piperazine Ring Oxidation | Formation of a keto-piperazine. | [1][2] |
| Piperazine Ring Opening | Cleavage of the piperazine ring followed by oxidation. |[1][2] |
Table 2: Common Metabolites of Other Piperazine-Derived Drugs
| Parent Drug | Common / Key Metabolites | Potential for Overlap | Reference |
|---|---|---|---|
| Trazodone / Nefazodone | m-chlorophenylpiperazine (mCPP), Hydroxy-mCPP | High (mCPP is also a designer drug) | [3][4] |
| Benzylpiperazine (BZP) | Hydroxy-benzylpiperazines | Moderate (Hydroxylation is a common pathway) | [8] |
| Urapidil | Methoxyphenylpiperazine (MeOPP) | High (MeOPP is also a designer drug) | [3][5] |
| Antrafenine | Trifluoromethylphenylpiperazine (TFMPP) | High (TFMPP is also a designer drug) |[3][5] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis
This protocol is designed to extract both Phase I and Phase II metabolites.
-
Enzymatic Hydrolysis (for Conjugate Cleavage):
-
To 1 mL of urine, add 1 mL of acetate (B1210297) buffer (pH 5).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex and incubate at 50°C for 2 hours to cleave glucuronide and sulfate (B86663) conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
Cool the sample to room temperature.
-
Add 5 mL of an organic solvent mixture (e.g., ethyl acetate/isopropanol, 9:1 v/v).
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: GC-MS Analysis with Derivatization
This protocol is suitable for identifying Phase I metabolites after hydrolysis.
-
Sample Preparation: Perform enzymatic hydrolysis and LLE as described in Protocol 1 (Steps 1 & 2).
-
Derivatization:
-
Evaporate the organic extract to dryness under nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).[9]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Injection: Cool the sample to room temperature. Inject 1 µL into the GC-MS system.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes and logical steps for metabolite differentiation.
Caption: Phase I and Phase II metabolic pathways of this compound (MeOP).
Caption: General analytical workflow for piperazine metabolite identification.
Caption: Troubleshooting decision tree for ambiguous metabolite findings.
References
- 1. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. scholars.direct [scholars.direct]
Technical Support Center: Stabilizing Methoxypiperamide in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing Methoxypiperamide in biological samples for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in biological samples?
A1: The stability of this compound in biological matrices is influenced by several factors. The primary drivers of degradation include:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1][2] Storing samples at room temperature should be avoided.[3][4]
-
pH: The stability of piperazine (B1678402) derivatives can be pH-dependent. Acidic or basic conditions can lead to hydrolysis of the amide bond in the this compound structure.
-
Enzymatic Degradation: Endogenous enzymes present in biological samples, such as esterases and amidases, can metabolize this compound.[5][6] The primary metabolic pathways include hydrolysis of the amide, N-oxide formation, and demethylation.[7][8]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
Q2: What are the recommended storage temperatures for long-term stability of this compound in biological samples?
A2: For long-term storage, it is crucial to minimize molecular motion and enzymatic activity. The recommended storage temperatures are:
-
Ultra-low temperature freezer (-80°C or -70°C): This is the most recommended condition for long-term storage to ensure the stability of this compound and minimize degradation.[2][3]
-
Freezer (-20°C): This is a suitable alternative for long-term storage, although -80°C is preferred.[2] For many small molecules, storage at -20°C or lower is recommended to prevent degradation.[2]
-
Refrigerator (2-8°C): This is only suitable for short-term storage (a few days). Significant degradation of similar piperazine compounds has been observed at 4°C over longer periods.[3][4]
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?
A3: Repeated freeze-thaw cycles can impact the stability of analytes in plasma and serum.[2] While specific data for this compound is not available, it is a general best practice to minimize the number of freeze-thaw cycles. For other analytes, changes in concentration have been observed after as few as two cycles.[2] It is recommended to aliquot samples into smaller, single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[8]
Q4: What type of storage containers should I use for my samples?
A4: The choice of storage container is important to prevent contamination and sample degradation. Polypropylene tubes are a common and suitable choice for storing biological samples at low temperatures. Ensure the tubes have secure caps (B75204) to prevent evaporation and contamination. For light-sensitive compounds, opaque or amber-colored tubes should be used to protect the samples from light.
Q5: What are the expected degradation products of this compound I should be aware of?
A5: Based on metabolism studies, the primary degradation and metabolic products of this compound include compounds resulting from:
-
Hydrolysis of the amide bond.
-
N-oxide formation.
-
N- and O-demethylation.
-
Oxidation of the piperazine ring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound in stored samples. | Sample degradation due to improper storage temperature. | Ensure samples are stored at -80°C for long-term stability. For short-term storage, use a -20°C freezer. Avoid storing samples at 4°C or room temperature for extended periods.[3][4] |
| Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use tubes before the initial freezing to minimize the number of freeze-thaw cycles.[8] | |
| Photodegradation from exposure to light. | Store samples in opaque or amber-colored tubes and minimize exposure to light during handling. | |
| Enzymatic degradation. | Collect and process samples promptly. Store at ultra-low temperatures to inhibit enzymatic activity. | |
| Inconsistent results between aliquots of the same sample. | Non-uniform thawing of the sample. | Ensure the entire aliquot is completely thawed and vortexed gently before taking a subsample for analysis. |
| Cross-contamination between samples. | Use proper aseptic techniques during sample handling and aliquoting. Ensure storage containers are sealed correctly. | |
| Presence of unexpected peaks in analytical chromatogram. | Formation of degradation products. | Refer to the known metabolic pathways of this compound to identify potential degradation products.[7][8] Adjust analytical methods to separate and identify these products. |
| Matrix effects from the biological sample. | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances from the matrix. |
Quantitative Data on Piperazine Stability
While specific long-term stability data for this compound is limited, the following table summarizes the stability of a structurally similar compound, 1-(4-methoxyphenyl)-piperazine (MeOPP), in human whole blood. This data can serve as a valuable reference for estimating the stability of this compound.
Table 1: Stability of 1-(4-methoxyphenyl)-piperazine (MeOPP) in Human Whole Blood Over 12 Months
| Storage Temperature | 1 Month | 3 Months | 6 Months | 9 Months | 12 Months |
| Room Temperature (~20°C) | Significant Degradation | Significant Degradation | Not Detected | Not Detected | Not Detected |
| Refrigerated (4°C) | Moderate Degradation | Significant Degradation | Not Detected | Not Detected | Not Detected |
| Frozen (-20°C) | >90% Remaining | >80% Remaining | ~70% Remaining | ~60% Remaining | ~50% Remaining |
Data is extrapolated from a study on the stability of synthetic piperazines in human whole blood.[3][4] "Not Detected" indicates the concentration fell below the limit of detection of the analytical method.
Experimental Protocols
Protocol: Long-Term Stability Testing of this compound in Human Plasma
This protocol outlines a procedure to assess the long-term stability of this compound in human plasma.
1. Materials and Reagents:
-
This compound certified reference standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Internal standard (e.g., deuterated this compound)
-
Polypropylene cryovials
2. Preparation of Stock and Spiked Samples:
-
Prepare a stock solution of this compound in methanol.
-
Spike a pool of human plasma with this compound to achieve a final concentration relevant to your study (e.g., 100 ng/mL).
-
Gently mix the spiked plasma and allow it to equilibrate for 30 minutes.
-
Aliquot the spiked plasma into multiple cryovials for each storage condition and time point.
3. Storage Conditions and Time Points:
-
Store aliquots at three different temperatures: -80°C, -20°C, and 4°C.
-
Establish the following time points for analysis: Day 0, 1 month, 3 months, 6 months, and 12 months.
4. Sample Analysis (at each time point):
-
Retrieve the required number of aliquots from each storage condition.
-
Thaw the samples completely at room temperature.
-
Perform sample extraction:
-
Add an internal standard to each sample.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analyze the samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Determine the percentage of this compound remaining at each time point relative to the concentration at Day 0.
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Putative mechanism of action for psychoactive piperazines.
References
- 1. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
- 7. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Reducing ion suppression in the ESI-MS analysis of Methoxypiperamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address the common challenge of ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of Methoxypiperamide.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during the ESI-MS analysis of this compound.
Problem 1: Low or No Signal for this compound
Possible Cause: Significant ion suppression from matrix components. Co-eluting substances from the sample matrix can compete with this compound for ionization, leading to a reduced signal.[1]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Solid Phase Extraction (SPE): This technique is highly effective at removing a broad range of interferences.[3] A well-developed SPE method can significantly enhance the signal-to-noise ratio.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than protein precipitation, leading to less ion suppression.[4]
-
Protein Precipitation (PPT): While a simpler technique, it may be less effective at removing all interfering components. If using PPT, consider further cleanup steps.[2]
-
-
Optimize Chromatographic Separation: Adjusting the chromatographic conditions can separate this compound from co-eluting, suppression-inducing compounds.[1][4]
-
Modify the mobile phase gradient to achieve better resolution.
-
Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity.[5]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[6][7][8] However, this approach is limited by the instrument's sensitivity.[7]
Problem 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable matrix effects across different samples and inconsistent sample preparation.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects.[1][6][9] A SIL-IS, such as this compound-d4, will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate signal correction.[6]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma or urine) to account for matrix-induced changes in ionization efficiency.[3]
-
Automate Sample Preparation: Automated systems can improve the consistency and reproducibility of sample handling, leading to more reliable results.[3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of this compound?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, this compound, is reduced by the presence of other co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even the inability to detect the analyte.[6]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[4][6] This involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column. A dip in the constant baseline signal upon injection of a blank matrix extract indicates the presence of ion-suppressing components at that retention time.[4][6]
Q3: What are the most common sources of ion suppression in biological samples?
A3: In biological matrices such as plasma and urine, common sources of ion suppression include salts, phospholipids, proteins, and other endogenous compounds.[1][2][10] Excipients used in drug formulations, like polyethylene (B3416737) glycol (PEG), can also cause significant ion suppression.[11]
Q4: Can changing the ESI source polarity help reduce ion suppression?
A4: While this compound, as a basic compound, is typically analyzed in positive ion mode, switching polarity is a potential strategy if interferences are specific to one polarity. However, it's more likely that optimizing sample cleanup and chromatography will be more effective.
Q5: Are there any alternatives to ESI that are less prone to ion suppression?
A5: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects compared to ESI, particularly for less polar compounds.[2] However, ESI is generally preferred for polar molecules like this compound.
Data Presentation
The following tables summarize quantitative data from representative experiments on piperazine (B1678402) analogs, demonstrating the impact of different sample preparation techniques on analyte recovery and matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Piperazine Analogs in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 ± 5 | 65 ± 8 | [12] |
| Liquid-Liquid Extraction (LLE) | 92 ± 4 | 88 ± 6 | [12] |
| Solid Phase Extraction (SPE) | 98 ± 3 | 95 ± 4 | [9] |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value below 100% indicates ion suppression.
Table 2: LC-MS/MS Parameters for a Piperazine Analog
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temp. | 400 °C |
| Precursor Ion (m/z) | [M+H]+ of Analyte |
| Product Ion (m/z) | Specific fragment |
| Collision Energy | Optimized for analyte |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (1 µg/mL in mobile phase)
-
Blank biological matrix extract (e.g., plasma or urine processed by your standard sample preparation method)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-connector, introduce the this compound standard solution via a syringe pump into the mobile phase flow between the column and the mass spectrometer ion source.
-
Infuse the standard solution at a constant low flow rate (e.g., 10 µL/min).
-
Allow the signal for the this compound precursor ion to stabilize to a constant, elevated baseline.
-
Inject a blank matrix extract onto the LC system and run your standard chromatographic gradient.
-
Monitor the signal of the this compound precursor ion. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Solid Phase Extraction (SPE) for Plasma Samples
Objective: To clean up plasma samples and remove interfering matrix components prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Plasma sample
-
Internal standard solution (e.g., this compound-d4)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Mandatory Visualization
Caption: Troubleshooting workflow for ion suppression in ESI-MS.
Caption: Comparison of sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. | Semantic Scholar [semanticscholar.org]
- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Methoxypiperamide and Novel Psychoactive Substances
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of method validation for novel psychoactive substances (NPS) like Methoxypiperamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a validated analytical method for this compound?
A1: The main challenges include the lack of certified reference materials, limited pharmacological and toxicological data, and the potential for thermal degradation during analysis.[1][2] The ever-increasing number of NPS derivatives also makes it difficult for laboratories to keep their analytical methods and reference libraries up to date.
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of piperazine (B1678402) derivatives in biological matrices.[3] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, though it may require derivatization to improve the thermal stability and chromatographic behavior of the analyte.[1][4][5]
Q3: How can I overcome matrix effects in the analysis of this compound in biological samples?
A3: Matrix effects can be minimized through effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] The use of isotopically labeled internal standards is also highly recommended to compensate for any remaining matrix-induced signal suppression or enhancement.[7]
Q4: Are there specific storage conditions recommended for this compound samples and standards to prevent degradation?
A4: To prevent degradation, it is crucial to store this compound samples and standards in a cool, dark environment, preferably frozen. Piperazine derivatives can be susceptible to pH-dependent degradation and photo-oxidation.[8] Aqueous solutions should be buffered to an optimal pH, and light-resistant containers should be used.[8]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and related compounds.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction; Analyte degradation during sample preparation. | Optimize the SPE or LLE protocol by testing different sorbents or extraction solvents. Ensure the pH of the sample and extraction solvents is appropriate for this compound. Minimize the time samples are at room temperature. |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic analyte and the analytical column. | Use a column with end-capping to reduce silanol (B1196071) interactions. Add a small amount of an amine modifier, such as triethylamine, to the mobile phase.[8] Adjust the mobile phase pH.[8] |
| Inconsistent Results | Analyte instability in the prepared samples; Instrument variability. | Prepare samples fresh and analyze them promptly. If storing extracts, evaluate the stability at the storage temperature. Implement a robust quality control system with regular calibration and system suitability checks. |
| High Background Noise | Matrix interference; Contaminated reagents or glassware. | Improve the sample clean-up procedure to remove more interfering substances. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. |
| Difficulty in Isomer Separation | Co-elution of structurally similar compounds. | Optimize the chromatographic conditions by adjusting the mobile phase composition, gradient, and flow rate. Experiment with different stationary phases. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of piperazine derivatives using GC-MS and LC-MS/MS. These values can serve as a reference for method development and validation for this compound.
Table 1: GC-MS Method Validation Parameters for Piperazine Derivatives [4]
| Parameter | Matrix | BZP | TFMPP |
| Linearity Range (µg/mL) | Plasma, Urine | 0 - 10 | 0 - 10 |
| LOD (µg/mL) | Plasma | 0.004 | 0.004 |
| Urine | 0.002 | 0.002 | |
| LOQ (µg/mL) | Plasma | 0.016 | 0.016 |
| Urine | 0.008 | 0.008 | |
| Accuracy (%) | Plasma, Urine | Within ±15% | Within ±15% |
| Precision (CV%) | Plasma, Urine | < 15% | < 15% |
Table 2: LC-MS/MS Method Validation Parameters for Piperazine Derivatives [7][9]
| Parameter | Matrix | Concentration Range (ng/mL) |
| Linearity Range | Plasma | 10.0 - 900.0 |
| LOD (ng/mL) | Serum, Urine | 0.1 - 1.0 |
| LOQ (ng/mL) | Plasma | 10.0 |
| Serum, Urine | 0.5 - 5.0 | |
| Accuracy (%) | Plasma | 85 - 115% |
| Precision (RSD%) | Plasma | < 15% |
Experimental Protocols
Protocol 1: GC-MS Analysis of Piperazine Derivatives in Biological Fluids
This protocol is a general guideline for the analysis of this compound and may require optimization.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by the appropriate buffer.
-
Load the pre-treated biological sample (e.g., urine, plasma) onto the cartridge.
-
Wash the cartridge with a weak organic solvent or an acidified aqueous solution to remove interferences.
-
Elute the analyte with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dry residue, add 50 µL of ethyl acetate (B1210297) and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA).[4]
-
Incubate at 70°C for 30 minutes.[4]
-
Evaporate the derivatization mixture to dryness and reconstitute the residue in a suitable solvent for injection.
3. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injection Mode: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: Start at a low temperature and ramp up to a final temperature that allows for the elution of the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis or full scan mode for qualitative analysis.
Protocol 2: LC-MS/MS Analysis of Piperazine Derivatives in Biological Fluids
This protocol provides a general framework for LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
-
To a volume of the biological sample (e.g., plasma), add a threefold volume of a cold organic solvent like acetonitrile (B52724) to precipitate proteins.[9]
-
Vortex the mixture and centrifuge at high speed.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode with multiple reaction monitoring (MRM) for quantification.
Visualizations
Signaling Pathway of Piperazine Derivatives
Many piperazine derivatives, likely including this compound, exert their psychoactive effects by interacting with serotonergic and dopaminergic pathways. They can act as agonists or antagonists at various serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors.
Caption: Interaction of this compound with neurotransmitter systems.
Experimental Workflow for NPS Analysis
The following diagram illustrates a typical workflow for the analysis of novel psychoactive substances from sample collection to data analysis.
Caption: General workflow for the analysis of novel psychoactive substances.
References
- 1. ojp.gov [ojp.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate GC column for optimal Methoxypiperamide analysis
Technical Support Center: Methoxypiperamide GC Analysis
Welcome to the technical support center for this compound analysis. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you select the optimal Gas Chromatography (GC) column and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor when selecting a GC column for this compound analysis?
A1: The most critical factor is the stationary phase.[1][2][3][4] The choice of stationary phase dictates the selectivity of the separation.[1][3] For a basic compound like this compound, which contains an amine group, interactions with the stationary phase are key. The general principle is that the polarity of the stationary phase should closely match the polarity of the analyte.[2][5]
Q2: Which stationary phases are recommended for analyzing basic compounds like this compound?
A2: For basic compounds, it is often best to start with a low-to-mid polarity column.
-
Non-Polar Phases (e.g., 100% dimethylpolysiloxane): These are a good starting point for general-purpose analysis, separating compounds primarily by their boiling points.[1][6]
-
Low-to-Mid Polarity Phenyl Phases (e.g., 5% Phenyl-95% Dimethylpolysiloxane): Often sold under trade names like DB-5, HP-5ms, or Rtx-5. These are robust, versatile columns and a very common choice for the analysis of piperamides and related compounds.[7] The phenyl groups can provide favorable pi-pi interactions.[1]
-
Amine-Specific Phases: Some manufacturers offer columns specifically deactivated for the analysis of basic compounds (amines).[8] These columns are designed to reduce peak tailing caused by the interaction of basic analytes with active sites (silanols) on the column surface.[9][10]
-
Polar Phases (e.g., Polyethylene Glycol - WAX): While excellent for polar analytes, highly polar WAX columns may sometimes strongly retain basic compounds, potentially leading to broader peaks if the column is not properly deactivated.[6][11]
Q3: How do column dimensions (Length, ID, Film Thickness) impact my analysis?
A3: Column dimensions are crucial for optimizing resolution, analysis time, and sample capacity.
-
Length: A 30-meter column is standard and provides a good balance of resolution and speed for most applications.[4][5] Longer columns (e.g., 60 m) increase resolution for complex mixtures but also increase run times, while shorter columns (e.g., 15 m) are used for faster analysis of simple mixtures.[5]
-
Internal Diameter (ID): A 0.25 mm ID is the most common choice, offering a good compromise between efficiency and sample capacity.[4][5] Narrower columns (e.g., 0.18 mm) provide higher resolution but have lower sample capacity, making them susceptible to overloading.[4][12]
-
Film Thickness: For a compound like this compound, a standard film thickness of 0.25 µm is typically appropriate. Thicker films (e.g., 1.0 µm) are better for highly volatile analytes, while thinner films are used for high molecular weight compounds.[5]
Troubleshooting Guide
Issue: My this compound peak is tailing severely.
Peak tailing is the most common issue when analyzing amines and is often caused by unwanted interactions between the basic analyte and active sites in the GC system.
Possible Causes & Solutions:
-
Active Sites in the Inlet: The injector liner is a common source of activity.
-
Solution: Use a new, deactivated liner. Base-deactivated liners are specifically designed for analyzing basic compounds and can significantly improve peak shape.[8] Also, ensure there is no glass wool in the liner, or if it's necessary, that it is also deactivated.
-
-
Active Sites on the Column: Residual silanol (B1196071) groups on the surface of the fused silica (B1680970) column can strongly interact with amines.[9]
-
Solution 1: Condition the column according to the manufacturer's instructions.
-
Solution 2: Cut 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[8][10]
-
Solution 3: Switch to a column specifically designed for amine analysis or one with superior inertness.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.
-
Solution: Dilute the sample or decrease the injection volume.[13]
-
Data & Protocols
Table 1: GC Column Phase Selection Guide
| Stationary Phase | Polarity | Separation Mechanism | Suitability for this compound |
| 100% Dimethylpolysiloxane | Non-Polar | Van der Waals forces; separates by boiling point.[1] | Good Starting Point: Suitable for initial screening. |
| 5% Phenyl-95% Dimethylpolysiloxane | Low-Polarity | Van der Waals and moderate π-π interactions.[1] | Recommended: Excellent general-purpose column for piperamides.[7] |
| 50% Phenyl-50% Dimethylpolysiloxane | Mid-Polarity | Increased shape selectivity and dipole interactions. | Alternative Choice: Can offer different selectivity if co-elution is an issue. |
| Polyethylene Glycol (WAX) | Polar | Hydrogen bonding and dipole-dipole interactions.[5] | Use with Caution: May cause strong retention; requires a highly inert column. |
| Base-Deactivated Phases | Varies | Similar to base polymer but with a surface treatment to reduce silanol activity. | Optimal for Trace Analysis: Specifically designed to improve peak shape for basic compounds.[8] |
Experimental Protocol: General GC-MS Method
This protocol is a recommended starting point and may require optimization for your specific instrument and application.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as needed to reach the desired concentration for analysis.
-
-
GC-MS Parameters:
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1 (adjust as needed based on concentration).
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Visual Guides
Caption: Workflow for selecting the appropriate GC column.
Caption: Troubleshooting guide for poor peak shape.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 3. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 7. scielo.br [scielo.br]
- 8. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 9. sielc.com [sielc.com]
- 10. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. trajanscimed.com [trajanscimed.com]
- 13. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
Improving the precision and accuracy of Methoxypiperamide quantification
Welcome to the technical support center for the precise and accurate quantification of Methoxypiperamide (MeOP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of MeOP in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent and reliable methods for the quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred due to its high sensitivity and selectivity, especially for complex matrices like urine and plasma.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for MeOP quantification?
A2: A SIL-IS, such as a deuterated analog of MeOP, is considered the gold standard for quantitative mass spectrometry.[2] This is because it has nearly identical chemical and physical properties to the analyte. This ensures that it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses, effectively compensating for variations during sample preparation and analysis, which significantly improves the accuracy and precision of the quantification.[2]
Q3: What are matrix effects and how can they impact MeOP analysis?
A3: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting components from the sample matrix (e.g., plasma, urine).[3] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3]
Q4: How can I minimize matrix effects in my MeOP assay?
A4: To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate MeOP from co-eluting matrix components.
-
Use of a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[2]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components.[4]
Q5: What are the key validation parameters to assess for a quantitative MeOP method?
A5: A robust quantitative method for MeOP should be validated for the following parameters:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the matrix on the analyte's signal.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination: Buildup of matrix components on the column. 2. Inappropriate Mobile Phase: pH or organic composition is not optimal. 3. Column Degradation: Loss of stationary phase or void formation. 4. Injection Solvent Issues: Injecting in a solvent stronger than the mobile phase.[5] | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase pH to ensure MeOP is in a single ionic state. Optimize the organic solvent gradient. 3. Use a guard column to protect the analytical column. Replace the column if it's old or has been used extensively. 4. Ensure the injection solvent is similar in strength or weaker than the initial mobile phase conditions. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components are suppressing the MeOP signal.[3] 2. Suboptimal MS/MS Parameters: Collision energy and other MS settings are not optimized. 3. Inefficient Sample Preparation: Poor recovery of MeOP during extraction. 4. Instrument Contamination: Dirty ion source or mass spectrometer. | 1. Improve sample cleanup using SPE or LLE. Optimize chromatography to separate MeOP from the suppression zone. 2. Optimize MS/MS parameters by infusing a standard solution of MeOP and adjusting for maximum signal. 3. Evaluate different extraction techniques (e.g., compare protein precipitation, LLE, and SPE) to improve recovery. 4. Clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's instructions. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction steps are not being performed consistently. 2. Variable Matrix Effects: Differences in matrix composition between samples. 3. No Internal Standard or Inappropriate IS: Using an internal standard that does not track the analyte's behavior. 4. Instrument Instability: Fluctuations in the LC or MS system. | 1. Automate sample preparation if possible. If manual, ensure consistent timing and technique for each step. 2. Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[2] 3. Incorporate a deuterated analog of MeOP as the internal standard.[2][6] 4. Perform system suitability tests before each analytical run to ensure the instrument is performing consistently. |
| Carryover (Analyte Detected in Blank Injections) | 1. Contaminated Autosampler: Residue from a high-concentration sample is carried over to the next injection. 2. Contaminated LC System: Buildup of analyte in the injection port, tubing, or column. | 1. Optimize the autosampler wash procedure. Use a strong solvent and multiple wash cycles. 2. Flush the entire LC system with a strong solvent. In some cases, replacing tubing or the injection port rotor seal may be necessary. |
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of piperazine-class compounds using LC-MS/MS. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: Comparison of Sample Preparation Techniques for Piperazine Analogs
| Sample Preparation Method | Typical Recovery (%) | Typical Precision (%RSD) | Matrix Effect |
| Protein Precipitation (PPT) | 80-95% | < 15% | High potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70-90% | < 10% | Reduced matrix effects compared to PPT. |
| Solid-Phase Extraction (SPE) | 85-105% | < 10% | Generally the most effective at removing matrix interferences.[7] |
Table 2: Typical LC-MS/MS Method Validation Parameters for Piperazine Analogs
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL in biological matrices[8] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Urine
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (MeOP-d_x) internal standard (IS)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 1 mL of urine, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality controls, add the appropriate concentration of MeOP.
-
Pre-treatment: Add 1 mL of 2% formic acid in water to the urine sample. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard of MeOP and MeOP-d_x.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. agilent.com [agilent.com]
- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Characterization of Novel Methoxypiperamide Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel Methoxypiperamide (MeOP) metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound (MeOP)?
A1: MeOP undergoes extensive metabolism through both Phase I and Phase II biotransformations. The primary metabolic steps that have been identified include hydrolysis of the amide group, formation of N-oxides, N- and O-demethylation, oxidation of the piperazine (B1678402) ring to form a keto-piperazine, opening of the piperazine ring followed by oxidation, and hydroxylation of the phenyl group.[1][2] Additionally, Phase II conjugation reactions such as N-acetylation, glucuronidation, and sulfation have been observed.[1][2]
Q2: Which analytical techniques are most effective for identifying MeOP metabolites?
A2: A combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS) is highly effective for the comprehensive identification of MeOP metabolites.[1][2][3] GC-MS is well-suited for the analysis of Phase I metabolites after appropriate sample preparation, such as cleavage of conjugates.[1][2] LC-HR-MS/MS is a more sensitive technique that can confirm the identity of metabolites found by GC-MS and is particularly useful for detecting both Phase I and Phase II metabolites, including glucuronides and sulfates.[3]
Q3: What are the key human cytochrome P450 (CYP) isoenzymes involved in MeOP metabolism?
A3: Studies using human CYP enzymes have identified CYP1A2, CYP2C19, CYP2D6, and CYP3A4 as the primary catalysts for the initial metabolic steps of MeOP, including N-oxide formation, N-demethylation, O-demethylation, and oxidation.[1][2]
Q4: What are some of the major challenges in identifying and quantifying drug metabolites?
A4: Researchers often face several analytical challenges in drug metabolite profiling. These include dealing with low concentrations of metabolites in complex biological matrices, matrix effects that can suppress or enhance ionization in mass spectrometry, interference from isomeric compounds, the lack of authentic reference standards for novel metabolites, and the inherent instability of some metabolites.[4] Inter-individual variability in metabolism also presents a significant challenge.[4]
Troubleshooting Guides
Issue 1: Low or No Detection of Expected Metabolites
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Low Metabolite Concentration | Metabolites are often present at nanomolar concentrations in biological matrices.[4] To address this, optimize your sample preparation to enrich the metabolites of interest. Consider using more sensitive analytical techniques like LC-HR-MS/MS, which can detect metabolites that may be missed by GC-MS.[3] Employing targeted analysis with inclusion lists for expected m/z ratios can also enhance detection.[3] |
| Matrix Effects | Endogenous components in biological samples like plasma, urine, or bile can interfere with the ionization of your target analytes in the mass spectrometer.[4] To mitigate this, refine your sample preparation method to effectively remove interfering substances. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial. It is also crucial to evaluate and correct for matrix effects by using appropriate internal standards.[4] |
| Metabolite Instability | Some metabolites can be unstable and degrade during sample collection, storage, or analysis. Ensure proper sample handling and storage conditions, such as immediate freezing and minimizing freeze-thaw cycles. |
| Inappropriate Analytical Method | The chosen analytical method may not be suitable for the specific metabolites. For instance, highly polar Phase II metabolites like glucuronides are better analyzed by LC-MS/MS than GC-MS.[1][2] Ensure your chromatographic and mass spectrometric conditions are optimized for the expected chemical properties of the metabolites. |
Issue 2: Difficulty in Structural Elucidation of Unknown Metabolites
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Insufficient Fragmentation in MS/MS | If the MS/MS spectra do not provide enough information for structural elucidation, adjust the collision energy in your mass spectrometer to achieve optimal fragmentation. |
| Co-elution of Isomers | Isomeric metabolites can be difficult to distinguish by mass spectrometry alone.[4] Optimize your chromatographic separation to resolve the isomers. This may involve trying different column chemistries, mobile phase compositions, or gradients. |
| Lack of Authentic Standards | The absence of reference standards makes definitive identification challenging.[4] In such cases, techniques like high-resolution mass spectrometry (HRMS) are crucial for obtaining accurate mass measurements and elemental compositions. Further characterization may require techniques like NMR spectroscopy or chemical derivatization to confirm the structure.[5] |
| Complex Biological Matrices | The presence of numerous endogenous compounds can complicate the identification of unknown drug metabolites.[4] Advanced data processing techniques and software can help in distinguishing drug-related signals from the background noise. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to identify the Phase I metabolites of MeOP and the CYP enzymes responsible for their formation.
Materials:
-
This compound (MeOP)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitor panel
-
Acetonitrile (for quenching)
-
LC-HR-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLMs, phosphate buffer, and MeOP in individual microcentrifuge tubes.
-
To identify the specific CYP enzymes involved, pre-incubate separate reaction mixtures with selective inhibitors for each major CYP isoform (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-HR-MS/MS to identify the formed metabolites.
-
Compare the metabolite profiles in the presence and absence of specific CYP inhibitors to determine the contribution of each enzyme.
Protocol 2: Identification of Phase I and Phase II Metabolites in Rat Urine
This protocol outlines the procedure for identifying both Phase I and Phase II metabolites of MeOP from in vivo samples.
Materials:
-
Urine samples from rats administered with MeOP
-
β-glucuronidase/arylsulfatase
-
Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Acetonitrile
-
GC-MS system
-
LC-HR-MS/MS system
Procedure for Phase I Metabolite Identification:
-
For the cleavage of conjugates, treat a urine aliquot with β-glucuronidase/arylsulfatase.[6]
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[6]
-
Elute the analytes from the SPE cartridge and evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Analyze the sample using GC-MS to identify the Phase I metabolites.[1][2]
Procedure for Phase II Metabolite Identification:
-
Precipitate proteins from the urine sample by adding acetonitrile.[6]
-
Centrifuge the sample and transfer the supernatant to a new vial.
-
Evaporate the supernatant to dryness and reconstitute the residue in a mobile phase-compatible solvent.
-
Analyze the sample using LC-HR-MS/MS.[1][2] Use an inclusion list containing the expected m/z values for Phase II metabolites (e.g., glucuronides and sulfates) to enhance detection.[3]
Visualizations
Caption: Experimental workflow for MeOP metabolite identification.
Caption: Metabolic pathways of this compound (MeOP).
References
- 1. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cross-Reactivity in Immunoassays for Piperazine Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for piperazine (B1678402) compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and step-by-step solutions.
Issue 1: High background signal across the entire plate.
-
Potential Cause 1: Non-specific binding of antibodies.
-
Solution:
-
Optimize Blocking Buffer: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or try a different blocking agent (e.g., non-fat dry milk, casein).[1] Consider adding a non-ionic detergent like Tween-20 (0.05% v/v) to your blocking buffer.[1]
-
Increase Incubation Time for Blocking: Extend the blocking step to ensure all non-specific sites on the plate are saturated.[1]
-
Use Pre-adsorbed Secondary Antibodies: If using a secondary antibody, ensure it has been pre-adsorbed against the immunoglobulin of the species from your sample to minimize non-specific binding.[2]
-
-
-
Potential Cause 2: Contaminated reagents or buffers.
-
Solution:
-
Use Fresh Reagents: Prepare fresh buffers (wash buffer, antibody diluents, blocking buffer) for each experiment.[1] Contamination of one of these with your analyte can lead to high background.[1]
-
Ensure High-Quality Water: Use high-purity water for all reagent and buffer preparations to avoid contamination.[3]
-
-
-
Potential Cause 3: Inadequate washing.
Issue 2: My assay is detecting structurally related piperazine analogues (cross-reactivity).
-
Potential Cause 1: The primary antibody is not specific enough.
-
Solution:
-
Switch to a Monoclonal Antibody: Monoclonal antibodies recognize a single epitope and are generally more specific than polyclonal antibodies, which can recognize multiple epitopes and are more prone to cross-reactivity.[4][5][6] If possible, select a monoclonal antibody as your primary (capture) antibody.[5]
-
Characterize Antibody Specificity: Perform a competitive ELISA to determine the degree of cross-reactivity of your antibody with structurally related piperazine analogues and metabolites.[7]
-
-
-
Potential Cause 2: Assay conditions are favoring cross-reaction.
-
Solution:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and specificity.[8] Higher antibody concentrations can sometimes increase non-specific binding.[8]
-
Adjust Incubation Times and Temperatures: Shorter incubation times can sometimes favor the binding of high-affinity (specific) antibodies over lower-affinity (cross-reactive) interactions.[5] Experiment with different incubation times and temperatures to see if cross-reactivity is reduced.
-
-
-
Potential Cause 3: High concentrations of cross-reacting molecules in the sample.
-
Solution:
-
Issue 3: False-positive results are suspected.
-
Potential Cause: Cross-reactivity with unintended compounds.
-
Solution:
-
Confirmation with a Secondary Method: It is crucial to confirm positive immunoassay results with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] These methods can definitively identify and quantify the specific piperazine compounds present in the sample.[12]
-
Spike and Recovery Experiment: To assess matrix effects and potential interference, perform a spike and recovery experiment.[9] This involves adding a known amount of your target analyte to your sample matrix and measuring the recovery.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are piperazine compounds prone to cross-reactivity in immunoassays?
A1: Piperazine and its derivatives share a common core structure, the piperazine ring, which is a "privileged structure" in many pharmaceuticals.[14] This structural similarity means that antibodies raised against one piperazine compound may also recognize and bind to other, structurally related piperazine derivatives, metabolites, or even other drugs containing a piperazine moiety.[12][15]
Q2: What is the best immunoassay format for detecting small molecules like piperazines?
A2: A competitive immunoassay is the most suitable format for detecting small molecules. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[16] Sandwich ELISAs are generally not feasible for small molecules because it is difficult to bind two antibodies simultaneously to such a small target.[17][18]
Q3: Should I use a monoclonal or polyclonal antibody for my piperazine immunoassay?
A3: For high specificity and to minimize cross-reactivity, a monoclonal antibody is the preferred choice for the primary (capture) antibody.[5][19][20] Monoclonal antibodies are derived from a single B-cell clone and bind to a single, specific epitope.[4][21] Polyclonal antibodies, while potentially offering a stronger signal due to binding multiple epitopes, have a higher risk of cross-reacting with similar molecules.[4][6]
Q4: How can I assess the cross-reactivity of my antibody?
A4: You can assess cross-reactivity by performing a competitive ELISA with a panel of structurally related piperazine compounds and known metabolites.[7] By determining the concentration of each analogue required to inhibit the signal by 50% (IC50), you can calculate the percent cross-reactivity relative to your target analyte.
Q5: Can the metabolism of piperazine drugs affect my immunoassay results?
A5: Yes. The metabolism of piperazine-based drugs can produce various metabolites that may still contain the core piperazine structure.[22][23] These metabolites can be a significant source of cross-reactivity in your immunoassay, potentially leading to an overestimation of the parent drug concentration.[24] It is important to consider the metabolic profile of your drug of interest when developing and validating your assay.
Data Presentation
Table 1: Hypothetical Cross-Reactivity of an Anti-Piperazine Compound X Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Piperazine Compound X | [Structure of Compound X] | 10 | 100% |
| Metabolite A | [Structure of Metabolite A] | 50 | 20% |
| Analogue Y | [Structure of Analogue Y] | 200 | 5% |
| Analogue Z | [Structure of Analogue Z] | >1000 | <1% |
% Cross-Reactivity = (IC50 of Compound X / IC50 of Test Compound) x 100
Experimental Protocols
Protocol 1: Competitive ELISA for Piperazine Compound Quantification
-
Coating: Coat a 96-well microplate with a piperazine-protein conjugate (e.g., piperazine-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[1]
-
Washing: Repeat the wash step.
-
Competition: Add standards, controls, and samples to the wells, followed immediately by the primary anti-piperazine antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the standard concentrations. Calculate the concentration of the piperazine compound in the samples from the standard curve.
Protocol 2: Spike and Recovery for Assessing Matrix Interference
-
Prepare Samples:
-
Neat Matrix: The sample matrix without any added analyte.
-
Spiked Buffer: A known concentration of the piperazine analyte spiked into the assay buffer.
-
Spiked Matrix: The same concentration of the piperazine analyte spiked into the sample matrix.[9]
-
-
Assay: Run all three sets of samples in your immunoassay in triplicate.
-
Calculate Recovery:
-
Measure the concentration of the analyte in all samples.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer] x 100
-
-
Interpretation: A recovery rate between 80-120% generally indicates that the matrix is not significantly interfering with the assay.
Visualizations
Caption: Principle of a competitive immunoassay for piperazine detection.
Caption: Decision tree for troubleshooting high cross-reactivity.
Caption: Structural basis for cross-reactivity among piperazine compounds.
References
- 1. arp1.com [arp1.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 10. myadlm.org [myadlm.org]
- 11. Minimizing target interference in PK immunoassays: new approaches for low-pH-sample treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collection - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society - Figshare [figshare.com]
- 18. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 20. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dopamine Antagonist Potency: Haloperidol vs. Methoxyphenylpiperazine Derivatives
In the landscape of psychopharmacology, the modulation of dopamine (B1211576) receptor activity is a cornerstone of therapeutic intervention for a range of neuropsychiatric disorders. This guide provides a detailed comparison of the dopamine antagonist potency of the well-established antipsychotic, haloperidol (B65202), against a representative member of the methoxyphenylpiperazine class of compounds.
For the purpose of this comparison, we will focus on a well-characterized methoxyphenylpiperazine derivative, specifically (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (herein referred to as a representative Methoxyphenylpiperazine analog), due to the limited specific pharmacological data available for "Methoxypiperamide" as a singular entity in peer-reviewed literature. Haloperidol, a butyrophenone (B1668137) derivative, has been a benchmark for typical antipsychotics for decades, primarily due to its high-affinity antagonism of the dopamine D2 receptor.
Quantitative Comparison of Dopamine Receptor Antagonist Potency
The following table summarizes the in vitro binding affinities (Ki) of haloperidol and the representative Methoxyphenylpiperazine analog for dopamine D2 and D3 receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) |
| Haloperidol | Human Dopamine D2 | ~1-2 |
| Representative Methoxyphenylpiperazine Analog | Human Dopamine D2L | 76.4[1][2] |
| Haloperidol | Human Dopamine D3 | ~3-7 |
| Representative Methoxyphenylpiperazine Analog | Human Dopamine D3 | 0.5[1][2] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation. The values presented here are representative figures from the scientific literature.
Experimental Protocols
The determination of dopamine receptor antagonist potency typically involves in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction of a drug with its receptor target.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Haloperidol, Methoxyphenylpiperazine analog) for dopamine D2 and D3 receptors.
Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing human recombinant dopamine D2 or D3 receptors (e.g., HEK-293, CHO cells).
-
Radioligand: A radioactive ligand that binds with high affinity and selectivity to the target receptor (e.g., [3H]Spiperone or [3H]Methylspiperone for D2/D3 receptors).
-
Test Compounds: Haloperidol and the Methoxyphenylpiperazine analog, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: The cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the test compound are incubated together in the assay buffer. A control group with no test compound (total binding) and a group with a high concentration of a known D2/D3 antagonist (to determine non-specific binding) are also included.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Dopamine receptors are G protein-coupled receptors (GPCRs). D2-like receptors (D2, D3, and D4) are primarily coupled to the Gi/o family of G proteins. Antagonism of these receptors blocks the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 receptor signaling pathway and antagonist action.
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the antagonist potency.
References
Unveiling Species-Specific Metabolism: A Comparative Guide to Methoxypiperamide in Rat versus Human Liver Microsomes
For Immediate Release
This guide provides a comprehensive comparison of the in vitro metabolism of Methoxypiperamide (MeOP), a novel psychoactive substance, in liver microsomes from rats and humans. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.
Introduction
This compound, chemically known as (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, is a piperazine (B1678402) derivative that has emerged as a designer drug.[1][2] Understanding its metabolic fate is crucial for predicting its pharmacological and toxicological profiles in different species. Liver microsomes are a key in vitro tool for studying phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This guide summarizes the known metabolic pathways of this compound and provides detailed experimental protocols for comparative studies.
Comparative Metabolic Pathways
Studies have shown that the metabolism of this compound is qualitatively similar between rats and humans, with several key phase I reactions identified.[2] The primary metabolic routes involve N-oxidation, N-demethylation, and O-demethylation. Further oxidation of the piperazine ring and hydrolysis of the amide bond have also been postulated.[2]
Using human cytochrome P450 (CYP) enzymes, it has been determined that CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are involved in the initial metabolic steps of N-oxide formation, N-demethylation, O-demethylation, and/or oxidation.[2] While direct comparative quantitative data on the formation rates of each metabolite in rat versus human liver microsomes is not extensively available in the public domain, the identified pathways provide a crucial framework for such investigations.
Below is a diagram illustrating the postulated metabolic pathways of this compound.
Caption: Postulated metabolic pathways of this compound in human and rat liver microsomes.
Quantitative Data Summary
While specific quantitative data from a head-to-head comparison is lacking in the literature, the following table provides a template for researchers to summarize their findings from in vitro experiments. This structure allows for a clear and direct comparison of the metabolic rates between the two species.
| Metabolite | Formation Rate in Rat Liver Microsomes (pmol/min/mg protein) | Formation Rate in Human Liver Microsomes (pmol/min/mg protein) | Key Enzymes Involved (Human) |
| N-Oxide Metabolite | Insert experimental data | Insert experimental data | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |
| O-Desmethyl Metabolite | Insert experimental data | Insert experimental data | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |
| N-Desmethyl Metabolite | Insert experimental data | Insert experimental data | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |
| Hydroxylated Metabolite | Insert experimental data | Insert experimental data | To be determined |
| Piperazine Ring-Oxidized Metabolite | Insert experimental data | Insert experimental data | To be determined |
| Amide Hydrolysis Product | Insert experimental data | Insert experimental data | To be determined |
Experimental Protocols
The following section details a representative methodology for a comparative in vitro metabolism study of this compound using rat and human liver microsomes.
Materials and Reagents
-
This compound
-
Pooled male Sprague-Dawley rat liver microsomes
-
Pooled mixed-gender human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not found as a metabolite)
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Incubation Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentrations in the incubation mixture.
-
In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
Analytical Method
-
Analyze the samples using a validated LC-MS/MS method.
-
Separate the parent drug and its metabolites using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument or by extracting accurate masses for a high-resolution instrument.
-
Construct calibration curves for the parent drug and any available metabolite standards to quantify their concentrations. For metabolites without standards, semi-quantitative analysis can be performed by comparing peak areas relative to the internal standard.
The following diagram illustrates the general experimental workflow.
Caption: General workflow for in vitro metabolism studies of this compound.
Conclusion
The in vitro metabolism of this compound in liver microsomes appears to follow similar pathways in both rats and humans, involving N-oxidation, demethylation, and other oxidative reactions. The primary enzymes responsible in humans belong to the CYP1A, 2C, 2D, and 3A subfamilies. While this guide provides a qualitative comparison and a framework for experimental investigation, further quantitative studies are necessary to fully elucidate the species-specific differences in the rate and extent of this compound metabolism. Such data will be invaluable for extrapolating preclinical findings to human risk assessment.
References
Validating Specificity: A Comparative Guide for a New Analytical Method for Methoxypiperamide
For Researchers, Scientists, and Drug Development Professionals
The development of a new analytical method for a pharmaceutical compound such as Methoxypiperamide, a psychoactive substance of the piperazine (B1678402) class, necessitates a rigorous validation process to ensure its suitability for its intended purpose.[1][2][3] A critical parameter in this validation is specificity, which is the ability of the method to produce a response that is solely due to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[4][5][6] This guide provides a comparative framework for validating the specificity of a new analytical method for this compound, referencing established principles from the International Council for Harmonisation (ICH) guidelines.[4][6][7]
Comparison of Analytical Methods for Specificity
To validate the specificity of a new analytical method, it is essential to compare its performance against potential interfering substances. In the absence of a universally established method for this compound, this guide outlines a comparative approach between a hypothetical "New Method" (e.g., a novel HPLC-MS/MS method) and a "Standard Method" (e.g., a conventional HPLC-UV method). The goal is to demonstrate that the New Method offers equivalent or superior specificity.
Table 1: Comparison of Specificity Parameters
| Parameter | New Method (e.g., HPLC-MS/MS) | Standard Method (e.g., HPLC-UV) | Acceptance Criteria (as per ICH Q2(R2)) |
| Resolution (Rs) | > 2.0 between this compound and all potential impurities/degradants | > 1.5 between this compound and all potential impurities/degradants | The analyte peak should be well-resolved from other peaks. |
| Peak Purity Index | > 0.999 | Not Applicable | The peak of the analyte should not show any signs of co-elution. |
| Interference from Placebo | No significant peaks at the retention time of this compound | No significant peaks at the retention time of this compound | No interference from the matrix at the retention time of the analyte. |
| Interference from Forced Degradation Samples | This compound peak is spectrally pure and well-separated from degradation product peaks. | This compound peak is well-separated from degradation product peaks. | The method should be able to unequivocally assess the analyte in the presence of its degradation products.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies.[4] The following protocols outline the key experiments required to validate the specificity of a new analytical method for this compound.
Preparation of Samples
-
This compound Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to a known concentration.
-
Placebo Solution: Prepare a solution containing all the excipients of the drug product formulation without the active pharmaceutical ingredient (API), this compound.
-
Spiked Sample: Add known amounts of potential impurities and degradation products to the placebo solution and the this compound standard solution.
-
Forced Degradation Samples: Subject this compound drug substance and drug product to various stress conditions to induce degradation.[8][9][10]
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[8][9][10][11]
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 24 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105°C | 48 hours |
| Photolytic Degradation | ICH-compliant photostability chamber | Expose to UV and visible light |
Chromatographic Conditions
This section should detail the specific parameters for the new analytical method being validated. For a hypothetical HPLC-MS/MS method:
-
Column: Specify the type, dimensions, and particle size (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Describe the composition and gradient program (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: e.g., 40°C.
-
Injection Volume: e.g., 2 µL.
-
Mass Spectrometer: Specify the type (e.g., Triple Quadrupole) and detection parameters (e.g., MRM transitions for this compound and its potential degradants).
Visualizing the Workflow
Clear diagrams of the experimental workflow are essential for understanding the validation process.
Caption: Workflow for validating the specificity of a new analytical method.
Logical Relationship for Specificity Assessment
The following diagram illustrates the logical steps involved in assessing the specificity of an analytical method.
Caption: Decision tree for specificity assessment in method validation.
By following these protocols and generating the comparative data, researchers can robustly validate the specificity of a new analytical method for this compound, ensuring that it is fit for its intended purpose in a regulated environment. This systematic approach, grounded in ICH principles, provides the necessary evidence of a method's reliability and accuracy.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. BiochemSphere [biochemicalsci.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. rjptonline.org [rjptonline.org]
- 9. biomedres.us [biomedres.us]
- 10. ijrpp.com [ijrpp.com]
- 11. biopharminternational.com [biopharminternational.com]
A Guide to Inter-Laboratory Comparison for the Quantification of Methoxypiperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Methoxypiperamide (MeOP), a new psychoactive substance (NPS) of the piperazine (B1678402) class. To date, publicly available data from a formal round-robin or inter-laboratory proficiency test for MeOP quantification is limited. Therefore, this document outlines a proposed study design, compares the most common analytical methodologies based on performance data for similar piperazine derivatives, and provides detailed experimental protocols to assist laboratories in developing and validating their own methods.
The accurate quantification of MeOP is critical for forensic toxicology, clinical diagnostics, and pharmacological research. The primary analytical techniques for the determination of NPS like MeOP in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This guide focuses on comparing the expected performance of these two powerful methods.
Comparative Performance of Quantification Methods
While direct comparative data for this compound is not available, the following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of other piperazine derivatives and new psychoactive substances in biological matrices like urine and plasma.[5][6][7] These values can be considered representative targets for laboratories developing methods for MeOP analysis.
Table 1: Hypothetical Performance Characteristics of GC-MS for this compound Quantification in Urine
| Parameter | Representative Value | Reference Matrix |
| Linearity Range | 10 - 1000 ng/mL | Urine, Plasma |
| Correlation Coefficient (r²) | > 0.99 | - |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | Urine |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL | Urine |
| Accuracy (% Recovery) | 85% - 110% | Urine, Plasma |
| Intra-assay Precision (% CV) | < 15% | - |
| Inter-assay Precision (% CV) | < 20% | - |
Data presented are hypothetical, based on published validation studies for similar piperazine derivatives like BZP and TFMPP.[6][7]
Table 2: Hypothetical Performance Characteristics of LC-MS/MS for this compound Quantification in Urine
| Parameter | Representative Value | Reference Matrix |
| Linearity Range | 1 - 1000 ng/mL | Urine |
| Correlation Coefficient (r²) | > 0.995 | - |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | Urine |
| Limit of Quantification (LOQ) | 0.2 - 5 ng/mL | Urine |
| Accuracy (% Recovery) | 90% - 115% | Urine |
| Intra-assay Precision (% CV) | < 10% | - |
| Inter-assay Precision (% CV) | < 15% | - |
Data presented are hypothetical, based on published validation studies for various new psychoactive substances.[5][8][9][10] LC-MS/MS generally offers superior sensitivity and lower detection limits compared to GC-MS for this class of compounds.[1]
Visualizing the Study and Mechanism
A clear understanding of the experimental process and the compound's potential biological interaction is crucial. The following diagrams illustrate a proposed workflow for an inter-laboratory comparison study and a representative signaling pathway for piperazine derivatives.
Caption: Proposed workflow for an inter-laboratory comparison study of this compound.
References
- 1. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 2. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.direct [scholars.direct]
- 7. scholars.direct [scholars.direct]
- 8. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Multicomponent LC-MS/MS screening method for detection of new psychoactive drugs, legal highs, in urine-experience from the Swedish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity of Designer Drugs: A Comparative Analysis with a Focus on Piperazine Derivatives
A notable gap in the toxicological data for the emerging designer drug Methoxypiperamide (MEXP) highlights the need for further research. While direct in vitro toxicity data for MEXP is currently unavailable in peer-reviewed literature, an examination of structurally related piperazine (B1678402) derivatives provides crucial insights into the potential cytotoxic effects of this class of compounds. This guide offers a comparative overview of the in vitro toxicity of several piperazine-based designer drugs, presenting available experimental data and methodologies to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Piperazine Designer Drugs
The in vitro cytotoxicity of several piperazine derivatives has been evaluated across various cell lines, with significant differences observed in their toxic potential. The following table summarizes the half-maximal effective concentration (EC50) values, a measure of a drug's potency in inducing cell death, from studies on N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP).
| Compound | Cell Line | Assay | Exposure Time | EC50 (µM) | Reference |
| BZP | H9c2 (cardiomyoblasts) | MTT | 24h | 343.9 | [1][2] |
| Primary Rat Hepatocytes | MTT | 24h | 2200 | [3] | |
| HepaRG (human hepatocytes) | MTT | 24h | 6600 | [3] | |
| TFMPP | H9c2 (cardiomyoblasts) | MTT | 24h | 59.6 | [1][2] |
| Primary Rat Hepatocytes | MTT | 24h | 140 | [3] | |
| HepaRG (human hepatocytes) | MTT | 24h | 450 | [3] | |
| MeOPP | H9c2 (cardiomyoblasts) | MTT | 24h | 570.1 | [1][2] |
| MDBP | H9c2 (cardiomyoblasts) | MTT | 24h | 702.5 | [1][2] |
Across studies, TFMPP consistently demonstrates the highest cytotoxicity among the tested piperazine derivatives, with significantly lower EC50 values in all cell models.[1][4][5] This suggests that the trifluoromethylphenyl moiety may play a key role in the compound's toxicity. In contrast, BZP and its methoxy- and methylenedioxy- derivatives (MeOPP and MDBP) exhibit lower cytotoxic potential. The variability in EC50 values across different cell lines (e.g., hepatocytes vs. cardiomyoblasts) underscores the importance of using multiple models to assess organ-specific toxicity.
Mechanisms of Piperazine-Induced Toxicity
Studies on piperazine designer drugs have elucidated several key mechanisms underlying their cytotoxic effects. A common pathway involves the induction of mitochondrial impairment, leading to a cascade of events culminating in cell death.
Caption: Proposed signaling pathway for piperazine-induced cytotoxicity.
In vitro studies have shown that exposure to piperazine derivatives can lead to a decrease in intracellular ATP levels, an increase in reactive oxygen species (ROS) production, and a loss of mitochondrial membrane potential.[1][2][4] These events are often accompanied by an elevation in intracellular calcium levels.[1][2] Ultimately, these mitochondrial and cellular stresses can trigger the activation of caspases, a family of proteases that play a crucial role in executing apoptosis, or programmed cell death.[4]
Experimental Protocols for In Vitro Toxicity Assessment
The following provides a generalized workflow for assessing the in vitro cytotoxicity of novel psychoactive substances, based on methodologies reported in the referenced literature.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
1. Cell Culture and Maintenance:
-
Appropriate cell lines (e.g., human hepatoma HepG2, neuroblastoma SH-SY5Y, or primary cells) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
The test compound (e.g., this compound) and reference compounds are dissolved in a suitable solvent (e.g., DMSO or culture medium) to prepare high-concentration stock solutions.
-
Serial dilutions are made to obtain the desired final concentrations for treatment.
3. Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells. The amount of dye retained by the cells is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity and cell membrane damage.
4. Data Analysis:
-
The results from the cytotoxicity assays are used to generate dose-response curves.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from these curves to quantify the cytotoxic potency of the substance.
References
- 1. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines [umu.diva-portal.org]
A deep dive into the structure-activity relationships of methoxyphenylpiperazine and its chemical cousins reveals critical insights for researchers in neuropharmacology and drug development. This guide provides a comparative analysis of their binding affinities, functional activities, and the underlying signaling pathways, supported by experimental data and detailed methodologies.
The piperazine (B1678402) moiety is a cornerstone in the design of neurologically active compounds, offering a versatile scaffold for modulation of various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. Understanding the nuanced structure-activity relationships (SAR) of piperazine-containing molecules, such as methoxyphenylpiperazine and its analogs, is paramount for the rational design of selective and potent therapeutics for a range of neuropsychiatric disorders.
This guide compares the performance of methoxyphenylpiperazine and related piperazine analogs, focusing on their interactions with dopamine D2/D3 and serotonin 5-HT1A receptors. We present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers.
Comparative Analysis of Receptor Binding Affinities
The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki in nM) of a selection of methoxyphenylpiperazine analogs and related piperazine compounds for dopamine D2, dopamine D3, and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.
| Compound/Analog | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Reference |
| Methoxyphenylpiperazine Analogs | ||||
| 1-(2-Methoxyphenyl)piperazine | No affinity | No affinity | Partial agonist (Emax ≈ 70%) | [1] |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | - | - | 0.4 | [2] |
| NAN-190 (1a) | - | - | 0.6 | [2] |
| Other Piperazine Analogs | ||||
| Compound 2a (cis-bicyclo[3.3.0]octane derivative) | - | - | 0.63 | [3] |
| Compound 2c (cis-bicyclo[3.3.0]octane derivative) | - | - | 0.21 | [3] |
| Compound 2f (norbornane derivative) | - | - | 0.12 | [3] |
| Compound 2g (norbornane derivative) | - | - | 0.16 | [3] |
| Compound 2h (norbornene derivative) | - | - | 0.19 | [3] |
Note: A dash (-) indicates that data was not available in the cited sources. The table highlights the high affinity of many (2-methoxyphenyl)piperazine derivatives for the 5-HT1A receptor.
Structure-Activity Relationship (SAR) Insights
The collected data reveals several key SAR trends for methoxyphenylpiperazine analogs and related piperazine-based ligands:
-
Role of the Phenylpiperazine Moiety : The 1-arylpiperazine scaffold is a common feature in many dopamine and serotonin receptor ligands.[4] The nature and position of the substituent on the phenyl ring significantly influence affinity and selectivity. For instance, a methoxy (B1213986) group at the 2-position of the phenyl ring, as seen in many high-affinity 5-HT1A ligands, appears to be favorable for this interaction.[2][3]
-
Impact of the N4-Substituent : The substituent at the N4 position of the piperazine ring plays a crucial role in determining receptor affinity and selectivity.
-
For 5-HT1A receptor affinity , extending the N4-substituent with a butyl chain connected to a bulky, lipophilic group like an adamantane (B196018) carboxamide (as in 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine) can lead to very high affinity (Ki = 0.4 nM).[2] Similarly, incorporating cycloalkyl groups like cis-bicyclo[3.3.0]octane and norbornane (B1196662) can also result in high affinity.[3]
-
For dopamine D2/D3 receptor affinity , the N4-substituent is critical for achieving high affinity and selectivity. Studies on other arylpiperazine series have shown that linking the piperazine to suitable lipophilic moieties via linkers of varying lengths can control affinity and subtype selectivity.[4]
-
-
Limited Data on Methoxypiperamide : It is important to note that specific pharmacological data for this compound ((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone) is scarce in the scientific literature, with most information pertaining to its status as a designer drug.[5] Therefore, this guide focuses on the broader class of methoxyphenylpiperazine analogs.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol is a generalized procedure based on common practices in the field.[6][7]
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM) or another suitable competitor.
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, the non-specific binding control, or the test compound at various concentrations.
-
The total assay volume is typically 200-500 µL.
-
Incubate the mixture at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Serotonin 5-HT1A Receptors: cAMP Inhibition Assay
This protocol is based on the principle that 5-HT1A receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4]
Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists or antagonists at the 5-HT1A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test compounds (agonists and/or antagonists).
-
Reference agonist (e.g., 5-HT) and antagonist (e.g., WAY-100635).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Addition:
-
For agonist testing: Add varying concentrations of the test compound to the cells.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a reference agonist (e.g., 5-HT at its EC80).
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
For agonists: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to the reference full agonist.
-
For antagonists: Plot the inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50, from which the Kb (antagonist dissociation constant) can be calculated.
-
Visualizing Molecular Interactions and Processes
To better understand the complex biological systems at play, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are primarily coupled to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for In Vitro Pharmacological Profiling
This diagram outlines the typical steps involved in characterizing the pharmacological profile of a novel compound in vitro.
Caption: In vitro pharmacology experimental workflow.
References
- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of Methoxypiperamide: A Comparative Analysis of Fragmentation Patterns
A deep dive into the mass spectrometric fragmentation of the designer drug Methoxypiperamide (MeOP) and its metabolites reveals a complex pattern of biotransformation. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these fragmentation patterns, supported by detailed experimental protocols and visual workflows, to aid in the identification and characterization of this new psychoactive substance.
This compound ((4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone), a piperazine-based designer drug, has emerged as a substance of concern in forensic and clinical toxicology.[1][2] Understanding its metabolic fate is crucial for developing reliable analytical methods for its detection in biological samples. The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS).[1][3]
Metabolic Pathways of this compound
The metabolism of this compound is extensive, involving a series of Phase I and Phase II biotransformations. The major metabolic pathways identified include:
-
Hydrolysis: Cleavage of the amide bond, separating the 4-methoxyphenyl (B3050149) and the 4-methylpiperazine moieties.[1][4]
-
N-Oxide Formation: Oxidation of the tertiary amine in the piperazine (B1678402) ring.[1][4]
-
N-Demethylation: Removal of the methyl group from the piperazine ring.[1][4]
-
O-Demethylation: Removal of the methyl group from the methoxy (B1213986) substituent on the phenyl ring.[1][4]
-
Piperazine Ring Oxidation: Oxidation of the piperazine ring to form a keto-piperazine derivative, which can be followed by ring opening.[1][4]
-
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.[1][4]
-
Phase II Conjugation: The metabolites produced through these Phase I reactions can then undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.[1][4]
These metabolic transformations result in a variety of metabolites, each with a unique mass and fragmentation pattern that can be used for its identification.
Comparative Analysis of Fragmentation Patterns
The fragmentation of this compound and its metabolites in a mass spectrometer is influenced by the ionization technique used (Electron Ionization in GC-MS and Electrospray Ionization in LC-MS/MS) and the structural modifications introduced by metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation:
Under electron ionization (EI), this compound and its volatile metabolites undergo characteristic fragmentation. The piperazine ring is a common site of cleavage. Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway, leading to the formation of stable iminium ions.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation:
In electrospray ionization (ESI), the protonated molecules ([M+H]⁺) of this compound and its metabolites are typically observed. Tandem mass spectrometry (MS/MS) of these precursor ions reveals fragmentation patterns often initiated by the protonated nitrogen. Common fragmentation pathways include the neutral loss of small molecules and cleavage of the piperazine ring and its substituents.[5]
Due to the limited availability of public domain mass spectral data with specific fragment ion m/z values for this compound and its individual metabolites, the following tables present illustrative fragmentation data. This data is based on the known metabolic pathways and the general fragmentation behavior of piperazine and piperidine (B6355638) derivatives.[3][5][6]
Table 1: Illustrative GC-MS Fragmentation Data for this compound and its Phase I Metabolites
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Putative Fragment Structure/Loss |
| This compound (MeOP) | 234.30 | 234 | 135, 100, 70 | 4-methoxybenzoyl cation, Methylpiperazine fragment, Piperazine ring fragment |
| N-Oxide-MeOP | 250.30 | 250 | 234, 135, 116 | Loss of Oxygen, 4-methoxybenzoyl cation, N-Oxide piperazine fragment |
| N-Desmethyl-MeOP | 220.27 | 220 | 135, 86 | 4-methoxybenzoyl cation, Piperazine fragment |
| O-Desmethyl-MeOP | 220.27 | 220 | 121, 100 | Hydroxybenzoyl cation, Methylpiperazine fragment |
| Hydroxy-MeOP | 250.30 | 250 | 151, 100 | Hydroxy-methoxybenzoyl cation, Methylpiperazine fragment |
| Keto-MeOP | 248.28 | 248 | 135, 114 | 4-methoxybenzoyl cation, Keto-piperazine fragment |
Table 2: Illustrative LC-MS/MS Fragmentation Data for this compound and its Phase I Metabolites
| Compound | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Putative Fragment Structure/Loss |
| This compound (MeOP) | 234.30 | 235 | 135, 101, 71 | 4-methoxybenzoyl cation, Protonated methylpiperazine, Piperazine ring fragment |
| N-Oxide-MeOP | 250.30 | 251 | 235, 135, 117 | Loss of Oxygen, 4-methoxybenzoyl cation, Protonated N-Oxide piperazine |
| N-Desmethyl-MeOP | 220.27 | 221 | 135, 87 | 4-methoxybenzoyl cation, Protonated piperazine |
| O-Desmethyl-MeOP | 220.27 | 221 | 121, 101 | Hydroxybenzoyl cation, Protonated methylpiperazine |
| Hydroxy-MeOP | 250.30 | 251 | 151, 101 | Hydroxy-methoxybenzoyl cation, Protonated methylpiperazine |
| Keto-MeOP | 248.28 | 249 | 135, 115 | 4-methoxybenzoyl cation, Protonated keto-piperazine |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound and its metabolites based on methodologies described in the scientific literature.[1][4]
1. Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis (for Glucuronides and Sulfates):
-
To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.8).
-
Incubate at 37°C for 1 hour.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the hydrolyzed urine to 8-9 with a saturated sodium bicarbonate solution.
-
Add 5 mL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (9:1, v/v).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis (with derivatization if necessary).
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
3. LC-HR-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Data-dependent acquisition (DDA) with a full scan MS followed by MS/MS of the most intense ions.
-
Full Scan MS Range: m/z 100-1000.
-
MS/MS: Collision-induced dissociation (CID) with normalized collision energy ramp.
-
Visualizing Metabolic and Experimental Pathways
The following diagrams, created using the DOT language, illustrate the metabolic pathways of this compound and the general experimental workflow for its analysis.
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for MeOP analysis.
References
- 1. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. sciensano.be [sciensano.be]
Confirming Methoxypiperamide Metabolites: A Comparative Guide to Reference Standard-Based Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confident identification and confirmation of Methoxypiperamide (MeOP) metabolites through the use of reference standards. The accurate identification of drug metabolites is a critical step in drug development, ensuring a thorough understanding of a compound's metabolic fate, potential for drug-drug interactions, and overall safety profile. This document outlines the primary metabolic pathways of MeOP, compares the analytical performance of key methodologies, and provides detailed experimental protocols for their implementation.
Metabolic Landscape of this compound
This compound, a psychoactive substance of the piperazine (B1678402) class, undergoes extensive metabolism in the body, primarily through Phase I and Phase II biotransformation reactions.[1][2] The major metabolic pathways include:
-
N-Oxidation: Formation of N-oxide-MeOP is a principal metabolic route.[1][3]
-
O-Demethylation: Cleavage of the methoxy (B1213986) group from the phenyl ring.[1][2]
-
N-Demethylation: Removal of the methyl group from the piperazine ring.[1][2]
-
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.[1][3]
-
Piperazine Ring Opening: Fission of the piperazine ring structure.[1][3]
-
Phase II Conjugation: Glucuronidation and sulfation of Phase I metabolites.[1][3]
The cytochrome P450 (CYP) enzyme system, specifically isoforms CYP1A2, CYP2C19, CYP2D6, and CYP3A4, are implicated in the initial oxidative metabolism of this compound.[1]
Analytical Methodologies: A Comparative Overview
The two primary analytical techniques for the identification and quantification of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of certified reference standards is paramount for the unequivocal confirmation of metabolite identity with either technique.
| Analytical Technique | Principle | Advantages | Limitations |
| GC-MS | Separation of volatile compounds followed by ionization and mass analysis. | High chromatographic resolution, extensive spectral libraries for identification. | Requires derivatization for non-volatile metabolites, potential for thermal degradation of analytes. |
| LC-MS/MS | Separation of compounds in the liquid phase coupled with tandem mass spectrometry for high selectivity and sensitivity. | Applicable to a wide range of polar and non-polar compounds without derivatization, high sensitivity and specificity. | Matrix effects can influence ionization and quantification, requires careful optimization of chromatographic and mass spectrometric parameters. |
Quantitative Data Comparison
While specific quantitative data for all this compound metabolites is not extensively available in the public domain, the following table provides representative limits of detection (LOD) and quantification (LOQ) for related piperazine derivatives in urine, illustrating the typical sensitivity of these methods.
| Compound | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) |
| 1-benzylpiperazine (BZP) | GC-MS | 0.002 | 0.016 | 0.016 - 10 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | GC-MS | 0.002 | 0.016 | 0.016 - 10 |
| Representative Psychoactive Substances | LC-MS/MS | 0.01 - 1.5 | 0.05 - 5 | Not Specified |
Data for BZP and TFMPP are representative of what can be achieved with GC-MS for similar piperazine compounds. LC-MS/MS data represents a broad range for various psychoactive substances and their metabolites.
Experimental Protocols
The following are detailed protocols for the analysis of this compound and its metabolites in urine.
I. Sample Preparation: Solid Phase Extraction (SPE) for Urine
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 56°C for 1 hour to cleave glucuronide conjugates.
-
Sample Dilution and pH Adjustment: Dilute the hydrolyzed urine with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
II. GC-MS Analysis Protocol
-
Derivatization: To the reconstituted sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of the derivatized this compound and its metabolite reference standards.
III. LC-MS/MS Analysis Protocol
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and its metabolites must be optimized using the reference standards.
-
-
Data Analysis: Compare the retention times and the ratios of the MRM transitions of the analytes in the sample to those of the reference standards.
Visualization of Metabolic Pathways and Analytical Workflow
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of this compound.
Analytical Workflow for Metabolite Identification
This diagram outlines the general workflow for the identification of this compound metabolites using reference standards.
Reference Standards: The Key to Confirmation
The synthesis or commercial availability of pure reference standards for each potential metabolite is crucial for unequivocal identification. While a reference standard for this compound hydrochloride is commercially available, the availability of its metabolites, such as N-oxide-Methoxypiperamide, may be limited. In such cases, custom synthesis may be required. The synthesis of N-oxides can typically be achieved through the oxidation of the parent amine using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
Conclusion
The definitive identification of this compound metabolites requires a systematic approach combining robust analytical techniques with the use of certified reference standards. Both GC-MS and LC-MS/MS offer powerful capabilities for this purpose, with the choice of method depending on the specific metabolites of interest and available instrumentation. This guide provides a framework for researchers to develop and validate methods for the accurate confirmation of this compound metabolites, contributing to a more complete understanding of its pharmacological and toxicological profile.
References
- 1. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low resolution and high resolution MS for studies on the metabolism and toxicological detection of the new psychoactive substance this compound (MeOP). - Drugs and Alcohol [drugsandalcohol.ie]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
Assessing the Cross-Reactivity of Methoxypiperamide in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential cross-reactivity of Methoxypiperamide in commonly used amphetamine immunoassays. Due to the limited direct experimental data on this compound, this analysis focuses on the structural similarities with known cross-reactants, particularly other piperazine (B1678402) derivatives, and provides a framework for evaluating potential interference. The information presented is intended to guide researchers in interpreting screening results and to underscore the importance of confirmatory testing.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a psychoactive compound of the piperazine class.[1] Its chemical structure, while distinct from amphetamine, shares features with other compounds that have been reported to cause false-positive results in amphetamine immunoassays. Immunoassays are widely used as a preliminary screening tool for drugs of abuse due to their speed and high-throughput capabilities. However, these assays rely on the principle of antibody-antigen recognition, which can lead to cross-reactivity with structurally related, or even unrelated, compounds, producing a false-positive result.[2] This guide explores the likelihood of this compound cross-reactivity and provides detailed experimental protocols for its empirical evaluation.
Structural Comparison and Potential for Cross-Reactivity
The potential for a compound to cross-react in an immunoassay is often related to its structural similarity to the target analyte. While this compound's core is a piperazine ring, its overall conformation and substituent groups may allow it to bind to anti-amphetamine antibodies.
To illustrate the potential for cross-reactivity of piperazine derivatives, data for m-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is presented below. mCPP has been shown to cause false-positive results in some amphetamine immunoassays.[3]
| Compound | Immunoassay Platform | Concentration Tested | Result |
| m-chlorophenylpiperazine (mCPP) | Thermo Scientific DRI Amphetamines | Various | Positive[3][4] |
| This compound | Various | Data Not Available | Unknown |
Comparison with Other Known Cross-Reactants
The following table summarizes the cross-reactivity of various compounds in different amphetamine immunoassay platforms. This data highlights the broad range of substances that can interfere with these screening tests and provides a basis for understanding the importance of confirmatory analysis.
| Compound/Drug Class | Immunoassay Platform(s) | Reported Cross-Reactivity |
| Bupropion | Syva EMIT II | Can produce false-positive results. |
| Labetalol | Multiple amphetamine immunoassays | Known to cross-react. |
| Promethazine | TesTcard 9 | Can cause false-positive results. |
| Chlorpromazine | TesTcard 9 | Known to interfere with the assay. |
| Trazodone (due to m-CPP metabolite) | Roche amphetamine urine immunoassay, Thermo Scientific DRI | Can lead to false-positive amphetamine screens.[3][4] |
| Ranitidine | Monoclonal EMIT d.a.u. | Potential for false-positive results. |
| Solriamfetol | Thermo Scientific DRI | Can cause false-positive amphetamine results.[3][4] |
| Pseudoephedrine/Ephedrine | EMIT | Can show cross-reactivity, though FPIA is more specific. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, controlled experimental studies are necessary. The following are detailed protocols for common immunoassay techniques used in drug screening.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is a highly sensitive and specific technique for detecting and quantifying substances.
Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of signal generated by the labeled antigen is inversely proportional to the amount of antigen in the sample.
Detailed Methodology:
-
Coating: Microtiter plates are coated with an anti-amphetamine antibody and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to the wells to prevent non-specific binding.
-
Competition: A mixture of the urine sample (potentially containing this compound) and a known amount of enzyme-labeled amphetamine (the competitor) is added to the wells. The plate is incubated to allow for competition for antibody binding.
-
Washing: The plate is washed again to remove unbound sample and competitor.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound labeled amphetamine will convert the substrate, producing a color change.
-
Signal Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the competing substance in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of amphetamine. The concentration of the substance in the sample is determined by comparing its absorbance to the standard curve.
Caption: Workflow for Competitive ELISA.
Protocol 2: Enzyme Multiplied Immunoassay Technique (EMIT®)
EMIT is a homogeneous immunoassay, meaning no separation step is required.
Principle: This assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH) for antibody binding sites. When the enzyme-labeled drug is bound by the antibody, the enzyme's activity is reduced.
Detailed Methodology:
-
Reagent Preparation: Prepare the EMIT reagents, which include the antibody reagent and the enzyme-labeled drug reagent.
-
Sample Addition: A specific volume of the urine sample is mixed with the antibody reagent in a reaction vessel.
-
Enzyme-Labeled Drug Addition: The enzyme-labeled drug reagent is added to the mixture.
-
Competition: The drug in the sample and the enzyme-labeled drug compete for binding to the antibody.
-
Enzyme Activity Measurement: The substrate for the enzyme (glucose-6-phosphate) and the coenzyme NAD+ are added. The activity of the unbound enzyme-labeled drug is measured by monitoring the rate of conversion of NAD+ to NADH at 340 nm. The change in absorbance is directly proportional to the concentration of the drug in the sample.
Caption: Principle of EMIT.
Protocol 3: Fluorescence Polarization Immunoassay (FPIA)
FPIA is another homogeneous immunoassay that measures the change in polarization of fluorescently labeled molecules.
Principle: This competitive assay involves a fluorescently labeled drug (tracer) and an antibody. When the tracer is unbound and rotates freely, it emits depolarized light upon excitation. When bound to the larger antibody molecule, its rotation is slowed, and it emits polarized light. The drug in the sample competes with the tracer for antibody binding sites.
Detailed Methodology:
-
Reagent and Sample Preparation: The FPIA reagents, including the fluorescent tracer and the antibody solution, are prepared. The urine sample is also prepared.
-
Reaction Mixture: The sample, antibody, and tracer are mixed in a cuvette.
-
Competition: The drug in the sample competes with the tracer for binding to the antibody.
-
Fluorescence Polarization Measurement: The cuvette is placed in a fluorescence polarization analyzer. The sample is excited with polarized light, and the polarization of the emitted fluorescence is measured. A high concentration of drug in the sample will result in more unbound tracer and a lower polarization value.
Caption: FPIA Experimental Workflow.
Protocol 4: Cloned Enzyme Donor Immunoassay (CEDIA®)
CEDIA is a highly sensitive homogeneous immunoassay.
Principle: This assay utilizes two genetically engineered, inactive fragments of β-galactosidase. The drug is conjugated to one fragment (the enzyme donor). In the absence of the drug from the sample, the antibody binds to the drug-enzyme donor conjugate, preventing its association with the other enzyme fragment (the enzyme acceptor) and thus no active enzyme is formed. When the drug is present in the sample, it competes for antibody binding, allowing the enzyme donor to combine with the enzyme acceptor to form an active enzyme.
Detailed Methodology:
-
Reagent Preparation: CEDIA reagents consist of the enzyme donor reagent and the enzyme acceptor reagent.
-
Sample and Reagent Mixing: The urine sample is mixed with the enzyme donor reagent and the antibody.
-
Competition: The drug in the sample competes with the drug-enzyme donor conjugate for antibody binding.
-
Enzyme Formation: The enzyme acceptor reagent is added. Unbound drug-enzyme donor conjugates combine with the enzyme acceptor to form active β-galactosidase.
-
Signal Generation: A substrate for β-galactosidase is added, and the resulting color change is measured spectrophotometrically. The amount of active enzyme formed is directly proportional to the amount of drug in the sample.
Conclusion and Recommendations
While there is no direct evidence to confirm or deny the cross-reactivity of this compound in amphetamine immunoassays, its piperazine structure warrants caution when interpreting screening results. The data on mCPP demonstrates that piperazine-based compounds can indeed produce false-positive results.
Therefore, it is imperative for researchers and clinicians to:
-
Be aware of the potential for cross-reactivity from a wide range of compounds, including novel psychoactive substances like this compound.
-
Utilize the experimental protocols outlined in this guide to empirically determine the cross-reactivity profile of this compound with the specific immunoassay platform being used.
-
Always confirm presumptive positive screening results with a more specific, secondary method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate and reliable results.
This systematic approach will aid in the accurate identification of amphetamine use and prevent potential misinterpretation of results due to unforeseen cross-reactivity.
References
Comparative study of the half-life of Methoxypiperamide and benzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic parameter of half-life for Methoxypiperamide (MeOP) and Benzylpiperazine (BZP). Due to a lack of available data for this compound, a direct quantitative comparison of half-life is not possible at this time. However, this document summarizes the known half-life of Benzylpiperazine and the available metabolic information for this compound to offer a baseline for future research and drug development.
Data Presentation: Pharmacokinetics of Benzylpiperazine (BZP)
| Parameter | Value | Unit | Population | Notes |
| Elimination Half-life (t½) | 5.5 | hours | Healthy human participants (n=7) | Following a 200 mg oral dose.[1][2] |
| Time to Peak Plasma Concentration (Tmax) | 75 | minutes | Healthy human participants (n=7) | Following a 200 mg oral dose.[1][2] |
| Peak Plasma Concentration (Cmax) | 262 | ng/mL | Healthy human participants (n=7) | Following a 200 mg oral dose.[1][2] |
| Clearance (Cl/F) | 99 | L/h | Healthy human participants (n=7) | Following a 200 mg oral dose.[1][2] |
Note on this compound: There is currently no publicly available data on the half-life of this compound in humans or animals. Studies have focused on its metabolism, identifying that it is metabolized by enzymes such as cytochrome P450 oxidases.[3]
Experimental Protocols
Determination of Benzylpiperazine Half-Life in Humans
The pharmacokinetic data for BZP presented above was obtained from a study involving healthy adult human participants. The key aspects of the experimental protocol are outlined below.[1]
1. Study Population: A group of seven healthy adult participants were enrolled in the study.[1]
2. Dosing: Each participant received a single oral dose of 200 mg of BZP.[1]
3. Sample Collection: Blood and urine samples were collected from the participants over a 24-hour period following the administration of the drug.[1]
4. Analytical Method: Plasma concentrations of BZP and its major metabolites (4-OH BZP and 3-OH BZP) were measured using validated analytical techniques, likely involving mass spectrometry, to ensure accuracy and sensitivity.[1]
5. Pharmacokinetic Analysis: The collected plasma concentration-time data was analyzed using pharmacokinetic modeling to calculate parameters including elimination half-life (t½), time to peak concentration (Tmax), peak plasma concentration (Cmax), and clearance (Cl/F).[1]
Signaling Pathways and Mechanism of Action
Benzylpiperazine (BZP)
BZP is known to be a central nervous system stimulant with a mechanism of action that involves multiple neurotransmitter systems. It primarily enhances the release of dopamine (B1211576) and noradrenaline and has a lesser effect on serotonin (B10506) reuptake.[4][5][6] This action is similar to that of amphetamines, leading to its stimulant and euphoric effects.[5][6] BZP acts as an agonist at various serotonin receptors and as an antagonist at the alpha2-adrenoreceptor.[6]
This compound (MeOP)
The pharmacological and toxicological effects of this compound are not yet well understood.[3] However, due to its structural similarity to BZP and other piperazine (B1678402) derivatives, it is hypothesized to have a similar mechanism of action, likely affecting dopaminergic, serotonergic, and noradrenergic signaling.[3] It is classified as a psychoactive substance and is structurally the 4-methoxy-α-keto analog of methylbenzylpiperazine.[7]
Visualizations
Caption: Signaling pathway of Benzylpiperazine (BZP).
Caption: Experimental workflow for BZP half-life determination.
References
- 1. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Benzylpiperazine [chemeurope.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Validating the Rat Model for Predicting Human Metabolism of Methoxypiperamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methoxypiperamide (MeOP) metabolism in rats and humans to validate the utility of the rat as a preclinical model. The following sections detail the metabolic pathways, enzymatic processes, and experimental data supporting this comparison.
Executive Summary
The available data strongly suggest that the rat is a valid and predictive model for the human metabolism of this compound. Studies have demonstrated a significant overlap in the metabolic pathways and the classes of enzymes involved in the biotransformation of this compound in both species. In vivo studies in rats have identified a range of phase I and phase II metabolites that are consistent with those produced by human cytochrome P450 (CYP) enzymes in vitro. While direct quantitative comparisons of metabolite concentrations are not extensively available in the public domain, the qualitative similarity is a robust indicator of the rat model's predictive value in assessing the metabolic fate of this compound in humans.
Data Presentation: Comparison of Metabolic Pathways
The following table summarizes the metabolic transformations of this compound observed in rats and the corresponding enzymatic pathways identified in human in vitro systems.
| Metabolic Reaction | Observed in Rats | Relative Abundance in Rats | Human Enzymes Implicated (in vitro) |
| Phase I Metabolism | |||
| N-oxide formation | Yes | Major[1] | CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4[2] |
| O-demethylation | Yes | Minor | CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4[2] |
| N-demethylation | Yes | Minor | CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4[2] |
| Hydrolysis of amide | Yes | Minor | Not explicitly detailed |
| Oxidation of piperazine (B1678402) ring | Yes | Minor | CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4[2] |
| Piperazine ring opening | Yes | Minor | Not explicitly detailed |
| Hydroxylation of phenyl group | Yes | Minor | Not explicitly detailed |
| Phase II Metabolism | |||
| Glucuronidation | Yes | Detected | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) |
| Sulfation | Yes | Detected | SULTs (Sulfotransferases) |
| N-acetylation | Yes | Detected | NATs (N-acetyltransferases) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of metabolic studies. Below are representative protocols for in vivo and in vitro experiments.
In Vivo Metabolism Study in a Rat Model
This protocol outlines a typical procedure for assessing the metabolism of a test compound like this compound in rats.
1. Animal Husbandry and Dosing:
- Species: Male Wistar rats.
- Housing: Housed in metabolic cages to allow for the separate collection of urine and feces.
- Acclimatization: Animals are acclimatized for at least one week before the experiment.
- Dosing: A single dose of this compound (e.g., 20 mg/kg body mass) is administered via oral gavage.[1] Control animals receive the vehicle solution.
2. Sample Collection:
- Urine is collected over a 24-hour period post-administration and stored frozen until analysis.[1]
3. Sample Preparation:
- Enzymatic Hydrolysis: To analyze for conjugated metabolites, a portion of the urine is treated with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates.
- Extraction: The urine samples (with and without hydrolysis) are then subjected to liquid-liquid or solid-phase extraction to isolate the metabolites and remove endogenous interferences.
4. Analytical Methodology:
- Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for the separation, identification, and quantification of this compound and its metabolites.[1][2]
- Data Analysis: The mass spectra of the detected compounds are compared with reference standards and spectral libraries to confirm their identities.
In Vitro Metabolism Study with Human Liver Microsomes
This protocol describes a common in vitro method to identify the metabolic pathways and the specific human CYP enzymes involved in the metabolism of a test compound.
1. Materials:
- Pooled human liver microsomes (HLMs).
- This compound.
- Phosphate (B84403) buffer (pH 7.4).
- NADPH regenerating system (to provide cofactors for CYP enzymes).
- Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) for reaction phenotyping.
- Acetonitrile (or other organic solvent) to terminate the reaction.
2. Incubation Procedure:
- A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.
- The mixture is pre-incubated at 37°C for approximately 5 minutes.
- The metabolic reaction is initiated by adding this compound to the mixture.
- The incubation is carried out at 37°C for a set time (e.g., 60 minutes).
- The reaction is terminated by adding an equal volume of ice-cold acetonitrile, which also precipitates the proteins.
3. Sample Processing and Analysis:
- The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
- The supernatant, containing the parent drug and its metabolites, is collected for analysis.
- LC-MS/MS is used to identify and quantify the metabolites formed.
4. Reaction Phenotyping:
- To identify the specific CYP enzymes responsible for metabolism, this compound is incubated with individual recombinant human CYP enzymes. The formation of metabolites in these incubations indicates the involvement of that specific enzyme.
Visualizations
Metabolic Pathways of this compound
Caption: Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for Comparative Metabolism Studies
Caption: Workflow for in vivo and in vitro metabolism studies.
Logical Diagram for Validating the Rat Model
Caption: Logic for validating the rat model for MeOP metabolism.
References
Safety Operating Guide
Proper Disposal of Methoxypiperamide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of methoxypiperamide. Given that this compound is a psychoactive designer drug with limited publicly available safety data, it is crucial to handle it with the utmost caution, treating it as a hazardous and potentially controlled substance. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals, piperazine (B1678402) derivatives, and controlled substance analogs.
Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. This guide provides general recommendations, and your EHS office will offer detailed, site-specific safety and disposal information that complies with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Due to the potential hazards associated with piperazine compounds and psychoactive substances, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and eye/face protection. If handling powders or creating aerosols, respiratory protection is necessary.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.
-
Spill Response: In the event of a spill, evacuate the area and restrict access. If safe to do so, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not allow the spill to enter drains. Contact your institution's EHS for cleanup and disposal procedures.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. In many jurisdictions, psychoactive substances may be subject to additional regulations as controlled substances or their analogs, requiring specific documentation and disposal pathways.
-
Waste Identification and Segregation:
-
Treat as Hazardous: Assume all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, absorbent paper), is hazardous.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste. Maintain separate, clearly labeled waste containers for solids and liquids.
-
-
Proper Waste Containment:
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure lids. For liquid waste, it is often best to use the original container if it is in good condition.
-
Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list all components of a mixture with their estimated percentages. The label should also include the date when waste was first added to the container (accumulation start date).
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a plastic tub, to contain any potential leaks.
-
-
Coordination with Environmental Health and Safety (EHS):
-
Contact EHS: Your institution's EHS department is the primary resource for waste disposal.[1][2][3] They will provide guidance on the specific procedures for your location and will arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Be prepared to provide a complete inventory of the waste, including the chemical name, quantity, and any other relevant information. For substances with potential controlled status, EHS may require additional documentation, such as a witnessed destruction log or specific disposal forms.[1][4]
-
-
Final Disposal:
-
Licensed Disposal Facility: this compound waste must be disposed of through a licensed chemical waste disposal facility.[5] These facilities are equipped to handle hazardous materials via methods such as controlled incineration.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste in the United States.[6]
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, based on general regulatory guidelines. Consult your institution's specific policies for exact requirements.
| Parameter | Guideline | Description |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | This is the maximum amount of waste that can be stored in the laboratory at the point of generation. |
| Storage Time Limit in SAA | No specific federal time limit, but waste must be moved to a central storage area within 3 days once the volume limit is reached. | Some state or institutional policies may impose a time limit, often 9 to 12 months, for waste removal from the lab. |
| Central Accumulation Area (CAA) Storage Time | ≤ 90 days for Large Quantity Generators (LQGs) or ≤ 180 days for Small Quantity Generators (SQGs) | This is the maximum time hazardous waste can be stored at a central facility on-site before being transported for disposal. |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the primary "protocol" is the adherence to the hazardous waste disposal procedures outlined by your institution's EHS department, which are based on federal and state regulations.
General Protocol for Preparing Waste for Pickup:
-
Inventory: Create a detailed list of the this compound waste, including its form (solid/liquid), concentration (if in solution), and total quantity.
-
Containerization: Ensure all waste is in appropriate, sealed, and properly labeled containers as described above.
-
Request Pickup: Submit a hazardous waste pickup request to your EHS department through your institution's designated system.
-
Documentation: Complete any required paperwork provided by EHS. This may include a hazardous waste tag or an online form. For potentially controlled substances, additional forms and witness signatures may be necessary.[1][4]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Laboratory Safety Manual - Chapter 09: Controlled Substances [policies.unc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Uncharted: A Safety and Handling Guide for Methoxypiperamide
Immediate Safety and Hazard Information
Given the limited toxicological data, a conservative approach to handling Methoxypiperamide is essential.[1] The primary hazards are anticipated to be similar to related piperidine (B6355638) compounds, which can cause skin and eye irritation or severe burns, and may be harmful if swallowed or inhaled.[2]
Hazard Communication:
| Hazard Class | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns. Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage. Wear eye and face protection. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial to ensure the safety of all personnel and the integrity of the research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (67023-02-3), and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be secure and accessible only to authorized personnel. Keep the container tightly closed.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is required.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory. |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use. |
| Respiratory Protection | For procedures with a high potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Handling and Experimental Procedures
-
Pre-use Checklist: Before handling, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly.
-
Weighing: Weighing of the solid compound should be done within the fume hood.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Waste Container: The waste container should be made of a compatible material, kept closed when not in use, and stored in a secondary container within the fume hood or a designated satellite accumulation area.
-
Disposal: Dispose of this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This information is provided for guidance purposes only and is based on data for structurally similar compounds. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
